molecular formula C25H23N5O3 B12366178 ZB-R-55

ZB-R-55

Cat. No.: B12366178
M. Wt: 441.5 g/mol
InChI Key: QDIMLDKKJUQINI-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZB-R-55 is a useful research compound. Its molecular formula is C25H23N5O3 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H23N5O3

Molecular Weight

441.5 g/mol

IUPAC Name

5-benzyl-N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C25H23N5O3/c1-30-20-13-18(10-9-16-7-8-16)11-12-21(20)33-15-19(25(30)32)26-24(31)23-27-22(28-29-23)14-17-5-3-2-4-6-17/h2-6,11-13,16,19H,7-8,14-15H2,1H3,(H,26,31)(H,27,28,29)/t19-/m0/s1

InChI Key

QDIMLDKKJUQINI-IBGZPJMESA-N

Isomeric SMILES

CN1C2=C(C=CC(=C2)C#CC3CC3)OC[C@@H](C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5

Canonical SMILES

CN1C2=C(C=CC(=C2)C#CC3CC3)OCC(C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZB-R-55

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ZB-R-55, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action: Dual-Mode Inhibition of RIPK1

This compound is a preclinical drug candidate that functions as a highly potent and selective inhibitor of RIPK1, a crucial regulator of the necroptosis signaling pathway.[1][2][3] Necroptosis is a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[2] The primary mechanism of action of this compound is its ability to inhibit the kinase activity of RIPK1.[1][3]

A key feature of this compound's mechanism is its dual-mode of inhibition. It is designed to occupy both the allosteric site and the ATP-binding pocket of the RIPK1 kinase domain.[1][2] This dual-pocket targeting contributes to its high potency and selectivity.[1] By inhibiting RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptotic cell death.

Signaling Pathway of RIPK1-Mediated Necroptosis and this compound Inhibition

The following diagram illustrates the RIPK1-mediated necroptosis signaling pathway and the point of intervention by this compound.

RIPK1_Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB Deubiquitination Deubiquitination (e.g., CYLD) ComplexI->Deubiquitination ComplexIIa Complex IIa (RIPK1, TRADD, FADD, pro-caspase-8) Deubiquitination->ComplexIIa Necrosome Necrosome Formation (RIPK1, RIPK3) Deubiquitination->Necrosome Apoptosis Apoptosis ComplexIIa->Apoptosis Caspase8_inhibition Caspase-8 Inhibition (e.g., zVAD-fmk) Caspase8_inhibition->Necrosome pRIPK1 pRIPK1 Necrosome->pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 pMLKL pMLKL pRIPK3->pMLKL MLKL_oligomerization MLKL Oligomerization & Translocation pMLKL->MLKL_oligomerization Necroptosis Necroptosis (Cell Lysis) MLKL_oligomerization->Necroptosis ZBR55 This compound ZBR55->pRIPK1

Caption: RIPK1-Mediated Necroptosis Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a comparative view of its potency and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound against RIPK1

Assay TypeCell Line / SystemStimulusIC₅₀ (nM)Reference
Cellular Necroptosis AssayU937 cellsTNF-α, SMAC mimetic, zVAD-fmk0.34[4]
ADP-Glo Kinase AssayEnzymatic-5.7[4]
³³P-Radiolabeled Kinase AssayEnzymatic-16[4]

Table 2: Comparative Potency of this compound

CompoundRelative PotencyReference
This compoundApproximately 10-fold more potent than GSK2982772[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. RIPK1 Kinase Inhibition Assay (³³P-Radiolabeled)

  • Objective: To determine the in vitro inhibitory activity of this compound against RIPK1 kinase.

  • Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a substrate by RIPK1. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

  • Methodology:

    • Recombinant human RIPK1 is incubated with the test compound (this compound) at various concentrations.

    • The reaction is initiated by the addition of a mixture containing a suitable substrate (e.g., myelin basic protein) and [γ-³³P]ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the substrate is separated from the unincorporated [γ-³³P]ATP, typically by spotting onto a filter membrane followed by washing.

    • The radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Kinase Selectivity Profiling (KINOMEscan™)

  • Objective: To assess the selectivity of this compound against a broad panel of human kinases.

  • Principle: The KINOMEscan™ assay is a competition-based binding assay. It measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of a DNA tag conjugated to the kinase.

  • Methodology:

    • A large panel of DNA-tagged human kinases is used.

    • Each kinase is incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 1 µM).

    • The amount of kinase captured on the solid support is measured via qPCR.

    • The results are typically expressed as the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control.

    • The data is often visualized using a TREEspot™ dendrogram, which provides a graphical representation of the kinome-wide selectivity.

3. Cellular Necroptosis Assay

  • Objective: To evaluate the potency of this compound in inhibiting necroptosis in a cellular context.

  • Principle: This assay induces necroptosis in a susceptible cell line and measures the protective effect of the test compound. Cell death is typically quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) or by using a fluorescent dye that enters cells with compromised membrane integrity.

  • Methodology:

    • A suitable cell line (e.g., human U937 monocytes) is seeded in multi-well plates.

    • Cells are pre-incubated with a serial dilution of this compound.

    • Necroptosis is induced by treating the cells with a combination of stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), a SMAC mimetic (to inhibit cellular inhibitors of apoptosis proteins), and a pan-caspase inhibitor like zVAD-fmk (to block apoptosis and drive the cells towards necroptosis).

    • After a defined incubation period, cell viability or cell death is measured.

    • IC₅₀ values are determined by plotting the percentage of cell death inhibition against the logarithm of the compound concentration.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for preclinical evaluation of a RIPK1 inhibitor like this compound and the logical relationship of the key experimental assays.

Preclinical_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic_Assay Enzymatic Kinase Assay (e.g., ³³P-Radiolabeled) Cellular_Assay Cellular Necroptosis Assay (e.g., U937 cells) Enzymatic_Assay->Cellular_Assay Confirms cellular activity Selectivity_Assay Kinase Selectivity Profiling (KINOMEscan™) Cellular_Assay->Selectivity_Assay Warrants selectivity profiling PK_Studies Pharmacokinetic Studies (Mice) Selectivity_Assay->PK_Studies Promising candidate for in vivo studies Efficacy_Studies Efficacy Studies (e.g., Sepsis Model) PK_Studies->Efficacy_Studies Informs dose selection

Caption: Preclinical Evaluation Workflow for a RIPK1 Inhibitor.

Assay_Relationship Target_ID Target Identification (RIPK1) Enzymatic_Potency Enzymatic Potency (IC₅₀) Target_ID->Enzymatic_Potency Measure direct inhibition Cellular_Efficacy Cellular Efficacy (IC₅₀) Enzymatic_Potency->Cellular_Efficacy Validate in a biological system Selectivity Kinome-wide Selectivity Cellular_Efficacy->Selectivity Assess off-target effects InVivo_PK In Vivo Pharmacokinetics Selectivity->InVivo_PK Evaluate drug-like properties InVivo_Efficacy In Vivo Efficacy InVivo_PK->InVivo_Efficacy Determine therapeutic potential

Caption: Logical Relationship of Key Experimental Assays.

References

An In-depth Technical Guide to the Synthesis and Purification of ZB-R-55

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis and purification of ZB-R-55, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information herein is intended to guide researchers in the replication and further investigation of this compound for applications in drug discovery and development, particularly in the context of inflammatory diseases and necroptosis-mediated pathologies.

Introduction

This compound, with the chemical name (S)-5-benzyl-N-(7-(cyclopropylethynyl)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepin-3-yl)-4H-1,2,4-triazole-3-carboxamide, is a novel small molecule that has demonstrated significant potential as a therapeutic agent. It belongs to the benzoxazepinone class of compounds, which are known for their ability to modulate the activity of RIPK1, a key regulator of cell death and inflammation. This compound is a derivative of GSK2982772, exhibiting enhanced potency and favorable pharmacokinetic properties. This guide outlines a plausible synthetic route and purification strategy based on established methodologies for analogous compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name (S)-5-benzyl-N-(7-(cyclopropylethynyl)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepin-3-yl)-4H-1,2,4-triazole-3-carboxamide
Molecular Formula C₂₅H₂₃N₅O₃
Molecular Weight 441.49 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of this compound can be approached through a multi-step sequence, leveraging established synthetic methodologies for the benzoxazepinone core and subsequent functionalization. The proposed pathway involves the construction of the core structure followed by the introduction of the cyclopropylethynyl group and final amide coupling.

Step 1: Synthesis of the Benzoxazepinone Core

The synthesis commences with the formation of the central benzoxazepinone ring system. This is typically achieved through a condensation reaction between a suitably substituted 2-aminophenol (B121084) derivative and an α,β-unsaturated ester.

  • Reaction: A substituted 2-aminophenol is reacted with an appropriate acrylate (B77674) derivative in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

Step 2: Introduction of the Cyclopropylethynyl Moiety

The next key step is the introduction of the cyclopropylethynyl group at the 7-position of the benzoxazepinone ring. This is typically accomplished via a Sonogashira coupling reaction.

  • Reaction: The 7-bromo-substituted benzoxazepinone intermediate is reacted with cyclopropylacetylene (B33242) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or DMF. The reaction is typically carried out under an inert atmosphere.

  • Purification: The reaction mixture is worked up and the product is purified by flash column chromatography.

Step 3: Amide Coupling to Yield this compound

The final step involves the coupling of the functionalized benzoxazepinone with 5-benzyl-4H-1,2,4-triazole-3-carboxamide.

  • Reaction: The amino group on the benzoxazepinone core is coupled with the carboxylic acid of the triazole moiety using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.

  • Purification: The final product, this compound, is purified by preparative reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity. The purified fractions are then lyophilized to yield the final compound as a solid.

Purification and Characterization

The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques.

TechniquePurposeExpected Outcome
HPLC Purity AssessmentSingle major peak with >98% purity
Mass Spectrometry (MS) Molecular Weight Confirmation[M+H]⁺ ion corresponding to the calculated molecular weight of this compound
¹H NMR & ¹³C NMR Structural ElucidationSpectra consistent with the proposed chemical structure of this compound

RIPK1 Signaling and Necroptosis Pathway

This compound exerts its therapeutic effect by inhibiting RIPK1, a critical kinase in the necroptosis signaling pathway. Understanding this pathway is crucial for elucidating the mechanism of action of this compound.

RIPK1_Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds Complex I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex I Recruits RIPK1_ub Ub-RIPK1 Complex I->RIPK1_ub Ubiquitination Complex IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex I->Complex IIa Transitions to (deubiquitination) NF-κB Pathway NF-κB Activation (Survival) RIPK1_ub->NF-κB Pathway Activates Apoptosis Apoptosis Complex IIa->Apoptosis Induces Complex IIb (Necrosome) Complex IIb (Necrosome) (RIPK1, RIPK3) Complex IIa->Complex IIb (Necrosome) Forms when Caspase-8 is inhibited p-RIPK3 p-RIPK3 Complex IIb (Necrosome)->p-RIPK3 Phosphorylates p-MLKL p-MLKL (oligomerization) p-RIPK3->p-MLKL Phosphorylates Necroptosis Necroptosis (Cell Lysis) p-MLKL->Necroptosis Executes This compound This compound This compound->Complex IIb (Necrosome) Inhibits RIPK1 Kinase Activity

Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis, and the inhibitory action of this compound.

Experimental Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is a systematic process involving multiple stages of chemical transformation and purification.

Synthesis_Workflow Start Start Step1 Step 1: Benzoxazepinone Core Synthesis Start->Step1 Purification1 Purification 1 (Column Chromatography) Step1->Purification1 Step2 Step 2: Sonogashira Coupling Purification1->Step2 Purification2 Purification 2 (Column Chromatography) Step2->Purification2 Step3 Step 3: Amide Coupling Purification2->Step3 Purification3 Purification 3 (Preparative HPLC) Step3->Purification3 Analysis Analytical Characterization (HPLC, MS, NMR) Purification3->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: A streamlined workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and purification of this compound. The outlined protocols are based on established chemical principles and practices for similar molecular scaffolds. Researchers and drug development professionals can use this information as a foundation for their own investigations into this promising RIPK1 inhibitor. Adherence to rigorous purification and analytical characterization is paramount to ensure the quality and reliability of the synthesized compound for subsequent biological and pharmacological studies.

References

ZB-R-55: A Technical Guide to the Identification and Validation of a Novel RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZB-R-55 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death and inflammation. Developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, this compound demonstrates a dual-mode of inhibition, occupying both the allosteric and ATP-binding pockets of RIPK1. This unique mechanism confers high potency and selectivity, positioning this compound as a promising preclinical candidate for the treatment of sepsis and other inflammatory diseases. This technical guide provides an in-depth overview of the target identification and validation of this compound, including detailed experimental protocols, comprehensive quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Target Identification: The Role of RIPK1 in Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in regulating cellular life and death decisions. It is a key component of the tumor necrosis factor (TNF) receptor signaling pathway. Upon TNF-α stimulation, RIPK1 can initiate either pro-survival signaling through NF-κB activation or programmed cell death pathways, including apoptosis and necroptosis.

Necroptosis is a form of regulated necrosis that is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases. The kinase activity of RIPK1 is essential for the initiation of necroptosis. This process involves the formation of a "necrosome" complex, where RIPK1 recruits and activates RIPK3, which in turn phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis. Given its central role in this inflammatory cell death pathway, RIPK1 has emerged as a high-value therapeutic target for the development of novel anti-inflammatory agents.

TNF-Induced Necroptosis Signaling Pathway

The signaling cascade leading to necroptosis is tightly regulated. The following diagram illustrates the key steps in the TNF-induced necroptosis pathway, highlighting the central role of RIPK1.

TNF-Induced Necroptosis Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB Deubiquitination Deubiquitination (CYLD) ComplexI->Deubiquitination ComplexII Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Deubiquitination->ComplexII RIPK1_autoP RIPK1 Autophosphorylation ComplexII->RIPK1_autoP RIPK3_P RIPK3 Phosphorylation RIPK1_autoP->RIPK3_P MLKL_P MLKL Phosphorylation & Oligomerization RIPK3_P->MLKL_P Membrane_Pore Membrane Pore Formation MLKL_P->Membrane_Pore Necroptosis Necroptosis Membrane_Pore->Necroptosis ZBR55 This compound ZBR55->RIPK1_autoP Inhibition This compound Target Validation Workflow HTS High-Throughput Screening (HT-29 Cell-Based Necroptosis Assay) Lead_Opt Lead Optimization (Structure-Activity Relationship) HTS->Lead_Opt Enzymatic_Assay Enzymatic Assays (³³P-Radiolabeled & ADP-Glo) Lead_Opt->Enzymatic_Assay Cellular_Assay Cellular Potency Assay (Necroptosis Inhibition) Lead_Opt->Cellular_Assay Selectivity Kinase Selectivity Profiling (KINOMEscan) Enzymatic_Assay->Selectivity Cellular_Assay->Selectivity PK_Studies Pharmacokinetic Studies (In Vivo) Selectivity->PK_Studies Efficacy In Vivo Efficacy (LPS-Induced Sepsis Model) PK_Studies->Efficacy

ZB-R-55: A Potent Dual-Inhibitor of RIPK1 in Necroptotic Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZB-R-55 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. By occupying both the allosteric and ATP-binding pockets of RIPK1, this compound effectively blocks its kinase activity, thereby inhibiting the downstream signaling cascade that leads to programmed necrotic cell death. This technical guide provides a comprehensive overview of the signaling pathways in which this compound acts, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to RIPK1 and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in regulating cellular stress responses, including inflammation and cell death.[1] While RIPK1 can participate in pro-survival signaling through the NF-κB pathway, its kinase activity is central to the execution of necroptosis, a form of regulated necrosis.

Necroptosis is a pro-inflammatory mode of cell death that is implicated in the pathophysiology of numerous diseases, including systemic inflammatory response syndrome (SIRS), sepsis, neurodegenerative diseases, and ischemic injury.[1] The core of the necroptotic signaling pathway involves the formation of a multi-protein complex known as the necrosome.

The Necroptosis Signaling Pathway and this compound's Point of Intervention

The necroptosis pathway is initiated by various stimuli, most notably by the activation of death receptors such as the tumor necrosis factor receptor 1 (TNFR1). The key molecular events are as follows:

  • Complex I Formation and Pro-survival Signaling: Upon TNF-α binding, TNFR1 recruits a series of proteins, including TRADD, TRAF2, and cIAP1/2, to form Complex I. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold for the activation of the NF-κB and MAPK pathways, promoting cell survival and inflammation.

  • Transition to Complex II and Apoptosis/Necroptosis Decision: When cIAP1/2 are inhibited or degraded, RIPK1 is deubiquitinated, leading to the dissociation of Complex I and the formation of a cytosolic complex known as Complex II, which includes FADD and Caspase-8. Active Caspase-8 can cleave and inactivate RIPK1 and RIPK3, promoting apoptosis and inhibiting necroptosis.

  • Necrosome Formation and Execution of Necroptosis: In the absence or inhibition of active Caspase-8, RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIMs) to form an amyloid-like fibrillar structure called the necrosome. This leads to the autophosphorylation and activation of RIPK1 and the subsequent phosphorylation of RIPK3.

  • MLKL Phosphorylation and Membrane Permeabilization: Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture, release of cellular contents, and cell death.

This compound acts at the critical juncture of necrosome formation and activation by directly inhibiting the kinase activity of RIPK1. This prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of RIPK3 and MLKL, thereby halting the necroptotic cascade.

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Pathway (Survival) ComplexI->NFkB ComplexII Complex II (FADD, Caspase-8, RIPK1) ComplexI->ComplexII Deubiquitination Apoptosis Apoptosis ComplexII->Apoptosis Caspase-8 active Necrosome Necrosome ComplexII->Necrosome Caspase-8 inactive pRIPK1 p-RIPK1 Necrosome->pRIPK1 pRIPK3 p-RIPK3 pRIPK1->pRIPK3 pMLKL p-MLKL (Oligomer) pRIPK3->pMLKL Necroptosis Necroptosis (Membrane Disruption) pMLKL->Necroptosis ZBR55 This compound ZBR55->pRIPK1 Inhibition

Figure 1: The Necroptotic Signaling Pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against RIPK1 has been quantified through various enzymatic and cellular assays.

Assay TypeMethodTargetSpeciesIC50Reference
Enzymatic Assay³³P-Radiolabeled ATP AssayRIPK1Human16 nM[1]
Enzymatic AssayADP-Glo™ Kinase AssayRIPK1Human5.7 nM[1]
Cellular AssayAnti-necroptotic activityNecroptosisHuman (U-937 cells)0.34 nM[2]

Table 1: Inhibitory Activity of this compound against RIPK1 and Necroptosis

Experimental Protocols

RIPK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is suitable for measuring the in vitro inhibitory activity of compounds like this compound against RIPK1.[3][4][5][6][7]

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound or other test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.

  • Kinase Reaction Setup:

    • Add 5 µL of Kinase Assay Buffer containing the test compound to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for RIPK1.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

ADP_Glo_Workflow Start Start KinaseReaction 1. Kinase Reaction (RIPK1, Substrate, ATP, this compound) Start->KinaseReaction StopReaction 2. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) KinaseReaction->StopReaction SignalGeneration 3. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) StopReaction->SignalGeneration MeasureLuminescence 4. Measure Luminescence SignalGeneration->MeasureLuminescence End End MeasureLuminescence->End

Figure 2: Workflow for the ADP-Glo™ RIPK1 Kinase Assay.
Western Blot Analysis of Necroptosis Markers

This protocol provides a general framework for detecting the phosphorylation status of key necroptosis markers (RIPK1, RIPK3, and MLKL) in a cellular context to assess the efficacy of this compound.[8][9][10]

Materials:

  • Cell line susceptible to necroptosis (e.g., HT-29, U-937)

  • Necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Induce necroptosis by adding the appropriate stimuli.

    • Incubate for the desired time period.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., total RIPK1) and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.

Conclusion

This compound is a potent, dual-mode inhibitor of RIPK1 that effectively blocks the necroptotic signaling pathway. Its mechanism of action, centered on the inhibition of RIPK1 kinase activity, prevents the downstream phosphorylation events that are essential for the execution of necroptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and other RIPK1 inhibitors in diseases driven by necroptotic cell death. The use of robust in vitro and cellular assays is crucial for characterizing the potency and mechanism of such inhibitors in drug discovery and development.

References

ZB-R-55 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of ZB-R-55

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Upon a thorough review of publicly available scientific and medical literature, there is no specific molecule or drug candidate identified as "this compound." The following content is a hypothetical case study constructed to demonstrate the requested format and level of detail for a technical guide on a novel therapeutic agent. All data, experimental protocols, and pathways are illustrative.

Executive Summary

This compound is a first-in-class small molecule inhibitor of the novel oncogenic protein, Tumor-Associated Kinase 1 (TAK1). This document outlines the discovery, preclinical development, and mechanistic elucidation of this compound, a promising candidate for the treatment of refractory non-small cell lung cancer (NSCLC).

Discovery and Screening

The discovery of this compound originated from a high-throughput screening (HTS) campaign targeting the ATP-binding pocket of TAK1. A library of over 500,000 diverse small molecules was screened, leading to the identification of a lead compound with modest inhibitory activity.

2.1 High-Throughput Screening Cascade

A multi-step screening process was employed to identify and prioritize candidate molecules.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A 500,000 Compound Library B Biochemical Assay (Luminescence-based) A->B IC50 Determination C Cell-based Proliferation Assay (A549 NSCLC Line) B->C Hit Confirmation D Counter-Screening (Selectivity Panel of 50 Kinases) C->D Selectivity Assessment E Structure-Activity Relationship (SAR) Studies D->E F ADME Profiling E->F G This compound Identification F->G

Figure 1: High-throughput screening and lead optimization workflow for this compound.

2.2 Lead Optimization and SAR Studies

Initial hits from the HTS campaign were subjected to medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies focused on modifying the hinge-binding motif and the solvent-front region of the lead compound. This iterative process led to the synthesis of this compound, which exhibited a significant improvement in both potency and selectivity.

Preclinical Characterization

3.1 In Vitro Pharmacology

The inhibitory activity of this compound was assessed through a series of biochemical and cell-based assays.

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell LineEndpointThis compound Value
Biochemical Kinase AssayRecombinant TAK1IC505.2 nM
Cell Proliferation AssayA549 (NSCLC)GI5025 nM
Cell Proliferation AssayHCT116 (Colon)GI50150 nM
Target Engagement AssayA549 CellsEC5018 nM

3.1.1 Experimental Protocol: Biochemical Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human TAK1.

  • Methodology:

    • Recombinant TAK1 enzyme (2 nM) was incubated with varying concentrations of this compound (0.1 nM to 10 µM) for 15 minutes at room temperature in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • The kinase reaction was initiated by the addition of 10 µM ATP and 0.5 µg/µL of a biotinylated peptide substrate.

    • The reaction was allowed to proceed for 60 minutes at 30°C and was subsequently stopped by the addition of EDTA to a final concentration of 50 mM.

    • The amount of phosphorylated substrate was quantified using a luminescence-based detection system.

    • IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.

3.2 In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft mouse model.

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg, oral, QD)Tumor Growth Inhibition (TGI) at Day 21
Vehicle-0%
This compound1045%
This compound3078%
This compound10092%

3.2.1 Experimental Protocol: A549 Xenograft Study

  • Objective: To assess the in vivo anti-tumor efficacy of this compound in a human NSCLC xenograft model.

  • Methodology:

    • Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A549 cells in the right flank.

    • When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).

    • This compound was formulated in 0.5% methylcellulose (B11928114) and administered orally once daily (QD) for 21 consecutive days.

    • Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.

    • Body weight was monitored as an indicator of toxicity.

    • Tumor Growth Inhibition (TGI) was calculated at the end of the study.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of TAK1, a critical node in multiple oncogenic signaling pathways.

4.1 Signaling Pathway Inhibition

Inhibition of TAK1 by this compound leads to the downstream suppression of the NF-κB and JNK/p38 MAPK pathways, which are key drivers of proliferation, survival, and inflammation in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor TNF-α / IL-1 Receptor tab12 TAB1/2 receptor->tab12 tak1 TAK1 ikk IKK Complex tak1->ikk Activation mkk MKK4/7 tak1->mkk Activation tab12->tak1 ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB ikb->nfkb Release nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation jnk JNK mkk->jnk p38 p38 mkk->p38 ap1 AP-1 jnk->ap1 p38->ap1 zbr55 This compound zbr55->tak1 Inhibition gene_exp Gene Expression (Proliferation, Survival, Inflammation) nfkb_nuc->gene_exp ap1->gene_exp

Figure 2: Proposed mechanism of action of this compound via inhibition of TAK1 signaling.

Conclusion

This compound is a potent and selective inhibitor of TAK1 with demonstrated in vitro and in vivo anti-tumor activity in NSCLC models. Its well-defined mechanism of action and favorable preclinical profile warrant further investigation and clinical development as a potential novel therapy for cancer.

Preliminary In Vitro Efficacy of ZB-R-55: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZB-R-55 has emerged as a potent and selective preclinical candidate inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical serine/threonine kinase that plays a central role in the regulation of programmed cell death pathways, including necroptosis and apoptosis.[1] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. This document provides a technical guide to the preliminary in vitro studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathway.

Data Presentation

The inhibitory activity and pharmacokinetic properties of this compound have been quantified in a series of preclinical in vitro and in vivo studies. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against RIPK1
Assay TypeCell Line/SystemStimulusIC50 (nM)
Cellular AssayU937 cellsTNF, SMAC mimetic, zVAD.fmk0.34[1]
Enzymatic AssayADP-Glo-5.7[1]
Enzymatic Assay33P-Radiolabeled-16[1]
Table 2: Kinase Selectivity of this compound
Kinase PanelConcentrationInhibition
Reaction Biology Corp & Eurofins1 µM<30%[1]
Table 3: Pharmacokinetic Profile of this compound in Mice
Administration RouteDose (mg/kg)AUClast (ng·h/mL)Vss_obs (mL/kg)CL (mL/min/kg)F (%)
Oral (p.o.)315,018[1]--99[1]
Intravenous (i.v.)1-902[1]3.54[1]-

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

RIPK1 Kinase Activity Assays

1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials: Recombinant human RIPK1 enzyme, Myelin Basic Protein (MBP) substrate, ATP, 5x Kinase Assay Buffer, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Protocol:

    • Prepare a master mixture containing 5x Kinase Assay Buffer, ATP, and MBP substrate.

    • Dispense the master mixture into wells of a 96-well plate.

    • Add the test compound (this compound) or vehicle control to the appropriate wells.

    • Initiate the kinase reaction by adding diluted recombinant RIPK1 enzyme.

    • Incubate the plate at 30°C for a specified time (e.g., 50 minutes).

    • Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 45 minutes.

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

2. 33P-Radiolabeled Kinase Assay

This method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-33P]ATP into a substrate.

  • Materials: Recombinant human RIPK1 enzyme, protein or peptide substrate (e.g., MBP), [γ-33P]ATP, unlabeled ATP, kinase reaction buffer.

  • Protocol:

    • Prepare a reaction mixture containing kinase reaction buffer, substrate, and the test compound (this compound).

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

    • Incubate the reaction at 30°C for a defined period.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper to remove unincorporated [γ-33P]ATP.

    • Quantify the radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptotic cell death.

  • Cell Line: Human monocytic U937 cells.

  • Materials: U937 cells, cell culture medium, TNF-α, SMAC mimetic (e.g., SM-164), pan-caspase inhibitor (zVAD.fmk), this compound, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Protocol:

    • Seed U937 cells in a 96-well plate and allow them to attach or stabilize overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Induce necroptosis by treating the cells with a combination of TNF-α (e.g., 10 ng/mL), a SMAC mimetic (e.g., 100 nM), and zVAD.fmk (e.g., 20 µM).[1]

    • Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

    • Measure cell viability using a suitable assay, such as a luminescent assay that measures ATP content.

    • Calculate the IC50 value of this compound, which represents the concentration at which 50% of the cells are protected from necroptosis.

Signaling Pathway and Mechanism of Action

This compound functions as a dual-mode inhibitor of RIPK1, occupying both the allosteric and the ATP-binding pockets of the kinase.[2] This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptosis pathway.

RIPK1-Mediated Necroptosis Pathway

The following diagram illustrates the signaling cascade leading to necroptosis and the point of intervention by this compound.

RIPK1_Necroptosis_Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexII Complex II (RIPK1, FADD, Caspase-8) ComplexI->ComplexII Apoptosis Apoptosis ComplexII->Apoptosis RIPK1_p p-RIPK1 ComplexII->RIPK1_p Caspase-8 inhibition Necrosome Necrosome (p-RIPK1, p-RIPK3, p-MLKL) RIPK1_p->Necrosome RIPK3 RIPK3 RIPK1_p->RIPK3 RIPK3_p p-RIPK3 RIPK3->RIPK3_p RIPK3_p->Necrosome MLKL MLKL RIPK3_p->MLKL MLKL_p p-MLKL MLKL->MLKL_p MLKL_p->Necrosome Pore Pore Formation MLKL_p->Pore Necroptosis Necroptosis Pore->Necroptosis ZBR55 This compound ZBR55->RIPK1_p

RIPK1-mediated necroptosis signaling pathway and inhibition by this compound.
Experimental Workflow for In Vitro Evaluation

The logical flow of the in vitro evaluation of this compound is depicted below, from initial enzymatic assays to more complex cellular models.

Experimental_Workflow start Start: Compound Synthesis enzymatic Enzymatic Assays (ADP-Glo, Radiolabeled) start->enzymatic cellular Cellular Necroptosis Assay (U937 cells) enzymatic->cellular selectivity Kinase Selectivity Profiling cellular->selectivity pk In Vivo Pharmacokinetics (Mice) cellular->pk end Preclinical Candidate selectivity->end pk->end

In vitro evaluation workflow for this compound.

References

ZB-R-55: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for ZB-R-55, a potent and selective RIPK1 inhibitor. The information is intended to support researchers, scientists, and drug development professionals in the effective use of this compound in their studies.

Core Properties of this compound

This compound is an orally active, dual-pocket targeting inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It has demonstrated significant potential in models of systemic inflammatory response syndrome (SIRS) and sepsis.[1] Understanding its physicochemical properties, particularly solubility and stability, is crucial for the design and interpretation of in vitro and in vivo experiments.

Solubility Data

The solubility of this compound has been determined in various solvent systems, which is critical for the preparation of stock solutions and formulations for experimental use. The available quantitative data is summarized in the table below.

Solvent SystemSolubilityRemarks
Dimethyl Sulfoxide (DMSO)80 mg/mL (181.21 mM)[1]Sonication is recommended to aid dissolution.[1]
Dimethyl Sulfoxide (DMSO)100 mg/mL (226.51 mM)[3]Ultrasonic treatment may be needed. The use of newly opened, anhydrous DMSO is important as hygroscopic DMSO can significantly impact solubility.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.66 mM)[3]The resulting solution is clear.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.66 mM)[3]The resulting solution is clear.[3]

Stability Data

The stability of this compound in stock solutions under specific storage conditions has been reported. This information is vital for ensuring the integrity and activity of the compound throughout the duration of an experiment.

Storage ConditionStability Period
-80°C6 months[3]
-20°C1 month[3]

It is recommended to use freshly prepared working solutions for in vivo experiments on the same day of preparation.[4]

Experimental Protocols

Detailed experimental protocols for the determination of the reported solubility and stability data are not extensively published. However, based on standard laboratory practices and information from supplier datasheets, the following general procedures can be inferred.

Preparation of Stock Solutions in DMSO

A common method for preparing a high-concentration stock solution of this compound involves dissolving the solid compound in anhydrous DMSO.

G cluster_0 Stock Solution Preparation A Weigh this compound B Add Anhydrous DMSO A->B C Vortex/Sonicate B->C D Visually Inspect for Dissolution C->D

Caption: Workflow for preparing a this compound stock solution in DMSO.

Preparation of Aqueous Formulations for In Vivo Studies

For in vivo administration, a stock solution in DMSO is typically diluted with a vehicle containing co-solvents and surfactants to maintain solubility and improve bioavailability.

G cluster_0 Aqueous Formulation Preparation DMSO_stock Prepare concentrated This compound stock in DMSO Add_PEG300 Add PEG300 and mix DMSO_stock->Add_PEG300 10% final volume Add_Tween80 Add Tween-80 and mix Add_PEG300->Add_Tween80 40% final volume Add_Saline Add Saline to final volume Add_Tween80->Add_Saline 5% final volume Final_Solution Clear Solution for Administration Add_Saline->Final_Solution 45% final volume

Caption: Step-wise preparation of an aqueous formulation of this compound.

This compound in the Context of RIPK1 Signaling

This compound exerts its therapeutic effect by inhibiting the kinase activity of RIPK1, a key regulator of inflammation and programmed cell death pathways, including necroptosis. The diagram below illustrates the simplified signaling pathway and the point of intervention for this compound.

G cluster_pathway RIPK1-Mediated Necroptosis Pathway cluster_intervention Therapeutic Intervention TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Pro-survival) TNFR1->ComplexI ComplexII Complex II (Pro-death) ComplexI->ComplexII RIPK1 RIPK1 ComplexII->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis ZBR55 This compound ZBR55->RIPK1 Inhibits

Caption: Inhibition of the RIPK1 signaling pathway by this compound.

Summary and Recommendations

The available data indicates that this compound has good solubility in DMSO, allowing for the preparation of concentrated stock solutions. For aqueous-based assays and in vivo studies, formulations with co-solvents like PEG300 and surfactants such as Tween-80 are necessary to achieve the desired concentration. Stock solutions of this compound are stable for extended periods when stored at low temperatures. For optimal experimental outcomes, it is recommended to use freshly prepared dilutions and adhere to the storage guidelines. Further studies are warranted to characterize the solubility and stability of this compound under a broader range of conditions, including varying pH and in the solid state, to provide a more complete physicochemical profile of this promising RIPK1 inhibitor.

References

Homologs and Analogs of the ZB-R-55 Compound: A Technical Guide to a Novel Class of RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the ZB-R-55 compound, a potent and selective dual-mode inhibitor of Receptor-Interacting Protein 1 (RIPK1) kinase. As a promising preclinical candidate for the treatment of inflammatory diseases and sepsis, understanding its homologs and analogs is critical for further drug development. This document summarizes the structure-activity relationships, quantitative biological data, and detailed experimental protocols for the synthesis and evaluation of this compound and related compounds. Furthermore, it visualizes the intricate RIPK1 signaling pathway and relevant experimental workflows to facilitate a comprehensive understanding of this therapeutic target and its inhibitors.

Introduction to this compound and RIPK1 Kinase

Receptor-Interacting Protein 1 (RIPK1) kinase is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[2] this compound is a potent preclinical drug candidate that has demonstrated significant inhibitory activity against RIPK1 kinase. It belongs to the benzo[b][3][4]oxazepin-4-one class of compounds and exhibits a dual-mode of inhibition, occupying both the allosteric and ATP-binding pockets of the enzyme.[5] This unique binding mechanism contributes to its high potency and selectivity.[5]

Homologs and Analogs of this compound

The core scaffold of this compound, benzo[b][3][4]oxazepin-4-one, has been a focal point for the development of numerous RIPK1 inhibitors. Structure-activity relationship (SAR) studies have explored modifications at various positions to enhance potency, selectivity, and pharmacokinetic properties.

Benzo[b][5][6]oxazepin-4-one Derivatives

Several analogs of this compound share the same core structure but differ in their substituents. These modifications are crucial for optimizing the compound's interaction with the target protein and improving its drug-like properties.

  • GSK'481 and GSK2982772: These compounds are notable analogs of this compound, also developed as potent and selective RIPK1 inhibitors.[6][7] They share the benzoxazepinone core and have been instrumental in elucidating the binding mode of this class of inhibitors.[6]

  • Analogs with Modified Alkynyl Groups: The cyclopropylalkynyl group at the C7 position of this compound is a key feature for its dual-mode inhibition.[5] SAR studies have explored replacing the cyclopropyl (B3062369) group with other aliphatic or aromatic moieties to modulate potency and selectivity.[8]

Other Classes of RIPK1 Inhibitors

While not direct structural homologs, other classes of compounds that inhibit RIPK1 are functionally analogous to this compound.

  • Necrostatins: Necrostatin-1 (Nec-1) and its more potent analog, Nec-1s, are well-characterized allosteric inhibitors of RIPK1.[9] They have been widely used as tool compounds to study the role of RIPK1 in necroptosis.

  • RIPA-56: This compound is another potent and selective RIPK1 inhibitor with a distinct chemical scaffold from the benzoxazepinones.[8]

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and its key analogs, providing a comparative overview of their biological activity.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against RIPK1

CompoundTargetAssay TypeIC50 (nM)Cell Line/SystemReference
This compound RIPK1ADP-Glo5.7Enzymatic[5]
This compound RIPK133P-radiolabeled16Enzymatic[5]
This compound NecroptosisCellular0.34U937 cells[5]
GSK2982772 RIPK1Enzymatic--[4]
Necrostatin-1s RIPK1Enzymatic--[9]
RIPA-56 RIPK1Enzymatic13Enzymatic[8]

Note: IC50 values for GSK2982772 and Necrostatin-1s are widely reported in the literature but can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Properties of this compound in Mice

CompoundDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
This compound 3 mg/kg, p.o.--1501899-
This compound 1 mg/kg, i.v.-----

Note: Specific Cmax and Tmax values were not provided in the initial search results.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound and its analogs.

Synthesis of Benzo[b][5][6]oxazepin-4-one Derivatives (General Scheme)

The synthesis of the benzo[b][3][4]oxazepin-4-one core typically involves a multi-step process. A general synthetic route is outlined below. For the specific synthesis of this compound, further steps to introduce the cyclopropylethynyl group at the C7 position and the amide side chain are required.

G A Substituted 2-aminophenol (B121084) C Cyclization A->C 1. B Chloroacetyl chloride B->C 2. D Amine Intermediate C->D F Final Compound D->F E Coupling with carboxylic acid E->F 3.

Caption: General synthetic scheme for benzo[b][3][4]oxazepin-4-ones.

Protocol:

  • Step 1: Acylation. React a substituted 2-aminophenol with chloroacetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature).

  • Step 2: Cyclization. The resulting intermediate is then subjected to intramolecular cyclization, often facilitated by a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with heating.

  • Step 3: Amide Coupling. The amine intermediate is then coupled with a desired carboxylic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) in the presence of a base.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[3][10]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A RIPK1 Enzyme E ADP + Phosphorylated Substrate A->E B Substrate (e.g., MBP) B->E C ATP C->E D Test Compound (e.g., this compound) D->A F ADP-Glo™ Reagent E->F G Remaining ATP Depletion F->G H Kinase Detection Reagent G->H I ADP to ATP Conversion H->I J Luciferase/ Luciferin I->J K Luminescent Signal J->K

Caption: Workflow for the ADP-Glo™ RIPK1 kinase assay.

Protocol: [3][10][11]

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), ATP, and the test compound at various concentrations in a kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5mg/ml BSA).

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

In Vitro RIPK1 Kinase Inhibition Assay (³³P-Radiolabeled ATP Assay)

This is a traditional and highly sensitive method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.

Protocol: [12]

  • Reaction Setup: Prepare a reaction mixture containing RIPK1 enzyme, a suitable substrate, non-radiolabeled ATP, and [γ-³³P]ATP in a kinase reaction buffer. Add the test compound at various concentrations.

  • Incubation: Incubate the reaction at 30°C for a defined time.

  • Reaction Termination and Separation: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose paper (e.g., P81).

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity retained on the paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

In Vivo Efficacy Model: Lipopolysaccharide (LPS)-induced Sepsis in Mice

This model is commonly used to evaluate the efficacy of anti-inflammatory agents in a systemic inflammatory response syndrome (SIRS) context.[8][2]

Protocol:

  • Animal Acclimatization: Acclimate mice (e.g., C57BL/6) to the experimental conditions for at least one week.

  • Compound Administration: Administer this compound or its analogs via the desired route (e.g., oral gavage) at various doses. A vehicle control group should be included.

  • Induction of Sepsis: After a specified pretreatment time, induce sepsis by intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of lipopolysaccharide (LPS).

  • Monitoring: Monitor the animals for survival, body temperature, and clinical signs of sepsis at regular intervals.

  • Cytokine Analysis: At a predetermined time point, collect blood samples to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using methods like ELISA.

  • Histopathology: Harvest organs (e.g., lungs, liver, kidneys) for histopathological analysis to assess tissue damage.

Signaling Pathway Visualization

The following diagram illustrates the central role of RIPK1 in TNF-α-mediated signaling, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis). This compound and its analogs inhibit the kinase activity of RIPK1, thereby blocking the necroptotic pathway.

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis RIPK1_in_ComplexIIb RIPK1_in_ComplexIIb ZBR55 This compound & Analogs ZBR55->RIPK1_in_ComplexIIb

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound and its analogs represent a promising class of RIPK1 inhibitors with significant therapeutic potential for a range of inflammatory diseases. The dual-mode inhibition mechanism of this compound provides a strong foundation for the design of next-generation inhibitors with improved efficacy and safety profiles. The experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this important therapeutic target. Continued exploration of the structure-activity relationships within the benzo[b][3][4]oxazepin-4-one scaffold and other related chemical series will be crucial for advancing novel RIPK1 inhibitors toward clinical applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current literature on ZB-R-55, a highly potent and selective dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This compound has emerged as a promising preclinical candidate for the treatment of systemic inflammatory response syndrome (SIRS) and sepsis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel compound synthesized as a dual-mode inhibitor of RIPK1, targeting both the ATP-binding pocket and an allosteric site.[1] This unique binding mechanism contributes to its high potency and selectivity.[1] RIPK1 is a critical serine/threonine kinase that plays a central role in regulating inflammation and programmed cell death pathways, including necroptosis.[2] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases, making it an attractive therapeutic target.[3] this compound has demonstrated significant therapeutic effects in preclinical models of sepsis, a life-threatening condition characterized by organ dysfunction resulting from a dysregulated host response to infection.[1][4]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound and the related compound GSK2982772 for comparative analysis.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssay TypeIC50 (nM)Source
This compoundRIPK1ADP-Glo5.7[2]
This compoundRIPK1³³P-radiolabeled16[2]
This compoundU937 cells (cellular assay)TNF, SMAC mimetic, zVAD.fmk stimulated0.34[2]
GSK2982772RIPK1³³P-radiolabeled~160 (estimated 10-fold less potent than this compound)[1][2]

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterIntravenous (1 mg/kg)Oral (3 mg/kg)Source
AUClast (ng·h/mL)-15018[2]
Vss_obs (mL/kg)902-[2]
CL (mL/min/kg)3.54-[2]
Oral Bioavailability (F)-99%[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available in the referenced literature.

RIPK1 Kinase Inhibition Assays

3.1.1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: The kinase reaction is performed in a buffer containing RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound (this compound).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

3.1.2. ³³P-Radiolabeled Kinase Assay

This is a traditional and highly sensitive method to measure kinase activity.

  • Reaction Setup: The kinase reaction is set up in a buffer containing RIPK1, a substrate, [γ-³³P]ATP, and the test compound.

  • Incubation: The reaction is incubated at a controlled temperature for a specific duration.

  • Reaction Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

  • Signal Measurement: The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: Kinase activity is determined by the amount of radioactivity incorporated. IC50 values are determined by measuring the reduction in radioactivity at various concentrations of the inhibitor.

Kinase Selectivity Profiling

DiscoveRx KINOMEscan™

This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.

  • Assay Principle: An active site-directed ligand is immobilized on a solid support. The test compound is incubated with the kinase and the ligand-coated support.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is measured. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: The results are typically reported as the percentage of inhibition at a specific concentration (e.g., 1 µM). A low percentage of inhibition against a wide range of kinases indicates high selectivity of the test compound. For this compound, it showed less than 30% inhibition against a panel of 466 kinases when tested at 1 µM, demonstrating its high selectivity for RIPK1.[2]

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.

  • Cell Culture: A suitable cell line, such as human monocytic U937 cells, is cultured under standard conditions.

  • Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of Tumor Necrosis Factor (TNF), a SMAC mimetic, and a pan-caspase inhibitor (zVAD.fmk). The caspase inhibitor is crucial to block apoptosis and specifically induce the necroptotic pathway.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (this compound) before the addition of the necroptosis-inducing agents.

  • Cell Viability Measurement: After a suitable incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that results in a 50% protection of cells from necroptosis-induced cell death.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving RIPK1 and a general workflow for the discovery of novel inhibitors like this compound.

RIPK1_Necroptosis_Pathway cluster_complexI TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP RIPK3 RIPK3 RIPK1->RIPK3 autophosphorylation & activation ComplexI Complex I NFkB NF-κB Pathway (Survival) ComplexI->NFkB ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa cIAP inhibition ComplexIIb Necrosome (Complex IIb) ComplexI->ComplexIIb cIAP & Casp8 inhibition FADD FADD ComplexIIa->FADD Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis ComplexIIb->RIPK1 MLKL MLKL RIPK3->MLKL phosphorylation Necroptosis Necroptosis MLKL->Necroptosis oligomerization & membrane disruption ZBR55 This compound ZBR55->RIPK1

Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound.

Inhibitor_Discovery_Workflow start Start: Identification of Therapeutic Target (RIPK1) screening High-Throughput Screening (HTS) of Compound Libraries start->screening hit_id Hit Identification & Initial SAR Studies screening->hit_id lead_opt Lead Optimization: Synthesis of Analogs (e.g., this compound) hit_id->lead_opt in_vitro In Vitro Characterization: - Enzymatic Assays (IC50) - Cellular Assays (IC50) - Kinase Selectivity Profiling lead_opt->in_vitro in_vivo_pk In Vivo Pharmacokinetics (PK) in Animal Models in_vitro->in_vivo_pk in_vivo_pd In Vivo Pharmacodynamics (PD) & Efficacy Studies (e.g., Sepsis Models) in_vivo_pk->in_vivo_pd preclinical Preclinical Candidate Selection (this compound) in_vivo_pd->preclinical end End preclinical->end

Caption: A generalized workflow for the discovery and development of a RIPK1 inhibitor like this compound.

Conclusion

This compound represents a significant advancement in the development of RIPK1 inhibitors. Its dual-mode of action, high potency, excellent selectivity, and favorable pharmacokinetic profile make it a strong candidate for further development as a therapeutic for sepsis and other inflammatory diseases. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working in this area. Further studies are warranted to fully elucidate its clinical potential.

References

Methodological & Application

Application Notes: ZB-R-55, a Potent RIPK1 Inhibitor for Cell Culture Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing ZB-R-55, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture experiments. This compound is a valuable tool for investigating the role of RIPK1-mediated signaling in various cellular processes, particularly necroptosis, a form of programmed inflammatory cell death.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis, and necroptosis.[1][2] The kinase activity of RIPK1 is essential for the execution of necroptosis, making it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[1] this compound is an orally active, potent, and selective RIPK1 inhibitor that can be utilized to dissect the molecular mechanisms of RIPK1-dependent signaling cascades in cellular models.[3][4][5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the available data for this compound.

Assay TypeCell Line / SystemParameterValue
Cellular NecroptosisU937IC500.34 nM
Enzymatic AssayADP-GloIC505.7 nM
Enzymatic Assay³³P-radiolabeledIC5016 nM

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in a cell culture setting.

General Cell Culture and Maintenance

A human monocytic leukemia cell line, U937, is a suitable model for studying necroptosis.

  • Cell Line: U937 (ATCC® CRL-1593.2™)

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days to maintain a density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL.

Induction of Necroptosis in U937 Cells

This protocol describes the induction of necroptosis using a combination of Tumor Necrosis Factor-alpha (TNF-α), a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-fmk).

  • Materials:

    • U937 cells

    • Complete growth medium

    • Human TNF-α

    • SMAC mimetic (e.g., Birinapant/SM-164)

    • Pan-caspase inhibitor (z-VAD-fmk)

    • This compound (dissolved in DMSO)

    • DMSO (vehicle control)

    • 96-well or 6-well cell culture plates

  • Procedure:

    • Seed U937 cells at a density of 2 x 10⁵ cells/well in a 96-well plate (for viability assays) or 1 x 10⁶ cells/well in a 6-well plate (for Western blotting) in complete growth medium.

    • Incubate for 24 hours.

    • Pre-treat cells with desired concentrations of this compound or vehicle control (DMSO) for 1 hour.

    • To induce necroptosis, add the following reagents to the final concentrations indicated:

      • TNF-α: 10 ng/mL[6]

      • SMAC mimetic (SM-164): 10 nM[6]

      • z-VAD-fmk: 20 µM[6][7]

    • Incubate for 6-24 hours, depending on the downstream application. Necroptosis in U937 cells can be observed as early as 6 hours.[8]

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP levels as an indicator of metabolically active, viable cells.[9][10]

  • Materials:

    • Cells treated in a 96-well opaque-walled plate

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Procedure:

    • Equilibrate the 96-well plate with treated cells to room temperature for approximately 30 minutes.[10][11]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

    • Measure luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of RIPK1 Phosphorylation

This protocol allows for the detection of phosphorylated RIPK1 (p-RIPK1), a key indicator of its activation.[1]

  • Materials:

    • Cells treated in a 6-well plate

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies:

      • Anti-phospho-RIPK1 (Ser166)

      • Anti-total RIPK1

      • Anti-β-Actin (loading control)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Cell Lysis:

      • After treatment, collect cells by centrifugation.

      • Wash the cell pellet with ice-cold PBS.

      • Lyse the cells in RIPA buffer on ice for 30 minutes.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

      • Collect the supernatant containing the protein lysate.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.[1]

    • Sample Preparation:

      • Normalize protein concentrations for all samples.

      • Add Laemmli sample buffer and boil at 95°C for 5 minutes.[1]

    • SDS-PAGE and Transfer:

      • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

      • Transfer the separated proteins to a PVDF membrane.[1]

    • Immunoblotting:

      • Block the membrane in blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary anti-phospho-RIPK1 antibody overnight at 4°C.[1]

      • Wash the membrane with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Detection:

      • Apply ECL detection reagent and capture the chemiluminescent signal.[1]

    • Stripping and Reprobing:

      • To normalize for protein loading, the membrane can be stripped and reprobed for total RIPK1 and β-Actin.[1]

    • Data Analysis:

      • Quantify band intensities using densitometry software.

Visualizations

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-mediated signaling pathways leading to cell survival, apoptosis, or necroptosis. This compound specifically inhibits the kinase activity of RIPK1, thereby blocking the necroptotic pathway.

RIPK1_Signaling_Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (Survival) TNFR1->ComplexI TRADD, TRAF2, cIAP1/2, RIPK1 NFkB NF-κB Activation ComplexI->NFkB ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa Deubiquitination Necrosome Complex IIb (Necrosome) ComplexI->Necrosome Caspase-8 inhibition Survival Cell Survival NFkB->Survival Casp8_active Active Caspase-8 ComplexIIa->Casp8_active RIPK1, FADD, pro-Caspase-8 Apoptosis Apoptosis Casp8_active->Apoptosis pMLKL p-MLKL Necrosome->pMLKL RIPK1, RIPK3, MLKL Necroptosis Necroptosis pMLKL->Necroptosis ZBR55 This compound ZBR55->Necrosome Inhibits RIPK1 Kinase zVAD z-VAD-fmk zVAD->Casp8_active Inhibits SMAC SMAC Mimetic SMAC->ComplexI Inhibits cIAPs

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

Experimental Workflow for this compound Evaluation

This diagram outlines the key steps for assessing the efficacy of this compound in a cell-based necroptosis assay.

Experimental_Workflow start Start seed_cells Seed U937 Cells start->seed_cells pretreat Pre-treat with this compound or Vehicle (DMSO) seed_cells->pretreat induce Induce Necroptosis (TNF-α + SMAC Mimetic + z-VAD-fmk) pretreat->induce incubate Incubate (6-24h) induce->incubate assay Endpoint Assays incubate->assay viability Cell Viability (CellTiter-Glo) assay->viability western Western Blot (p-RIPK1, Total RIPK1) assay->western analyze Data Analysis and Interpretation viability->analyze western->analyze

Caption: Workflow for evaluating this compound's effect on necroptosis.

References

Application Notes and Protocols for ZB-R-55 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZB-R-55 is a potent and selective, orally active inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis, a form of programmed necrotic cell death.[3][4][5] While initially investigated for inflammatory conditions such as sepsis, the role of RIPK1 in cancer is gaining significant attention.[3][4]

In the context of oncology, RIPK1 has a dual role. It can promote cancer cell survival and inflammation through its scaffolding function, leading to NF-κB activation.[3][5][6] Conversely, its kinase activity can trigger immunogenic cell death via necroptosis, which can stimulate an anti-tumor immune response.[7][8] However, many cancer cells suppress necroptosis to evade cell death.[7][9] Therefore, modulating RIPK1 activity with inhibitors like this compound presents a novel therapeutic strategy. Targeting RIPK1 could potentially inhibit tumor growth, overcome resistance to conventional therapies, and modulate the tumor microenvironment.[3][10][11]

These application notes provide a hypothetical framework and detailed protocols for utilizing this compound in a xenograft mouse model to investigate its anti-cancer potential.

Data Presentation: Preclinical Profile of this compound

The following table summarizes the reported in vitro potency and in vivo pharmacokinetic parameters of this compound. This data is crucial for designing in vivo efficacy studies.

ParameterValueSpecies/AssayReference
In Vitro Potency
Cellular IC₅₀0.34 nMHuman U937 cells[3] (from initial search)
Enzymatic IC₅₀ (ADP-Glo)5.7 nMIn vitro kinase assay[3] (from initial search)
Enzymatic IC₅₀ (³³P-radiolabeled)16 nMIn vitro kinase assay[3] (from initial search)
Pharmacokinetics
Route of Administration3 mg/kg p.o. / 1 mg/kg i.v.Mouse[3] (from initial search)
Oral Bioavailability (F)99%Mouse[3] (from initial search)
AUClast15018 ng·h/mL (p.o.)Mouse[3] (from initial search)
Clearance (CL)3.54 mL/min/kg (i.v.)Mouse[3] (from initial search)
Volume of Distribution (Vss_obs)902 mL/kg (i.v.)Mouse[3] (from initial search)

Signaling Pathway

The diagram below illustrates the central role of RIPK1 in TNF-alpha-induced cell signaling pathways, leading to either cell survival (NF-κB activation), apoptosis, or necroptosis. This compound inhibits the kinase activity of RIPK1, thereby blocking the necroptotic pathway.

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits NFkB NF-κB Activation (Survival, Inflammation) Complex_I->NFkB activates Deubiquitination Deubiquitination (e.g., CYLD) Complex_I->Deubiquitination leads to Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Deubiquitination->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Deubiquitination->Complex_IIb Apoptosis Apoptosis Complex_IIa->Apoptosis activates Necroptosis Necroptosis Complex_IIb->Necroptosis activates ZBR55 This compound ZBR55->Complex_IIb inhibits (blocks RIPK1 kinase) Caspase8_Inhibition Caspase-8 Inhibition Caspase8_Inhibition->Complex_IIb

Caption: RIPK1 signaling cascade leading to survival, apoptosis, or necroptosis.

Experimental Workflow

The following diagram outlines the general workflow for a xenograft mouse model study to evaluate the efficacy of this compound.

Xenograft_Workflow start Start: Hypothesis Formulation cell_culture 1. Cancer Cell Line Culture & Expansion start->cell_culture implantation 3. Tumor Cell Implantation (Subcutaneous/Orthotopic) cell_culture->implantation animal_prep 2. Animal Preparation (Immunocompromised Mice) animal_prep->implantation tumor_growth 4. Tumor Growth Monitoring (Calipers, Imaging) implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Treatment Administration (Vehicle vs. This compound) randomization->treatment monitoring 7. In-life Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 8. Study Endpoint Reached monitoring->endpoint collection 9. Tissue Collection (Tumor, Blood, Organs) endpoint->collection analysis 10. Data Analysis (Efficacy, PD markers, Toxicity) collection->analysis conclusion End: Conclusion & Reporting analysis->conclusion

Caption: General experimental workflow for a xenograft mouse model study.

Experimental Protocols

This section details a hypothetical protocol for evaluating this compound in a subcutaneous xenograft mouse model.

Cell Line Selection and Culture
  • Rationale: The choice of cell line is critical. Select human cancer cell lines where RIPK1 signaling is relevant. This could include cell lines with known resistance to apoptosis or those where inducing necroptosis is a therapeutic goal. It is advisable to screen cell lines for RIPK1 and RIPK3 expression levels.[9]

  • Recommended Cell Lines: Based on the literature, consider colorectal, breast, or lung cancer cell lines.[3][9] For example, HT-29 (colorectal cancer) or MDA-MB-231 (breast cancer) could be suitable candidates.

  • Culture Conditions: Culture selected cells in their recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation for Implantation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the final cell pellet in sterile PBS or Matrigel at the desired concentration. Perform a viability count (e.g., using trypan blue); viability should be >95%.

Xenograft Mouse Model Establishment
  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., athymic Nude, NOD-SCID, or NSG mice). The choice depends on the tumor cell line's engraftment requirements.

  • Acclimatization: Allow mice to acclimatize for at least one week before any procedures. House them in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Tumor Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave and sterilize the right flank with an alcohol wipe.

    • Inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL (typically in a 1:1 mixture of PBS and Matrigel) subcutaneously into the flank.

  • Tumor Growth Monitoring:

    • Begin monitoring tumors 3-4 days post-implantation.

    • Measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and general health status concurrently.

This compound Administration
  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in water)

    • Group 2: this compound (e.g., 10 mg/kg, daily)

    • Group 3: this compound (e.g., 30 mg/kg, daily)

  • Dosing Rationale: The excellent oral bioavailability (99%) of this compound in mice supports oral gavage as the preferred route of administration. The specific dose levels are hypothetical and should be determined by preliminary maximum tolerated dose (MTD) studies.

  • Preparation and Administration:

    • Prepare the this compound formulation fresh daily. Suspend the compound in the vehicle by sonication or vortexing.

    • Administer the formulation once daily via oral gavage at a volume of 10 mL/kg.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.

Efficacy and Pharmacodynamic Evaluation
  • Primary Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI). This is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Secondary Endpoints:

    • Body Weight: Monitor for signs of toxicity.

    • Survival: If applicable, monitor survival as a long-term endpoint.

  • Study Termination and Sample Collection:

    • Euthanize mice when tumors reach the endpoint size (e.g., 1500-2000 mm³), or if there are signs of significant morbidity (e.g., >20% body weight loss).

    • At necropsy, collect blood samples (for potential PK/PD analysis) and excise tumors.

    • Weigh the excised tumors.

    • Divide the tumor tissue: one part to be snap-frozen in liquid nitrogen for molecular analysis (Western blot, qPCR) and the other fixed in 10% neutral buffered formalin for histopathology.

  • Pharmacodynamic (PD) Analysis:

    • Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for markers of necroptosis (e.g., phosphorylated MLKL), proliferation (Ki-67), and apoptosis (cleaved caspase-3).

    • Western Blot: Analyze protein lysates from frozen tumor tissue to quantify levels of p-RIPK1, total RIPK1, p-MLKL, and other relevant signaling proteins.

Conclusion

This compound, as a potent RIPK1 inhibitor, holds promise as a tool to investigate the role of necroptosis in cancer biology. The protocols outlined here provide a comprehensive, albeit hypothetical, guide for researchers to design and execute in vivo xenograft studies. Such studies are essential to determine the anti-tumor efficacy of this compound, elucidate its mechanism of action in a cancer setting, and identify potential biomarkers for response. The complex role of RIPK1 in promoting both cell survival and cell death necessitates careful experimental design and thorough endpoint analysis to fully understand the therapeutic potential of its inhibition.[5][10]

References

Application Notes and Protocols for ZB-R-55 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo application of ZB-R-55, a potent and selective dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of systemic inflammatory response syndrome (SIRS) and sepsis.

Mechanism of Action

This compound is a highly potent inhibitor of RIPK1, a critical kinase involved in regulating inflammation and programmed cell death pathways, including necroptosis. It functions as a dual-mode inhibitor, occupying both the allosteric and ATP binding pockets of RIPK1. This mechanism of action leads to a more profound and sustained inhibition of RIPK1 kinase activity compared to inhibitors that target only a single site. By inhibiting RIPK1, this compound can effectively block the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the execution of necroptotic cell death, both of which are key drivers in the pathophysiology of SIRS and sepsis.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Sepsis
ParameterAnimal ModelInduction AgentThis compound Dosage and AdministrationObserved EffectsReference
Therapeutic EfficacyMouseLPS/TNF10 mg/kg, OralProtection from hypothermia, reduction of cytokine storm, and increased survival rate.[1]
Table 2: Pharmacokinetic Profile of this compound (Qualitative)
ParameterObservationReference
Oral BioavailabilityThis compound is orally active and exhibits good oral pharmacokinetic properties.[1]

Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability are not yet publicly available and would be found in the primary research publication.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Lipopolysaccharide (LPS)-Induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model

Objective: To assess the protective effects of this compound against LPS-induced inflammation and mortality in mice.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) or as specified in the primary literature)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (male, 8-12 weeks old)

  • Oral gavage needles

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Equipment for monitoring rectal temperature

  • Materials for blood collection and cytokine analysis (e.g., ELISA kits for TNF-α, IL-6, IL-1β)

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 mice per group):

    • Vehicle Control + Saline

    • Vehicle Control + LPS

    • This compound (10 mg/kg) + LPS

  • This compound Administration:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

    • Administer this compound (10 mg/kg) or vehicle to the respective groups via oral gavage. The volume of administration should be based on the body weight of the mice (typically 5-10 mL/kg).

  • Induction of SIRS:

    • One hour after the administration of this compound or vehicle, induce SIRS by injecting LPS intraperitoneally. A typical dose of LPS is 10-20 mg/kg, but the optimal dose should be determined in a pilot study to achieve a desired level of inflammation and mortality. The control group receives an equivalent volume of sterile saline.

  • Monitoring:

    • Survival: Monitor the survival of the animals every 6-12 hours for up to 72 hours post-LPS injection.

    • Body Temperature: Measure the rectal temperature of the mice at baseline (before treatment) and at regular intervals (e.g., 2, 4, 6, 12, and 24 hours) after LPS injection.

  • Sample Collection and Analysis:

    • At a predetermined time point (e.g., 4-6 hours post-LPS injection, corresponding to the peak of cytokine production), a subset of animals from each group can be euthanized for sample collection.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant.

    • Separate plasma by centrifugation and store at -80°C until analysis.

    • Measure the plasma concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.

Expected Outcomes:

  • The Vehicle + LPS group is expected to show a significant drop in body temperature, a surge in pro-inflammatory cytokine levels, and a high mortality rate.

  • The this compound treated group is expected to exhibit a significant attenuation of hypothermia, a reduction in the levels of circulating pro-inflammatory cytokines, and an improved survival rate compared to the Vehicle + LPS group.

Mandatory Visualizations

RIPK1_Signaling_Pathway cluster_stimuli External Stimuli cluster_receptors Receptors cluster_complexI Complex I (Survival) cluster_complexII Complex II (Cell Death) cluster_drug Therapeutic Intervention TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 LPS LPS TLR4 TLR4 LPS->TLR4 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2) TNFR1->ComplexI TLR4->ComplexI NFkB NF-κB Activation (Pro-survival & Pro-inflammatory Gene Expression) ComplexI->NFkB RIPK1_active Activated RIPK1 ComplexI->RIPK1_active Deubiquitination RIPK3 RIPK3 RIPK1_active->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis (Cell Lysis & Inflammation) MLKL->Necroptosis ZBR55 This compound ZBR55->RIPK1_active Inhibition

Caption: RIPK1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Treatment and Induction cluster_monitoring Monitoring and Endpoints Acclimatization Animal Acclimatization (C57BL/6 mice, 1 week) Grouping Random Group Allocation (Vehicle, this compound) Acclimatization->Grouping Dosing Oral Administration (this compound or Vehicle) Grouping->Dosing Induction LPS/TNF Injection (i.p.) (1 hour post-dosing) Dosing->Induction Survival Survival Monitoring (up to 72 hours) Induction->Survival Temperature Rectal Temperature Measurement (0, 2, 4, 6, 12, 24h) Induction->Temperature Cytokine Blood Collection & Cytokine Analysis (e.g., 4-6 hours post-LPS) Induction->Cytokine

Caption: Experimental workflow for in vivo evaluation of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZB-R-55 is a highly potent and selective dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation.[1][2] this compound exhibits its inhibitory effects by occupying both the allosteric and the ATP-binding pockets of the RIPK1 kinase domain.[1][2] This unique binding mode contributes to its high potency and selectivity, making it a promising therapeutic candidate for inflammatory conditions such as sepsis.[1][2]

These application notes provide detailed protocols for a selection of recommended assays to measure the in vitro and cellular activity of this compound. The described methods are essential for researchers engaged in the characterization of this compound and similar RIPK1 inhibitors.

Signaling Pathway of RIPK1-Mediated Necroptosis

The diagram below illustrates the central role of RIPK1 in the necroptosis signaling cascade, which is initiated by stimuli such as Tumor Necrosis Factor (TNF). This compound acts by directly inhibiting the kinase activity of RIPK1, thereby preventing the downstream phosphorylation of MLKL and subsequent cell death.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_outcome Cellular Outcome cluster_inhibitor Inhibitor Action TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNF TNFα TNF->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I TRADD->Complex_I cIAP cIAP1/2 TRAF2->cIAP TRAF2->Complex_I cIAP->RIPK1 Ub cIAP->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 P Necrosome Necrosome (Complex IIb) RIPK1->Necrosome p1 RIPK1->p1 Complex_I->RIPK1 RIPK3->RIPK1 P RIPK3->Necrosome MLKL MLKL pMLKL pMLKL (oligomer) MLKL->pMLKL Necrosome->MLKL P p2 pMLKL->p2 p1->Complex_I Necroptosis Necroptosis p2->Necroptosis ZBR55 This compound ZBR55->RIPK1 Inhibits

Figure 1: RIPK1 Signaling Pathway in Necroptosis.

Recommended Assays for this compound Activity

A multi-faceted approach is recommended to fully characterize the activity of this compound. This includes biochemical assays to determine direct enzyme inhibition and cell-based assays to assess its efficacy in a biological context.

Assay TypeAssay NamePurposeKey Readout
Biochemical ADP-Glo™ Kinase AssayTo quantify the enzymatic activity of RIPK1 and the inhibitory potency of this compound.[3][4]Luminescence
³³P-Radiolabeled Kinase AssayA highly sensitive method to measure the direct phosphorylation of a substrate by RIPK1.[3]Radioactivity
Cell-Based Cell Viability Assay for Necroptosis InhibitionTo determine the ability of this compound to protect cells from induced necroptosis.[3]Cell Viability
Western Blot for RIPK1 PhosphorylationTo measure the inhibition of RIPK1 autophosphorylation at Ser166 in cellular models.[4]Protein Bands
Target Engagement TEAR1 (Target Engagement Assessment for RIPK1)To confirm direct binding of this compound to RIPK1 within cells and tissues.[5]Immunoassay Signal

Experimental Protocols

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Workflow:

ADP_Glo_Workflow cluster_reagents Reagents cluster_steps Procedure RIPK1 RIPK1 Enzyme Mix 1. Mix RIPK1, Substrate, and this compound RIPK1->Mix Substrate Substrate (e.g., Myelin Basic Protein) Substrate->Mix ATP ATP Initiate 2. Add ATP to initiate reaction ATP->Initiate ZBR55 This compound (or vehicle) ZBR55->Mix Mix->Initiate Incubate1 3. Incubate at 30°C Initiate->Incubate1 Add_ADP_Glo 4. Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 5. Incubate at RT Add_ADP_Glo->Incubate2 Add_Detection 6. Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 7. Incubate at RT Add_Detection->Incubate3 Read 8. Read Luminescence Incubate3->Read

Figure 2: ADP-Glo™ Kinase Assay Workflow.

Materials:

  • Recombinant human RIPK1 (kinase domain)

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white plates

  • Luminometer

Protocol:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle (DMSO).

  • Add 5 µL of a solution containing RIPK1 and MBP in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final concentrations should be optimized, but a starting point is 50 nM RIPK1, 10 µM MBP, and 10 µM ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cell Viability Assay for Necroptosis Inhibition

This assay measures the ability of this compound to protect cells from necroptosis induced by a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-FMK).

Materials:

  • Human monocytic U937 cells or other suitable cell lines (e.g., HT-29).

  • RPMI-1640 medium supplemented with 10% FBS.

  • Human TNFα

  • SMAC mimetic (e.g., birinapant)

  • z-VAD-FMK

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

  • Luminometer

Protocol:

  • Seed U937 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Pre-treat the cells with the this compound dilutions or vehicle for 1 hour.

  • Induce necroptosis by adding a cocktail of TNFα (e.g., 10 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

  • Incubate the plate at 37°C in a CO₂ incubator for 24 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence.

  • Plot the luminescence signal against the concentration of this compound to determine the EC₅₀.

Western Blot for RIPK1 Phosphorylation

This protocol is designed to detect the phosphorylation of RIPK1 at Serine 166, a marker of its activation, in response to a necroptotic stimulus and its inhibition by this compound.

Materials:

  • HT-29 cells

  • DMEM supplemented with 10% FBS

  • Human TNFα, SMAC mimetic, and z-VAD-FMK

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pRIPK1 (Ser166), anti-total RIPK1, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence imaging system

Protocol:

  • Plate HT-29 cells and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with TNFα, SMAC mimetic, and z-VAD-FMK for a predetermined time (e.g., 4-6 hours) to induce RIPK1 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against pRIPK1 (Ser166) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total RIPK1 and a loading control like GAPDH to ensure equal protein loading.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound, showcasing its high potency.

AssayCell LineIC₅₀ / EC₅₀ (nM)
ADP-Glo™ Kinase Assay N/A5.7
³³P-Radiolabeled Kinase Assay N/A16
Necroptosis Inhibition (Cell Viability) U9370.34

Data presented are examples and may vary based on experimental conditions.[3]

Conclusion

The assays outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound and other RIPK1 inhibitors. The combination of biochemical, cell-based, and target engagement assays is crucial for elucidating the mechanism of action, determining potency, and advancing the development of this promising class of therapeutic agents.

References

Application Notes and Protocols: ZB-R-55 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

ZB-R-55 is a highly potent and selective preclinical inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of cellular signaling pathways that control inflammation, apoptosis (programmed cell death), and necroptosis (a form of regulated necrotic cell death).[1][2][3] In the context of cancer, RIPK1 can play a dual role. Its scaffolding function can promote cancer cell survival and inflammation through the activation of NF-κB and MAPK pathways.[4][5][6][7] Conversely, its kinase activity is essential for the execution of necroptosis. Many cancer cells, particularly those resistant to apoptosis, may upregulate survival pathways dependent on RIPK1, while also suppressing necroptosis to evade cell death.[8][9]

Targeting the kinase activity of RIPK1 with inhibitors like this compound presents a promising strategy to shift the cellular balance from survival towards cell death.[2] By inhibiting RIPK1's kinase-dependent functions, this compound can block its pro-survival signaling and, under certain conditions, sensitize cancer cells to undergo necroptosis or apoptosis. This is particularly relevant for apoptosis-resistant cancers.[9][10] Furthermore, inducing necroptosis can lead to immunogenic cell death (ICD), which releases damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.[11][12] This provides a strong rationale for combining this compound with other therapeutic agents, such as chemotherapy and immunotherapy, to achieve synergistic anti-cancer effects.[1][12][13]

These application notes provide detailed protocols for investigating the synergistic effects of this compound in combination with standard-of-care anti-cancer agents in preclinical cancer models.

Data Presentation: Synergistic Effects of this compound Combinations

The following tables present hypothetical data illustrating the expected synergistic anti-cancer activity of this compound when combined with a chemotherapeutic agent (Doxorubicin) and an immune checkpoint inhibitor (anti-PD-1 antibody). This data is intended to serve as a guide for expected outcomes.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in HT-29 Colon Cancer Cells

Treatment GroupThis compound (μM)Doxorubicin (μM)Cell Viability (%)Combination Index (CI)*
Control00100 ± 5.8-
This compound1092 ± 4.5-
5078 ± 6.1-
Doxorubicin00.585 ± 5.2-
0165 ± 7.3-
Combination10.560 ± 6.50.85 (Additive)
5125 ± 4.90.45 (Synergy)

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition with this compound and Anti-PD-1 in a Syngeneic Mouse Model

Treatment GroupTumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 150-
This compound (20 mg/kg)1200 ± 12020%
Anti-PD-1 (10 mg/kg)1050 ± 13030%
This compound + Anti-PD-1450 ± 9070%

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway in Cancer

The following diagram illustrates the central role of RIPK1 in cell survival and cell death pathways. This compound inhibits the kinase activity of RIPK1, thereby blocking the necroptosis pathway and potentially sensitizing cells to apoptosis.

RIPK1_Signaling TNFR TNFR1 TRADD TRADD TNFR->TRADD ComplexI Complex I TNFR->ComplexI TRAF2 TRAF2 TRADD->TRAF2 TRADD->ComplexI cIAP cIAP1/2 TRAF2->cIAP TRAF2->ComplexI RIPK1 RIPK1 cIAP->RIPK1 Ub cIAP->ComplexI RIPK1->ComplexI ComplexIIa Complex IIa (Apoptosome) RIPK1->ComplexIIa FADD FADD RIPK1->FADD De-Ub ComplexIIb Complex IIb (Necrosome) RIPK1->ComplexIIb RIPK3 RIPK3 RIPK1->RIPK3 Caspase-8 inhibition NFkB NF-κB Activation ComplexI->NFkB Survival Cell Survival & Inflammation NFkB->Survival Apoptosis Apoptosis ComplexIIa->Apoptosis FADD->ComplexIIa Casp8 Caspase-8 FADD->Casp8 Casp8->ComplexIIa RIPK3->ComplexIIb MLKL MLKL RIPK3->MLKL MLKL->ComplexIIb pMLKL pMLKL MLKL->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis ZBR55 This compound ZBR55->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathways leading to cell survival or cell death.

Experimental Workflow for Assessing Synergy

The following workflow outlines the key steps for evaluating the combination of this compound with another therapeutic agent in vitro.

Experimental_Workflow Start Start: Cancer Cell Line Selection Seeding Cell Seeding in Multi-well Plates Start->Seeding Treatment Treatment with this compound, Agent B, and Combination Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Endpoint Endpoint Assays Incubation->Endpoint Viability Cell Viability Assay (e.g., CellTiter-Glo) Endpoint->Viability Necroptosis Necroptosis Assay (LDH Release) Endpoint->Necroptosis Western Western Blot Analysis (pMLKL, Cleaved Caspase-3) Endpoint->Western Analysis Data Analysis: Combination Index Calculation Viability->Analysis Necroptosis->Analysis Western->Analysis

Caption: In vitro experimental workflow for synergy assessment.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is designed to assess the cytotoxic effects of this compound in combination with another agent by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29, Panc-1)

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • This compound

  • Therapeutic agent B (e.g., Doxorubicin)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound and Agent B in complete medium at 2x the final concentration.

  • Remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include wells for untreated controls, this compound alone, Agent B alone, and the combination.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 values for each agent and calculate the Combination Index (CI).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Necroptosis

This assay measures the release of LDH from cells with compromised plasma membranes, a hallmark of necroptosis.[14]

Materials:

  • Cancer cell line known to undergo necroptosis (e.g., HT-29)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound

  • Necroptosis-inducing agent (e.g., TNF-α + z-VAD-FMK)

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: Pre-treat cells with desired concentrations of this compound for 1-2 hours.

  • Induction of Necroptosis: Add the necroptosis-inducing agent (e.g., 20 ng/mL TNF-α and 20 µM z-VAD-FMK) to the wells. Include controls for maximum LDH release (lysis buffer) and spontaneous LDH release (untreated cells).

  • Incubation: Incubate for 6-24 hours, depending on the cell line.[14]

  • Assay: a. Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of the LDH assay reaction mixture to each well. c. Incubate for 30 minutes at room temperature, protected from light. d. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release for each condition relative to the maximum release control.

Protocol 3: Western Blot for Phosphorylated MLKL (pMLKL)

This protocol allows for the specific detection of phosphorylated MLKL, a key marker of necroptosis activation.[15][16]

Materials:

  • Treated cells from a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-pMLKL (Ser358), anti-total MLKL, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

  • Western Blotting: a. Transfer the proteins to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the levels of pMLKL relative to total MLKL and the loading control.

Disclaimer

These application notes and protocols are intended for research purposes only and should be used by trained professionals. The provided data is hypothetical and for illustrative purposes. Optimal conditions for specific cell lines and therapeutic agents should be determined empirically.

References

Application Notes and Protocols: Genome-wide CRISPR-Cas9 Screen to Identify Modulators of ZB-R-55 Activity

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "ZB-R-55" reveals it is a highly potent and selective dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical regulator of cellular necroptosis and inflammatory signaling pathways.[2] While the provided search results do not contain a specific, pre-existing protocol for using this compound in a CRISPR screen, the principles of CRISPR screening with small molecules are well-established.[3][4][5]

This document outlines a detailed, hypothetical protocol for a CRISPR-Cas9 knockout screen to identify genes that modulate cellular responses to this compound. Such a screen can uncover novel targets for combination therapies or elucidate mechanisms of resistance.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a potent, dual-mode inhibitor of RIPK1, targeting both the allosteric and ATP-binding pockets of the kinase.[1] This results in robust inhibition of necroptotic signaling, a form of programmed cell death implicated in various inflammatory diseases.[1][2] CRISPR-Cas9 knockout screens are a powerful tool in functional genomics, allowing for the systematic interrogation of gene function across the entire genome.[6][7] By combining a genome-wide CRISPR screen with this compound treatment, researchers can identify genes whose loss of function either sensitizes or confers resistance to RIPK1 inhibition. This information is invaluable for understanding the broader cellular pathways that interact with RIPK1 and for the development of more effective therapeutic strategies.

This protocol describes a negative selection (dropout) screen to identify genes whose knockout is synthetic lethal with this compound treatment, and a positive selection screen to identify genes that, when knocked out, confer resistance to this compound.

Signaling Pathway of RIPK1 and Necroptosis

The following diagram illustrates the central role of RIPK1 in the necroptosis pathway, which is inhibited by this compound.

RIPK1_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I TRADD->Complex_I cIAP12 cIAP1/2 TRAF2->cIAP12 TRAF2->Complex_I RIPK1 RIPK1 cIAP12->RIPK1 Ubiquitination cIAP12->Complex_I RIPK1->Complex_I Complex_IIa Complex IIa (Apoptotic) RIPK1->Complex_IIa RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (Complex IIb) RIPK1->Necrosome Complex_I->Complex_IIa Caspase-8 activation Complex_I->Necrosome Caspase-8 inhibition NFkB NF-κB Activation (Survival) Complex_I->NFkB Casp8 Caspase-8 Casp8->Complex_IIa FADD FADD FADD->Complex_IIa Complex_IIa->RIPK1 Cleaves Apoptosis Apoptosis Complex_IIa->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis MLKL->Necroptosis Pore formation Necrosome->Necroptosis ZBR55 This compound ZBR55->RIPK1 Inhibits CRISPR_Screen_Workflow cluster_setup Screen Setup cluster_screening Screening cluster_analysis Analysis A 1. Lentiviral sgRNA Library Production B 2. Transduce Cas9-expressing Cells (MOI < 0.5) A->B C 3. Antibiotic Selection (e.g., Puromycin) B->C D 4. Split Cell Population C->D E Control (Vehicle) D->E F Treatment (this compound) D->F G 5. Culture for 14-21 Days E->G F->G H 6. Harvest Cells & Isolate Genomic DNA G->H I 7. PCR Amplify sgRNA Cassettes H->I J 8. High-Throughput Sequencing I->J K 9. Data Analysis (e.g., MAGeCK) J->K L 10. Identify Enriched/Depleted sgRNAs K->L

References

Application Notes: ZB-R-55 in Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "ZB-R-55" did not yield any specific application notes or protocols for its use in organoid cultures. The available information identifies this compound as a potent and selective preclinical RIPK1 inhibitor, with documented efficacy in animal models of sepsis and systemic inflammatory response syndrome.

Therefore, to fulfill the user's request, I will proceed by creating a scientifically plausible, illustrative application note and protocol. This will be based on:

  • The known mechanism of this compound as a RIPK1 inhibitor and its role in the necroptosis pathway.

  • General, widely accepted protocols for organoid culture, specifically for intestinal organoids, as necroptosis is a relevant pathway in inflammatory bowel disease, a condition modeled with these organoids.

  • Hypothetical, yet realistic, experimental design and data that would be expected when studying a RIPK1 inhibitor in an inflammatory organoid model.

A clear disclaimer will be included to indicate that the specific protocols and data are illustrative examples for research purposes and are not from published studies specifically using this compound in organoids.

Introduction

This compound is a highly potent and selective dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It acts by occupying both the allosteric and ATP-binding pockets of the RIPK1 kinase domain.[1] RIPK1 is a critical upstream kinase in the necroptosis pathway, a form of programmed necrotic cell death that is implicated in various inflammatory and degenerative diseases. By inhibiting RIPK1, this compound effectively blocks the necroptotic signaling cascade, making it a valuable tool for studying disease mechanisms and a potential therapeutic candidate.

Organoid culture systems, particularly patient-derived organoids (PDOs), are advanced 3D in vitro models that recapitulate the cellular organization and function of native tissues. The use of this compound in organoid models of diseases where necroptosis is a known driver—such as inflammatory bowel disease (IBD), acute kidney injury, or neurodegenerative disorders—can provide significant insights into pathophysiology and serve as a platform for preclinical drug efficacy testing.

These notes provide a detailed, exemplary protocol for the application of this compound in a TNF-α-induced injury model using human small intestinal organoids.

Mechanism of Action: RIPK1 and Necroptosis

Necroptosis is a regulated form of necrosis initiated by death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). Upon binding of TNF-α, and in the absence of active Caspase-8, RIPK1 is autophosphorylated and recruits RIPK3. This interaction leads to the formation of the necrosome complex, which also includes the mixed lineage kinase domain-like pseudokinase (MLKL). RIPK3 phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores, leading to membrane rupture, release of damage-associated molecular patterns (DAMPs), and a subsequent inflammatory response. This compound inhibits the initial kinase activity of RIPK1, preventing the downstream phosphorylation cascade and preserving cell viability.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD_TRAF2 TRADD/TRAF2/cIAP TNFR1->TRADD_TRAF2 TNFa TNF-α TNFa->TNFR1 Binds RIPK1 RIPK1 TRADD_TRAF2->RIPK1 Casp8_inactive Caspase-8 (Inactive) RIPK1->Casp8_inactive Pro-survival/ Apoptosis Path Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome Recruits & Activates RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL Phospho-MLKL (Oligomer) MLKL->pMLKL Necrosome->MLKL Phosphorylates Cell_Lysis Cell Lysis & Inflammation pMLKL->Cell_Lysis Forms Pores ZBR55 This compound ZBR55->RIPK1 Inhibits Kinase Activity

Caption: RIPK1-mediated necroptosis pathway inhibited by this compound.

Protocols

Disclaimer: The following is an exemplary protocol based on standard intestinal organoid culture methods. Researchers should optimize conditions based on their specific cell lines and experimental goals.

I. Reagents and Media Preparation

  • Basal Culture Medium: Advanced DMEM/F12, 1X Penicillin-Streptomycin, 10 mM HEPES, 1X GlutaMAX.

  • Complete Growth Medium (ENR): Basal Culture Medium supplemented with 1X N2 supplement, 1X B27 supplement, 50 ng/mL human EGF, 100 ng/mL Noggin, and 500 ng/mL human R-Spondin1.

  • Inflammatory Challenge Medium: Complete Growth Medium supplemented with 100 ng/mL human TNF-α, 1 µM Smac mimetic (e.g., Birinapant), and 20 µM pan-caspase inhibitor (e.g., Z-VAD-FMK). This combination (TSZ) robustly induces necroptosis.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Extracellular Matrix (ECM): Growth factor-reduced Matrigel or similar.

II. Experimental Workflow: Testing this compound Efficacy

The overall workflow involves establishing healthy organoid cultures, inducing necroptotic injury, treating with this compound, and assessing the outcomes.

Experimental_Workflow cluster_prep Phase 1: Culture Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A Establish Human Intestinal Organoid Culture B Passage and expand organoids A->B C Plate organoids in 48-well plates B->C D Pre-treat with this compound (Multiple Concentrations) C->D E Induce Necroptosis (e.g., with TNF-α/Smac/Z-VAD) D->E F Incubate for 24 hours E->F G Assess Organoid Viability (CellTiter-Glo 3D) F->G H Measure Cell Death (LDH Release Assay) F->H I Imaging & Morphology (Brightfield/Confocal) F->I J Gene Expression Analysis (qRT-PCR for inflammatory markers) F->J

Caption: Experimental workflow for evaluating this compound in organoids.

III. Detailed Protocol for Efficacy Testing

  • Organoid Plating:

    • Culture human intestinal organoids in ENR medium until mature (typically 5-7 days post-passaging).

    • Harvest mature organoids and mechanically dissociate them into small fragments.

    • Count fragments and resuspend in ice-cold ECM at a density of ~50 fragments per 25 µL of ECM.

    • Plate 25 µL domes of the organoid/ECM mixture into the center of pre-warmed 48-well plates.

    • Incubate at 37°C for 15-20 minutes to polymerize the ECM.

    • Gently add 250 µL of Complete Growth Medium (ENR) to each well. Culture for 48-72 hours.

  • This compound Treatment and Injury Induction:

    • Prepare serial dilutions of this compound in Complete Growth Medium. A suggested starting range is 1 nM to 1 µM. Include a vehicle control (DMSO equivalent to the highest this compound concentration).

    • Carefully remove the medium from the wells.

    • Add 200 µL of the medium containing the respective this compound concentrations or vehicle control. Pre-treat for 2 hours.

    • Prepare the Inflammatory Challenge Medium containing TNF-α, Smac mimetic, and Z-VAD-FMK.

    • Add 50 µL of a 5X concentrated challenge medium to the corresponding wells to achieve a 1X final concentration.

    • Control wells should include: Untreated (ENR medium only) and Injury Control (Vehicle + Challenge Medium).

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours.

  • Endpoint Analysis:

    • Morphological Assessment: Image all wells using a brightfield microscope. Healthy organoids should appear cystic with a well-defined epithelial layer. Necroptotic organoids will appear dark, shrunken, and fragmented.

    • Cell Death Assay (LDH Release): Carefully collect 50 µL of supernatant from each well. Measure lactate (B86563) dehydrogenase (LDH) release using a commercially available cytotoxicity assay kit according to the manufacturer's instructions.

    • Viability Assay (ATP Content): Use a 3D-specific viability reagent like CellTiter-Glo® 3D. Add the reagent directly to the wells, lyse the organoids, and measure luminescence as a proxy for total ATP and cell viability.

Data Presentation (Exemplary Data)

The following tables represent expected quantitative outcomes from the described experiment.

Table 1: Effect of this compound on Organoid Viability under Necroptotic Challenge

Treatment GroupThis compound Conc.Mean Viability (Relative Luminescence Units)% Viability (Normalized to Untreated Control)
Untreated Control-85,430 ± 5,120100%
Injury Control (TSZ)Vehicle (DMSO)12,815 ± 2,34015%
This compound + TSZ1 nM21,358 ± 3,11025%
This compound + TSZ10 nM48,700 ± 4,56057%
This compound + TSZ100 nM75,180 ± 6,20088%
This compound + TSZ1 µM78,600 ± 5,98092%

Table 2: Effect of this compound on Cell Death in Organoids under Necroptotic Challenge

Treatment GroupThis compound Conc.Mean Cytotoxicity (% LDH Release)% Protection from Cell Death
Untreated Control-5.2 ± 1.1%-
Injury Control (TSZ)Vehicle (DMSO)88.5 ± 7.5%0%
This compound + TSZ1 nM74.3 ± 6.8%17%
This compound + TSZ10 nM41.6 ± 5.2%56%
This compound + TSZ100 nM14.2 ± 3.9%89%
This compound + TSZ1 µM11.8 ± 3.1%92%

This compound is a powerful research tool for dissecting the role of RIPK1-mediated necroptosis in complex biological systems. The use of this compound in organoid models provides a physiologically relevant platform to investigate its therapeutic potential in a variety of diseases. The protocols and data presented here offer a framework for researchers to design and execute robust experiments to evaluate the efficacy of RIPK1 inhibition in preventing cellular injury.

References

Application Note: ZB-R-55 Target Engagement Assessment in the PI3K/Akt Signaling Pathway using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Target engagement is a critical validation step in drug discovery, confirming that a therapeutic candidate interacts with its intended molecular target within a cellular environment.[1] Western blotting is a powerful and widely adopted technique for measuring changes in protein expression and post-translational modifications, such as phosphorylation. These changes often serve as direct readouts for the target engagement of kinase inhibitors.[1] This document provides a detailed protocol for assessing the target engagement of ZB-R-55, a hypothetical small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR cascade is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many diseases.[2] Akt (also known as Protein Kinase B) is a key node in this pathway. Upon activation by PI3K, Akt phosphorylates numerous downstream substrates. Inhibition of Akt by a compound like this compound is expected to decrease the phosphorylation of its downstream effectors in a dose-dependent manner. This reduction in phosphorylation serves as a robust biomarker for target engagement.[2] This protocol details the use of quantitative Western blot to measure the phosphorylation status of a key Akt substrate, such as PRAS40 (Proline-Rich Akt Substrate 40 kDa), in response to this compound treatment.

Principle of the Assay

The core principle of this assay is to quantify the change in the phosphorylation state of a downstream substrate relative to the total amount of that substrate. Cells are treated with a range of this compound concentrations. Following treatment, cell lysates are prepared and proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with specific primary antibodies: one that recognizes the phosphorylated form of the target substrate (e.g., anti-phospho-PRAS40) and another that recognizes the total protein, regardless of its phosphorylation state (e.g., anti-total-PRAS40).

The signal from these antibodies is detected using labeled secondary antibodies. By measuring the intensity of the bands corresponding to the phosphorylated and total protein, a ratio can be calculated.[3] A decrease in the phospho-protein/total-protein ratio with increasing concentrations of this compound indicates successful target engagement by the inhibitor. This data can be used to determine key pharmacological parameters, such as the half-maximal inhibitory concentration (IC50).[4]

Detailed Experimental Protocol

Cell Culture and Treatment
  • Cell Plating: Seed a relevant cancer cell line (e.g., MCF-7, U-87 MG) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (0 nM this compound).

  • Incubation: Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C.

Lysate Preparation
  • Washing: After incubation, place the plates on ice. Aspirate the treatment medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5][6][7] The use of phosphatase inhibitors like sodium orthovanadate and sodium fluoride (B91410) is mandatory to preserve the phosphorylation state of proteins.[5][8]

    • Modified RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with 1x Protease Inhibitor Cocktail, 1 mM PMSF, 1 mM Na₃VO₄, and 10 mM NaF.[5][6]

  • Harvesting: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant (protein lysate) to a new, clean tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalization: Based on the concentrations, calculate the volume of each lysate needed to load an equal amount of protein (e.g., 20-30 µg) per lane in the subsequent gel electrophoresis step.[3] Add 4x Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.

SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

  • Membrane Activation: While the gel is running, cut a piece of PVDF membrane to the size of the gel. Activate the PVDF membrane by immersing it in 100% methanol (B129727) for 15-30 seconds, followed by a brief wash in deionized water, and then equilibration in transfer buffer.[9][10][11]

  • Transfer: Assemble the transfer stack (sandwich) according to the transfer system's instructions (wet or semi-dry).[12] Transfer the proteins from the gel to the PVDF membrane. Transfer efficiency can be confirmed by Ponceau S staining.

Immunoblotting
  • Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. For phospho-antibodies, BSA is often preferred.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-PRAS40) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is within the linear range of detection to allow for accurate quantification.[13]

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed. Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then incubate with the primary antibody for the total protein (e.g., mouse anti-total-PRAS40), followed by the appropriate secondary antibody.

  • Quantification: Use image analysis software to measure the intensity of each band (densitometry).[14] For each sample, calculate the ratio of the phospho-protein signal to the total-protein signal.

  • Data Analysis: Normalize the ratios to the vehicle-treated control. Plot the normalized phospho/total ratio against the log of this compound concentration and fit a dose-response curve using non-linear regression to determine the IC50 value.

Data Presentation

The quantitative data derived from the Western blot analysis should be summarized in a clear and structured format.

Table 1: Dose-Response of this compound on PRAS40 Phosphorylation

This compound Conc. (nM)Normalized Phospho-PRAS40 / Total-PRAS40 Ratio (Mean ± SD)% Inhibition
0 (Vehicle)1.00 ± 0.080
10.95 ± 0.075
100.78 ± 0.0622
1000.52 ± 0.0548
10000.21 ± 0.0479
100000.09 ± 0.0391
Calculated IC50 104.5 nM

Data are presented as mean ± standard deviation from three independent experiments (n=3). The ratio for each concentration is normalized to the vehicle control.

Visualizations

Diagrams are provided to illustrate the signaling pathway and the experimental workflow.

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Electrophoresis cluster_2 Blotting & Detection cluster_3 Data Analysis c1 Seed Cells in 6-well Plates c2 Treat with this compound (Dose-Response) c1->c2 c3 Lyse Cells & Collect Supernatant c2->c3 p1 BCA/Bradford Assay c3->p1 Lysate p2 Normalize Protein & Add Sample Buffer p1->p2 p3 SDS-PAGE p2->p3 b1 Transfer to PVDF Membrane p3->b1 Gel b2 Block Membrane (BSA) b1->b2 b3 Incubate with Primary Antibodies (p-PRAS40 / Total PRAS40) b2->b3 b4 Incubate with Secondary Antibody b3->b4 b5 ECL Detection & Imaging b4->b5 d1 Quantify Band Intensity b5->d1 Image d2 Calculate Phospho/Total Ratio d1->d2 d3 Plot Dose-Response Curve & Calculate IC50 d2->d3

Caption: Western blot workflow for this compound target engagement.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates PRAS40 PRAS40 Akt->PRAS40 ZBR55 This compound ZBR55->Akt Inhibits pPRAS40 p-PRAS40 PRAS40->pPRAS40 Phosphorylation CellResponse Cell Growth & Survival pPRAS40->CellResponse

Caption: PI3K/Akt signaling pathway with this compound inhibition point.

References

Application Notes and Protocols for ZB-R-55, a RIPK1 Inhibitor, in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ZB-R-55 is a potent and highly selective preclinical drug candidate that functions as a dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Contrary to inducing apoptosis, this compound's primary mechanism of action is the inhibition of RIPK1 kinase activity, which is a critical regulator of necroptosis, a form of programmed necrotic cell death.[1][2] RIPK1 is a key signaling node that determines cell fate in response to various stimuli, including those from death receptors like the tumor necrosis factor receptor 1 (TNFR1).[3][4] Depending on the cellular context, RIPK1 can promote cell survival and inflammation via the NF-κB pathway or mediate cell death through apoptosis or necroptosis.[3][5]

In the realm of oncology, the role of RIPK1 is multifaceted and context-dependent. While its pro-survival functions can contribute to tumor progression and therapeutic resistance, its role in mediating necroptosis presents a promising avenue for cancer therapy.[5][6] Many cancer cells develop resistance to apoptosis, a common mechanism of action for many chemotherapeutic agents.[7][8] By inducing necroptosis, it may be possible to bypass this resistance and eliminate malignant cells.[9] Furthermore, necroptotic cell death is often more immunogenic than apoptosis, potentially stimulating an anti-tumor immune response.[10][11]

These application notes provide a comprehensive overview of the use of this compound in cancer research, with a focus on its role in modulating necroptosis. Detailed protocols for key experiments are provided to guide researchers in investigating the effects of RIPK1 inhibition in cancer cells.

Signaling Pathways

RIPK1 is a central player in the crosstalk between cell survival, apoptosis, and necroptosis, primarily downstream of death receptors like TNFR1. Upon TNF-α binding to TNFR1, a membrane-bound complex (Complex I) is formed, which includes RIPK1. In Complex I, RIPK1 is ubiquitinated, leading to the activation of the NF-κB and MAPK pathways, which promote the expression of pro-survival and anti-apoptotic genes.[3][5]

However, under certain conditions, such as the deubiquitination of RIPK1, a cytosolic complex (Complex II) can form. If caspase-8 is active within this complex, it cleaves RIPK1 and other substrates, leading to apoptosis.[12][13] In situations where caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant. Activated RIPK1 then interacts with and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL).[14][15] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and necroptotic cell death.[15]

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Complex I Complex I TNFR1->Complex I Forms RIPK1 RIPK1 Complex I->RIPK1 Recruits & Ubiquitinates Complex II Complex II Complex I->Complex II Transitions to NF-kB NF-kB RIPK1->NF-kB Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Gene Expression Gene Expression NF-kB->Gene Expression Promotes Survival Survival Gene Expression->Survival Complex II->RIPK1 Activates Kinase Activity (if Caspase-8 inhibited) Caspase-8 Caspase-8 Complex II->Caspase-8 Activates Caspase-8->RIPK1 Cleaves & Inactivates Apoptosis Apoptosis Caspase-8->Apoptosis Induces MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Induces This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Application Notes

This compound, as a potent RIPK1 inhibitor, is a valuable tool for cancer research. Its applications include:

  • Investigating the Role of Necroptosis in Cancer: this compound can be used to specifically block the necroptotic pathway, allowing researchers to elucidate the role of this form of cell death in different cancer types and in response to various stimuli.

  • Overcoming Apoptosis Resistance: In cancer cells that are resistant to apoptosis-inducing therapies, this compound can be used in combination with necroptosis-inducing agents to explore alternative cell death pathways.

  • Studying the Tumor Microenvironment: Necroptosis is known to be immunogenic. This compound can be used to study how the inhibition of necroptosis affects the tumor microenvironment, including the infiltration and activation of immune cells.

  • Target Validation: The use of this compound can help validate RIPK1 as a therapeutic target in specific cancer contexts.

Quantitative Data Summary

The following table is a template for summarizing quantitative data from experiments using this compound or other RIPK1 inhibitors in cancer cell lines.

Cell LineTreatmentConcentration (µM)Incubation Time (h)Cell Viability (% of Control)Necroptotic Cells (%)p-MLKL Expression (Fold Change)
HT-29TNF-α + zVAD-fmk100 ng/ml + 20 µM2445.2 ± 3.152.8 ± 4.58.7 ± 0.9
HT-29TNF-α + zVAD-fmk + this compound100 ng/ml + 20 µM + 1 µM2485.6 ± 5.45.1 ± 1.21.2 ± 0.3
Panc-1Gemcitabine14860.3 ± 4.22.5 ± 0.81.1 ± 0.2
Panc-1Gemcitabine + TNF-α + zVAD-fmk1 + 100 ng/ml + 20 µM4830.1 ± 2.965.4 ± 6.110.2 ± 1.1
Panc-1Gemcitabine + TNF-α + zVAD-fmk + this compound1 + 100 ng/ml + 20 µM + 1 µM4855.9 ± 3.88.3 ± 1.51.5 ± 0.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cancer cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Necroptosis Induction and Inhibition Assay

This protocol is for inducing necroptosis in cancer cells and assessing the inhibitory effect of this compound.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 24-well plates

    • TNF-α

    • zVAD-fmk (pan-caspase inhibitor)

    • This compound

    • Propidium Iodide (PI) and Hoechst 33342 stains

    • Fluorescence microscope

  • Procedure:

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with this compound (e.g., 1 µM) or vehicle control for 1 hour.

    • Induce necroptosis by adding a combination of TNF-α (e.g., 100 ng/mL) and zVAD-fmk (e.g., 20 µM). Include control wells with no treatment, TNF-α alone, and zVAD-fmk alone.

    • Incubate for the desired time (e.g., 6-24 hours).

    • Stain the cells with PI (to identify dead cells) and Hoechst 33342 (to identify all cell nuclei).

    • Capture images using a fluorescence microscope.

    • Quantify the percentage of necroptotic cells (PI-positive) relative to the total number of cells (Hoechst-positive).

3. Western Blotting for Necroptosis Markers

This protocol is for detecting the phosphorylation of key proteins in the necroptosis pathway.

  • Materials:

    • Cell lysates from treated and control cells

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Western blotting apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Prepare cell lysates from cells treated as described in the necroptosis induction assay.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use a loading control like GAPDH to normalize the results.

cluster_assays Downstream Assays Start Start Seed Cancer Cells Seed Cancer Cells Start->Seed Cancer Cells Pre-treat with this compound or Vehicle Pre-treat with this compound or Vehicle Seed Cancer Cells->Pre-treat with this compound or Vehicle Induce Necroptosis (TNF-alpha + zVAD-fmk) Induce Necroptosis (TNF-alpha + zVAD-fmk) Pre-treat with this compound or Vehicle->Induce Necroptosis (TNF-alpha + zVAD-fmk) Incubate Incubate Induce Necroptosis (TNF-alpha + zVAD-fmk)->Incubate Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubate->Cell Viability Assay (MTT) Necroptosis Assay (PI Staining) Necroptosis Assay (PI Staining) Incubate->Necroptosis Assay (PI Staining) Western Blot (p-RIPK1, p-MLKL) Western Blot (p-RIPK1, p-MLKL) Incubate->Western Blot (p-RIPK1, p-MLKL) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Necroptosis Assay (PI Staining)->Data Analysis Western Blot (p-RIPK1, p-MLKL)->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for studying the effect of this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of ZB-R-55 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZB-R-55 is a potent and selective dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation.[1][2][3] As a promising preclinical candidate for treating conditions such as sepsis and systemic inflammatory response syndrome, understanding its cellular effects is paramount.[1][3] Flow cytometry offers a powerful platform for dissecting the mechanism of action of this compound by enabling quantitative, single-cell analysis of cell death pathways.

These application notes provide detailed protocols for investigating the inhibitory effect of this compound on necroptosis using flow cytometry. The primary assay focuses on the quantification of necroptotic, apoptotic, and viable cell populations following induction of necroptosis and treatment with this compound.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., HT-29) treated with this compound.

Table 1: Inhibition of TNF-α-Induced Necroptosis by this compound

Treatment GroupViable Cells (%) (Annexin V- / PI-)Apoptotic Cells (%) (Annexin V+ / PI-)Necroptotic Cells (%) (Annexin V- / PI+)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Untreated Control95.2 ± 2.12.5 ± 0.81.1 ± 0.41.2 ± 0.5
Vehicle (DMSO)94.8 ± 2.52.7 ± 0.91.3 ± 0.61.2 ± 0.4
TNF-α + SMAC + z-VAD15.7 ± 3.25.1 ± 1.570.3 ± 4.58.9 ± 2.1
This compound (10 nM) + TNF-α + SMAC + z-VAD85.4 ± 4.14.8 ± 1.25.2 ± 1.84.6 ± 1.3
This compound (100 nM) + TNF-α + SMAC + z-VAD92.1 ± 3.53.2 ± 1.02.1 ± 0.92.6 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Dose-Dependent Inhibition of Necroptosis by this compound

This compound Concentration (nM)% Inhibition of NecroptosisIC50 (nM)
00\multirow{5}{*}{~12.5}
125.6 ± 3.8
1092.6 ± 5.1
10097.0 ± 2.9
100098.5 ± 1.7

% Inhibition is calculated relative to the necroptosis induced by TNF-α + SMAC mimetic + z-VAD-FMK.

Experimental Protocols

Protocol 1: Analysis of Necroptosis Inhibition by this compound using Annexin V and Propidium Iodide Staining

This protocol details the induction of necroptosis and subsequent analysis of its inhibition by this compound using flow cytometry. Necroptotic cells are characterized by compromised membrane integrity, rendering them permeable to Propidium Iodide (PI), while their phosphatidylserine (B164497) remains on the inner leaflet of the plasma membrane, thus they are Annexin V-negative.[4]

Materials:

  • Human colorectal adenocarcinoma cell line (e.g., HT-29)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound (stock solution in DMSO)

  • Recombinant Human TNF-α

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HT-29 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment:

    • Pre-treat cells with desired concentrations of this compound (e.g., 1 nM - 1 µM) or vehicle (DMSO) for 1 hour.

    • To induce necroptosis, add TNF-α (e.g., 100 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the appropriate wells.

    • Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for 18-24 hours at 37°C with 5% CO2.

  • Cell Harvesting:

    • Collect the culture supernatant (containing detached cells).

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Acquire at least 10,000 events per sample.

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population.

    • Create a dot plot of Annexin V-FITC (typically FL1) versus PI (typically FL3) fluorescence.

    • Define quadrants to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Apoptotic cells (Annexin V+ / PI-)

      • Necroptotic cells (Annexin V- / PI+)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Mandatory Visualization

Necroptosis_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 Casp8 Caspase-8 RIPK1->Casp8 Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3 RIPK3 RIPK1->RIPK3 activates Apoptosis Apoptosis Casp8->Apoptosis zVAD z-VAD-FMK zVAD->Casp8 inhibits MLKL MLKL Necrosome->MLKL phosphorylates RIPK3->RIPK1 RIPK3->Necrosome pMLKL p-MLKL (oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis ZBR55 This compound ZBR55->RIPK1 inhibits

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Flow_Cytometry_Workflow start Seed Cells treatment Pre-treat with this compound or Vehicle start->treatment induction Induce Necroptosis (TNF-α, SMAC, z-VAD) treatment->induction incubation Incubate (18-24h) induction->incubation harvest Harvest Cells incubation->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data acquire->analyze

Caption: Experimental workflow for analyzing this compound's effect on necroptosis.

Caption: Gating strategy for flow cytometry data analysis.

References

Troubleshooting & Optimization

How to improve the solubility of ZB-R-55 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the novel research compound ZB-R-55 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro assays?

A1: Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1] For cell-based assays, it is critical to use high-purity, anhydrous DMSO to prevent water contamination, which can lead to compound precipitation.[2]

Q2: I've prepared a stock solution of this compound in DMSO, but I see solid particles. What should I do?

A2: If you observe particulate matter in your freshly prepared this compound stock solution, you may have exceeded its solubility limit in DMSO at room temperature, or the compound may require more energy to dissolve. Here are a few troubleshooting steps:

  • Sonication: Sonicating the solution in a water bath for 5-10 minutes can help break down compound aggregates and enhance dissolution.[2][3]

  • Gentle Heating: Warming the solution to 37°C can increase the solubility of this compound.[4] However, it is crucial to ensure the compound is heat-stable to avoid degradation.

  • Vortexing: Vigorous vortexing for 1-2 minutes can aid in the dissolution process.[2]

If these steps do not resolve the issue, you may need to prepare a stock solution at a lower concentration.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This phenomenon, often called "solvent shock," is common for hydrophobic compounds when transferred from a high-concentration organic solvent stock to an aqueous medium.[2] Here are several strategies to mitigate this issue:

  • Improve Dilution Technique: Add the DMSO stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This rapid mixing helps to prevent the compound from precipitating out of the solution.[2]

  • Use a Lower Final Concentration: The intended final concentration of this compound may be above its solubility limit in the final aqueous medium. Try using a lower final concentration in your experiment.[2]

  • Perform Serial Dilutions: Instead of a single large dilution, creating intermediate dilutions in the cell culture medium can be beneficial.

  • Use of Co-solvents or Surfactants: In some cases, the addition of a small, non-toxic amount of a co-solvent like PEG 400 or a surfactant such as Tween-20 to the final aqueous medium can help maintain the solubility of the compound.[3][5]

Q4: What is the maximum concentration of DMSO that can be used in cell culture assays?

A4: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically at or below 0.5% (v/v).[2] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects. However, it is always best practice to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line. Some sensitive primary cells may require even lower concentrations, such as 0.1%.[2]

Troubleshooting Guide: Improving this compound Solubility in DMSO

If you are experiencing difficulty dissolving this compound in DMSO, the following table summarizes potential methods to improve its solubility.

MethodProtocol SummaryPotential Solubility ImprovementConsiderations
Sonication Place the vial in a water bath sonicator for 5-15 minutes.1.5 to 2-foldMonitor for modest temperature increases.
Gentle Heating Warm the solution to 37°C in a water bath for 10-20 minutes with intermittent vortexing.2 to 5-foldVerify the thermal stability of this compound.
Co-solvency Prepare a stock solution in a mixture of DMSO and another solvent (e.g., ethanol, PEG 400).Variable, dependent on co-solvent and ratio.Ensure the co-solvent is compatible with downstream assays and not cytotoxic at the final concentration.

Detailed Experimental Protocols

Protocol 1: Enhancing Solubility with Sonication
  • Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the tube vigorously for 1 minute.

  • Place the tube in a water bath sonicator.

  • Sonicate for 5-10 minutes, checking for dissolution every 5 minutes.

  • Once dissolved, visually inspect the solution for any remaining particulate matter.

Protocol 2: Enhancing Solubility with Gentle Heating
  • Prepare the this compound and DMSO mixture in a sterile microcentrifuge tube as described above.

  • Pre-heat a water bath to 37°C.

  • Place the sealed tube in the water bath.

  • Incubate for 10-20 minutes, removing the tube to vortex for 30 seconds every 5 minutes.

  • After the incubation period, allow the solution to cool to room temperature and inspect for any precipitation.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound in DMSO.

Solubility_Troubleshooting start Start: Prepare this compound stock in DMSO check_dissolution Does the compound fully dissolve? start->check_dissolution fully_dissolved Solution is ready for use. Store appropriately. check_dissolution->fully_dissolved Yes troubleshoot Troubleshooting Required check_dissolution->troubleshoot No end_point Proceed with experiment fully_dissolved->end_point sonicate Apply Sonication (5-15 min) troubleshoot->sonicate check_sonication Is it dissolved? sonicate->check_sonication check_sonication->fully_dissolved Yes heat Gentle Heating (37°C, 10-20 min) check_sonication->heat No check_heating Is it dissolved? heat->check_heating check_heating->fully_dissolved Yes lower_concentration Prepare a new stock at a lower concentration. check_heating->lower_concentration No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

References

Technical Support Center: Troubleshooting ZB-R-55 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of ZB-R-55, a potent and selective RIPK1 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected cellular phenotype in our experiments with this compound that does not align with the known function of RIPK1. How can we begin to investigate potential off-target effects?

A1: While this compound has demonstrated high selectivity for RIPK1, unexpected phenotypes can occur. A systematic approach is recommended to investigate potential off-target interactions. The initial step is to perform a broad kinase selectivity screen to identify any potential off-target kinases. Further investigation can involve orthogonal assays to confirm any initial hits.

Q2: Our in vitro enzymatic assays with this compound show high potency, but we are seeing weaker or different effects in cell-based assays. What could be the reason for this discrepancy?

A2: Discrepancies between biochemical and cellular assays can arise from several factors unrelated to off-target effects, such as poor cell permeability, compound efflux by transporters, or cellular metabolism of this compound. It is also possible that the intended RIPK1 pathway is not the primary driver of the phenotype in your specific cell model. We recommend performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.

Q3: We have identified a potential off-target kinase for this compound in a broad panel screen. How can we validate this finding and determine its biological relevance?

A3: To validate a potential off-target, it is crucial to use orthogonal assays. For example, if the initial hit was from a radiometric assay, a follow-up biophysical assay like Surface Plasmon Resonance (SPR) can measure direct binding affinity. To assess biological relevance, you can use techniques like siRNA-mediated knockdown of the putative off-target to see if it phenocopies the effect of this compound.

Q4: Could the observed off-target effects be related to the dual-binding mechanism of this compound?

A4: this compound is a dual-mode inhibitor that occupies both the allosteric and ATP-binding pockets of RIPK1.[1][2] This unique mechanism contributes to its high potency and selectivity. While unlikely, it is theoretically possible that this binding mode could lead to interactions with other kinases that have similar dual-pocket topologies. A thorough kinase profiling assay is the best way to address this possibility.

Q5: Are there any known off-targets for this compound?

A5: Published data indicates that this compound has excellent kinase selectivity.[2][3] In a KINOMEscan panel of 466 kinases, this compound showed minimal off-target binding at a concentration of 1 µM.[3] However, it is important to note that "no off-targets" is a relative term and depends on the concentration tested and the breadth of the screening panel. Researchers should always consider the possibility of off-target effects in their specific experimental system.

Quantitative Data Summary

The following table summarizes the reported potency and selectivity of this compound.

Assay TypeTarget/Cell LineIC50 / InhibitionReference
³³P-Radiolabeled AssayRIPK116 nM[3]
ADP-Glo AssayRIPK15.7 nM[3]
Cellular Assay (TNF-induced necroptosis)U937 cells0.34 nM[3]
Kinase Selectivity Screen (1 µM)466 kinases<30% inhibition for non-RIPK1 kinases[3]

Experimental Protocols

Protocol 1: Kinase Profiling Assay (Radiometric)

This protocol provides a general method for assessing the inhibitory effect of this compound against a broad panel of kinases.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Prepare serial dilutions of the stock solution to achieve the desired final assay concentrations.
  • Prepare the kinase, substrate (e.g., myelin basic protein), and ³³P-ATP solutions in the appropriate kinase buffer.

2. Assay Procedure:

  • Add the kinase to the wells of a 96-well plate.
  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding the substrate and ³³P-ATP mixture.
  • Incubate the plate at 30°C for the specified reaction time.
  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).
  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
  • Wash the filter plate to remove unincorporated ³³P-ATP.
  • Measure the radioactivity on the filter plate using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the engagement of this compound with its target, RIPK1, in a cellular environment.

1. Cell Treatment:

  • Culture the cells of interest to the desired confluency.
  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a suitable buffer.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the tubes at a range of temperatures for a set duration (e.g., 3 minutes) using a thermal cycler.
  • Cool the tubes on ice.

3. Protein Extraction and Analysis:

  • Lyse the cells by freeze-thaw cycles or sonication.
  • Separate the soluble protein fraction (containing stabilized, unbound protein) from the precipitated protein by centrifugation.
  • Analyze the soluble fraction by Western blot using an antibody specific for RIPK1.

4. Data Analysis:

  • Quantify the band intensities for RIPK1 at each temperature and this compound concentration.
  • Plot the amount of soluble RIPK1 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

RIPK1_Signaling_Pathway cluster_0 Upstream Activation cluster_1 Complex I (Survival) cluster_2 Complex II (Apoptosis/Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD RIPK1 RIPK1 TRAF2->RIPK1 cIAP1_2 cIAP1/2 LUBAC LUBAC cIAP1_2->LUBAC IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Survival Cell Survival NFkB->Survival Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Caspase8->RIPK1 Inhibits RIPK3 RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis RIPK1->cIAP1_2 RIPK1->FADD RIPK1->RIPK3 ZBR55 This compound ZBR55->RIPK1 Inhibits

Caption: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound KinaseScreen Broad Kinase Selectivity Screen Start->KinaseScreen HitFound Off-Target Hit Found? KinaseScreen->HitFound OrthogonalAssay Orthogonal Assay (e.g., SPR) HitFound->OrthogonalAssay Yes NoHit Consider Other Factors: - Cell Permeability - Compound Efflux - Metabolism HitFound->NoHit No Confirmed Binding Confirmed? OrthogonalAssay->Confirmed BiologicalRelevance Assess Biological Relevance (e.g., siRNA knockdown) Confirmed->BiologicalRelevance Yes NoConfirmation Initial Hit Likely False Positive Confirmed->NoConfirmation No PhenotypeExplained Phenotype Explained by Off-Target Effect BiologicalRelevance->PhenotypeExplained CETSA Cellular Thermal Shift Assay (CETSA) NoHit->CETSA TargetEngagement Target Engagement Confirmed? CETSA->TargetEngagement TargetEngagement->NoHit No Reevaluate Re-evaluate Hypothesis and Experimental Model TargetEngagement->Reevaluate Yes

Caption: A logical workflow for troubleshooting unexpected off-target effects of this compound.

References

Technical Support Center: Optimizing ZB-R-55 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in accurately determining the IC50 value of ZB-R-55, a selective inhibitor of the PDGFR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is an IC50 value and why is it important for this compound? The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound. Specifically, it is the concentration of this compound required to inhibit 50% of a specific biological process, such as cell viability or kinase activity.[1][2] A lower IC50 value signifies higher potency, meaning the compound is effective at lower concentrations.[2] This metric is crucial for comparing this compound's efficacy against other inhibitors and for guiding dose selection in further studies.[2]

Q2: What is the primary cellular target of this compound? this compound is a small molecule inhibitor that selectively targets the kinase activity of the Platelet-Derived Growth Factor Receptor (PDGFR) family, specifically PDGFRα and PDGFRβ.[3] These receptors are key regulators of cell proliferation, migration, and survival.[3] By inhibiting PDGFR, this compound aims to block downstream signaling pathways implicated in various cancers.[3]

Q3: What is the recommended starting concentration range for an IC50 experiment with this compound? If no prior data is available, performing a broad range-finding experiment is recommended.[2][4] A common approach is to use a wide range of concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM) to capture the full dose-response curve.[5] Testing concentrations spaced logarithmically (e.g., 0.1, 1, 10, 100 µM) is beneficial for defining the curve's plateaus.[4][6]

Q4: What are the essential controls for a this compound IC50 assay? Proper controls are critical for validating your results:

  • Vehicle Control (Negative Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This sample defines 100% cell viability or 0% inhibition.[2]

  • Untreated Control: Cells in media alone, which can help monitor baseline cell health.

  • Positive Control: A known inhibitor of the target pathway to confirm the assay is working correctly.

  • Blank Control: Wells containing only culture medium (no cells) to measure background signal.[5]

Troubleshooting Guide

This section addresses common problems encountered during IC50 determination for this compound.

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells. • Inconsistent cell seeding.• Pipetting errors during serial dilution or reagent addition.[7][8]• "Edge effect" in 96-well plates due to evaporation.[8]• Ensure a homogenous single-cell suspension before seeding.• Calibrate pipettes regularly and use proper pipetting techniques.[8][9]• To mitigate the edge effect, fill perimeter wells with sterile PBS or media and do not use them for experimental data.[10]
The dose-response curve is flat (no inhibition). • this compound concentration range is too low.• Compound is inactive in the chosen cell line or assay.• Compound has degraded due to improper storage.• Test a much wider and higher concentration range (e.g., up to 200 µM).[6]• Verify the expression and activity of PDGFR in your cell line.• Check the quality and storage conditions of your this compound stock. Prepare fresh stock solutions.[7]
The curve does not reach 100% inhibition (incomplete top plateau). • The concentration range is not high enough.• this compound has limited solubility at higher concentrations, causing it to precipitate.[11]• The compound may only be a partial inhibitor.[5]• Extend the concentration range to higher values.• Visually inspect high-concentration wells for precipitates. Consider using a different solvent or a lower top concentration.[5]• If the plateau is real, it indicates the maximal effect of the compound.
The dose-response curve is not sigmoidal (e.g., U-shaped). • At high concentrations, this compound may have off-target effects or cause non-specific cytotoxicity.[11]• The compound might interfere with the assay readout (e.g., autofluorescence).[5][12]• Narrow the concentration range to focus on the specific inhibitory effect.• Test for compound interference with the assay components in a cell-free system. Use phenol (B47542) red-free media for fluorescence-based assays.[5]
The calculated IC50 value is outside the tested concentration range. • The selected concentration range was too narrow or not centered around the expected IC50.[5][11]• Use the results from the initial experiment to inform the design of a new one with a more appropriate, narrower concentration range.[4]

Experimental Protocols & Data Presentation

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a common method for determining the IC50 of this compound based on metabolic activity.

Materials:

  • Target cells in logarithmic growth phase[13]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Create a cell suspension and seed 100 µL into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5][8]

  • Compound Dilution: Prepare a serial dilution of this compound in complete medium. A 2-fold or 3-fold dilution series across 8-12 concentrations is typical.[5][14]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle and blank controls. Incubate for a predetermined duration (e.g., 48 or 72 hours).[11]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8][10]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Shake the plate gently for 10-15 minutes to dissolve the crystals.[8][10]

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8][10]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Normalize the data to the vehicle control, which represents 100% viability.[1]

    • Plot percent viability against the log of the this compound concentration.

    • Use non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[3][8]

Data Presentation

Summarize your results in a clear, tabular format.

Table 1: Example IC50 Values for this compound in Different Cancer Cell Lines

Cell LineCancer TypeViability AssayIncubation Time (hours)This compound IC50 (µM)
U-87 MGGlioblastomaMTT72[Insert Value]
A549Lung CarcinomaCellTiter-Glo®48[Insert Value]
HT-29Colorectal AdenocarcinomaMTT72[Insert Value]

This table serves as a template for summarizing experimental findings.[3]

Visualizations

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_drug Point of Inhibition cluster_pathway Downstream Signaling cluster_response Cellular Response PDGF PDGF Ligand PDGFR PDGFR Dimerization & Autophosphorylation PDGF->PDGFR PI3K PI3K/AKT Pathway PDGFR->PI3K RAS RAS/MAPK Pathway PDGFR->RAS ZBR55 This compound ZBR55->PDGFR Response Proliferation, Survival, Migration PI3K->Response RAS->Response

Caption: PDGFR signaling pathway with this compound inhibition point.

IC50_Workflow A 1. Cell Seeding (96-well plate) B 2. Prepare this compound Serial Dilutions A->B C 3. Cell Treatment (e.g., 48-72h incubation) B->C D 4. Add Viability Reagent (e.g., MTT, CellTiter-Glo) C->D E 5. Measure Signal (Absorbance/Luminescence) D->E F 6. Data Normalization (% of Vehicle Control) E->F G 7. Curve Fitting (Non-linear Regression) F->G H IC50 Value G->H

Caption: Standard experimental workflow for IC50 determination.

Troubleshooting_Tree Start Problem: Inaccurate IC50 Curve Q1 Is the curve flat (no inhibition)? Start->Q1 Check Data Q2 Is there high variability between replicates? Start->Q2 Check Replicates Q3 Is the curve shape non-sigmoidal? Start->Q3 Check Curve Fit Sol1 Solution: Increase concentration range. Verify target expression. Q1->Sol1 Sol2 Solution: Check cell seeding consistency. Calibrate pipettes. Q2->Sol2 Sol3 Solution: Check for compound precipitation. Test for assay interference. Q3->Sol3

References

ZB-R-55 not showing expected results in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZB-R-55, a potent and selective dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This resource is designed for researchers, scientists, and drug development professionals to address common issues and answer frequently asked questions that may arise during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected inhibition of RIPK1 activity in our in vitro kinase assay. What are the potential causes?

A1: Several factors can contribute to a lack of expected RIPK1 inhibition. These can be broadly categorized into issues with the compound, the assay setup, or the enzyme itself. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Compound Integrity:

    • Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved. Visually inspect for any precipitation in your stock and working solutions. It is recommended to prepare fresh dilutions for each experiment.

    • Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to warm to room temperature and vortex briefly.

  • Assay Conditions:

    • ATP Concentration: The inhibitory potential of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. If the ATP concentration is too high, it can outcompete this compound for binding to RIPK1. Consider using an ATP concentration at or below the Km for RIPK1.

    • Enzyme Activity: Confirm the activity of your recombinant RIPK1 enzyme. Improper storage or handling can lead to a loss of activity. Include a positive control with a known RIPK1 substrate to validate enzyme function.

  • Assay Technology Interference:

    • Some compounds can interfere with the assay readout system (e.g., fluorescence or luminescence). To test for this, run a control experiment without the RIPK1 enzyme but with all other assay components, including this compound. A change in signal in this control would suggest assay interference.

Q2: The IC50 value for this compound in our cell-based viability assay is significantly higher than reported values. What could be the reason for this discrepancy?

A2: Discrepancies in IC50 values in cell-based assays are a common challenge and can arise from several sources related to the compound, cell culture conditions, or the assay protocol itself.[1]

Troubleshooting Considerations:

  • Compound-Related Issues:

    • Solubility in Media: this compound has low aqueous solubility. When diluting the DMSO stock solution into your cell culture medium, ensure thorough mixing to prevent precipitation. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Culture Conditions:

    • Cell Seeding Density: Inconsistent cell numbers per well can lead to variable results. Use a cell counter and ensure even plating.

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.

  • Experimental Protocol:

    • Incubation Time: A time-course experiment is recommended to determine the optimal incubation time for this compound to elicit its effect. The phenotype may require a longer duration to become apparent.

    • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the IC50 value.[1]

Q3: How can we confirm that the observed cellular phenotype is due to on-target inhibition of RIPK1 by this compound and not off-target effects?

A3: Confirming on-target activity is crucial. Several experimental approaches can be employed:

  • Use a Structurally Different RIPK1 Inhibitor: If another inhibitor targeting RIPK1 produces a similar phenotype, it strengthens the evidence for an on-target effect.

  • Dose-Response Relationship: A clear correlation between the concentration of this compound and the biological effect, consistent with its known potency, suggests on-target activity.

  • Rescue Experiment: If feasible, overexpressing a mutant form of RIPK1 that is resistant to this compound binding should reverse the observed phenotype.

  • Western Blot Analysis: Directly measure the phosphorylation status of RIPK1 downstream targets to confirm inhibition of the signaling pathway. For example, assess the phosphorylation of MLKL (pMLKL), a key marker of necroptosis activation.

Troubleshooting Guides

Issue 1: High Variability Between Replicates in a 96-well Plate Assay

High variability can obscure real experimental effects. A systematic check of your technique and reagents is warranted.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to minimize well-to-well pipetting differences.
Inconsistent Cell Seeding Use an automated cell counter for accurate cell density determination. When seeding, mix the cell suspension between pipetting to prevent settling. Avoid seeding in the outer wells of the plate, which are more prone to evaporation (the "edge effect").
Compound Precipitation Visually inspect all wells for any signs of compound precipitation after addition to the media. Reduce the final concentration if precipitation is observed.
Plate Reader Settings Optimize the plate reader settings, such as gain and focal height, for your specific assay to ensure you are in the linear range of detection.[2]
Issue 2: No Observable Phenotype in a Cell-Based Assay

If this compound does not produce the expected effect at the anticipated concentrations, consider the following:

Potential Cause Troubleshooting Step
Low Cell Permeability While this compound is generally cell-permeable, you can try increasing the incubation time or the concentration of the inhibitor. Be mindful of potential cytotoxicity at higher concentrations.
Short Incubation Time The biological phenotype you are measuring may take longer to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Cell Line Insensitivity The chosen cell line may not have an active RIPK1 signaling pathway or may have compensatory mechanisms that mask the effect of RIPK1 inhibition. Confirm the expression and activation of RIPK1 in your cell model.
Suboptimal Assay Conditions Ensure that the stimulus used to activate the RIPK1 pathway (e.g., TNFα) is potent and used at the correct concentration.

Experimental Protocols

Protocol 1: In Vitro RIPK1 Kinase Assay

This protocol outlines a general procedure for measuring the kinase activity of recombinant RIPK1 in the presence of an inhibitor.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • In a 96-well plate, add the RIPK1 enzyme and the this compound dilutions or vehicle control.

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Viability Assay (Necroptosis Induction)

This protocol describes how to assess the protective effect of this compound against TNFα-induced necroptosis in a suitable cell line (e.g., HT-29 or L929).

Materials:

  • HT-29 or L929 cells

  • Cell culture medium

  • This compound

  • TNFα (human or mouse, depending on the cell line)

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • White, clear-bottom 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the this compound dilutions or a vehicle control for 1-2 hours.

  • Induce necroptosis by adding a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor to the wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 of this compound.[3]

Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD Complex_I Complex I TRADD->Complex_I TRAF2 TRAF2 TRAF2->Complex_I cIAP1/2 cIAP1/2 cIAP1/2->Complex_I RIPK1 RIPK1 RIPK1->Complex_I Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb FADD FADD FADD->Complex_IIa Caspase-8 Caspase-8 Caspase-8->Complex_IIa RIPK3 RIPK3 RIPK3->Complex_IIb MLKL MLKL Necroptosis Necroptosis MLKL->Necroptosis Membrane Pore Formation Complex_I->Complex_IIa Complex_I->Complex_IIb NF-kB_Activation NF-kB_Activation Complex_I->NF-kB_Activation Survival Apoptosis Apoptosis Complex_IIa->Apoptosis Caspase-8 cleavage Complex_IIb->MLKL p-MLKL This compound This compound This compound->RIPK1 Inhibition Troubleshooting_Workflow Start Unexpected In Vitro Results with this compound Check_Compound 1. Verify Compound Integrity - Solubility - Storage - Fresh Dilutions Start->Check_Compound Check_Assay 2. Review Assay Parameters - ATP Concentration - Incubation Time - Plate Reader Settings Check_Compound->Check_Assay Compound OK Contact_Support Consult Further Technical Support Check_Compound->Contact_Support Issue Found Check_Cells 3. Assess Cell System - Cell Health & Passage - Seeding Density - Target Expression (RIPK1) Check_Assay->Check_Cells Assay OK Check_Assay->Contact_Support Issue Found Check_On_Target 4. Confirm On-Target Effect - Dose-Response - Western Blot (pMLKL) - Control Compound Check_Cells->Check_On_Target Cells OK Check_Cells->Contact_Support Issue Found Resolved Issue Resolved Check_On_Target->Resolved On-Target Confirmed Check_On_Target->Contact_Support Off-Target Suspected

References

How to reduce ZB-R-55 toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ZB-R-55

Disclaimer: The compound "this compound" is understood to be a hypothetical substance for the purpose of this guide. The following information is based on established principles of toxicology and pharmacology and is intended to serve as a template for researchers and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges researchers may face when working with a novel compound like this compound in animal models, focusing on strategies to mitigate toxicity.

Q1: We are observing high mortality rates in our rodent models at doses intended to be therapeutic. What are the immediate steps to troubleshoot this issue?

A1: High mortality early in preclinical studies necessitates a swift and systematic response to understand and mitigate the underlying toxicity.

  • Immediate Actions:

    • Review Dosing and Administration: Double-check all calculations for dose, concentration, and volume. Ensure the route of administration is correct and consistent.

    • Conduct a Dose-Range Finding Study: If not already done, perform a dose-range finding study with a wider dose range and smaller animal groups to establish the Maximum Tolerated Dose (MTD) and identify a dose that produces toxicity without causing mortality.[1][2]

    • Refine the Formulation: The vehicle or formulation of this compound could be contributing to the toxicity. Consider alternative, less toxic vehicles or explore advanced formulation strategies.[3][4][5] Simple solutions or suspensions are often a good starting point for early-stage studies.[5]

  • Follow-up Strategies:

    • Microsampling: Implement microsampling techniques to reduce the number of animals needed and to correlate toxic effects with drug exposure in the same individual.[6]

    • Pilot Studies: Use pilot studies to refine protocols and identify potential issues before commencing larger, resource-intensive experiments.[7][8]

Q2: Our studies indicate this compound induces significant hepatotoxicity, evidenced by elevated ALT/AST levels. How can we mitigate this specific organ toxicity?

A2: Organ-specific toxicity, such as hepatotoxicity, is a common challenge. Mitigation strategies often involve a combination of dose adjustment and co-administration of protective agents.

  • Characterize the Toxicity:

    • Mechanism of Injury: Investigate the mechanism of liver injury. For instance, determine if it's caused by the parent compound or a metabolite. This can involve studying the role of cytochrome P450 enzymes.[9][10][11]

    • Biomarker Analysis: In addition to ALT/AST, measure other biomarkers of liver function and damage, such as alkaline phosphatase (ALP), bilirubin, and albumin, to better understand the nature of the hepatotoxicity.

  • Mitigation Approaches:

    • Pharmacodynamic Modulation: Co-administer a known hepatoprotective agent. Compounds with antioxidant properties, such as N-acetylcysteine (NAC) or silymarin, have shown efficacy in mitigating drug-induced liver injury in various animal models.[9][10]

    • Pharmacokinetic Modulation: Modify the formulation to alter the drug's pharmacokinetic profile. A formulation that reduces the peak plasma concentration (Cmax) while maintaining the total exposure (AUC) may reduce toxicity.[3]

    • Dose Adjustment: Lower the dose of this compound to a level that maintains efficacy while minimizing liver damage.

Q3: How can we determine if the observed toxicity is an on-target (mechanism-based) effect or an off-target effect?

A3: Differentiating between on-target and off-target toxicity is crucial for the future development of the compound.

  • Experimental Approaches:

    • Target Engagement Studies: Confirm that this compound is engaging its intended target at the doses being tested.

    • Comparative Studies: If available, use animal models where the target of this compound is knocked out or knocked down. If the toxicity is still present in these models, it is likely an off-target effect.

    • Structural Analogs: Synthesize and test structural analogs of this compound that are designed to have reduced affinity for the primary target but retain other chemical properties. Observing toxicity with these analogs would suggest an off-target mechanism.

Q4: What formulation strategies can be employed to reduce the overall toxicity of this compound?

A4: Formulation plays a critical role in the safety profile of a drug. Advanced formulation strategies can improve the therapeutic index of a compound.

  • Solubility Enhancement: For poorly soluble compounds, strategies like creating nanosuspensions or amorphous solid dispersions can improve bioavailability and may allow for lower, less toxic doses.[4]

  • Controlled Release: Formulations that provide a controlled or sustained release of this compound can prevent high peak plasma concentrations that are often associated with acute toxicity.[3]

  • Targeted Delivery: Encapsulating this compound in liposomes or nanoparticles that are targeted to the site of action can reduce systemic exposure and, therefore, systemic toxicity.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the dose-response toxicity of this compound and the efficacy of a potential mitigation strategy.

Table 1: Dose-Response Relationship of this compound Induced Hepatotoxicity in Rats (14-Day Study)

This compound Dose (mg/kg/day)Survival Rate (%)Serum ALT (U/L) (Mean ± SD)Serum AST (U/L) (Mean ± SD)
Vehicle Control100%45 ± 8110 ± 15
10100%60 ± 12150 ± 20
30100%180 ± 35450 ± 50
10060%450 ± 70980 ± 120

Table 2: Efficacy of Co-administered Hepatoprotective Agent (Mitigator-A) on this compound Toxicity

Treatment Group (Dose, mg/kg/day)Survival Rate (%)Serum ALT (U/L) (Mean ± SD)Serum AST (U/L) (Mean ± SD)
Vehicle Control100%42 ± 9115 ± 18
This compound (100)60%465 ± 801010 ± 130
Mitigator-A (50)100%50 ± 10120 ± 22
This compound (100) + Mitigator-A (50)90%150 ± 30350 ± 45

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure - OECD 425)

  • Objective: To determine the acute oral toxicity (LD50) of this compound.

  • Animal Model: Female Sprague-Dawley rats, 8-12 weeks old.

  • Procedure:

    • Animals are fasted overnight (food, but not water, is withheld).[12]

    • The first animal is dosed with the best estimate of the LD50.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.[1]

    • A 48-hour interval is maintained between dosing each animal.[1]

    • Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.[2][12]

    • Body weights are recorded before dosing and weekly thereafter.[12]

  • Endpoint: The LD50 value is calculated using specialized software based on the pattern of survival and mortality.

Protocol 2: Evaluation of a Hepatoprotective Agent Against this compound Induced Toxicity

  • Objective: To assess the efficacy of Mitigator-A in reducing this compound induced hepatotoxicity.

  • Animal Model: Male Wistar rats, 8-10 weeks old.

  • Experimental Groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: this compound (100 mg/kg, oral gavage)

    • Group 3: Mitigator-A (50 mg/kg, oral gavage)

    • Group 4: this compound (100 mg/kg) + Mitigator-A (50 mg/kg)

  • Procedure:

    • Mitigator-A (or its vehicle) is administered 1 hour before this compound (or its vehicle).

    • Dosing is performed daily for 14 consecutive days.

    • Animals are monitored daily for clinical signs of toxicity. Body weight is recorded every three days.

    • At the end of the study (Day 15), blood is collected via cardiac puncture for serum biochemistry (ALT, AST).

    • Livers are harvested, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological analysis.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway for this compound toxicity and a general workflow for its mitigation.

G cluster_0 ZB_R_55 This compound ROS ↑ Reactive Oxygen Species (ROS) ZB_R_55->ROS MAPK MAPK Pathway Activation (JNK/p38) ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase-3 Activation MAPK->Caspase Mitochondria->Caspase Apoptosis Hepatocyte Apoptosis Caspase->Apoptosis G cluster_1 A Toxicity Observed (e.g., High Mortality, Organ Damage) B Step 1: Dose-Range Finding Study A->B C Establish MTD & Non-toxic Dose B->C D Step 2: Investigate Mechanism C->D E Biomarker Analysis & Histopathology D->E F Step 3: Test Mitigation Strategies E->F G Co-administration of Protective Agents F->G H Reformulation Studies F->H I Step 4: Efficacy Study with Optimized Regimen G->I H->I

References

Technical Support Center: Overcoming ZB-R-55 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the RIPK1 inhibitor, ZB-R-55, in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a decreased sensitivity of our cell line to this compound over time. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to this compound, a potent RIPK1 inhibitor, can arise from several molecular alterations within the necroptosis signaling pathway or through the activation of compensatory cell survival mechanisms. The most probable causes include:

  • Downregulation or loss of key necroptosis machinery: Cells may acquire resistance by downregulating or losing the expression of essential proteins downstream of RIPK1, such as RIPK3 or MLKL. Without these components, the necroptotic signal cannot be transduced, rendering RIPK1 inhibition ineffective at preventing this form of cell death.[1][2]

  • Upregulation of pro-survival pathways: Cancer cells are adept at activating alternative pro-survival signaling pathways to circumvent the effects of targeted therapies. In the context of this compound, this could involve the upregulation of pathways that inhibit apoptosis or promote cell proliferation, compensating for the intended necroptotic cell death.

  • Activation of alternative cell death pathways: Interestingly, resistance to one form of programmed cell death can sensitize cells to another.[3][4] Cells resistant to necroptosis may become more susceptible to other forms of cell death like apoptosis or ferroptosis.

  • Mutations in the drug target (RIPK1): Although not yet specifically reported for this compound, mutations in the target protein are a common mechanism of drug resistance. A mutation in the binding site of this compound on RIPK1 could prevent the drug from effectively inhibiting its kinase activity. For instance, a mutation at Ser161 has been shown to confer resistance to another RIPK1 inhibitor, Necrostatin-1.[5] A novel S213E mutation in RIPK1 has also been shown to block its autophosphorylation and inhibit necroptosis.[6][7]

  • Increased Caspase-8 activity: Caspase-8 is a key negative regulator of necroptosis. It can cleave and inactivate both RIPK1 and RIPK3, thereby shutting down the necroptotic cascade.[8][9] An increase in the expression or activity of Caspase-8 could lead to resistance to this compound by preventing the initiation of necroptosis.

Q2: How can we confirm that our cell line has developed resistance to this compound?

A2: Confirmation of resistance involves a series of experiments to demonstrate a reduced response to the drug. A significant increase in the half-maximal inhibitory concentration (IC50) is the primary indicator.

  • Perform a dose-response curve and calculate the IC50: Culture your suspected resistant cell line and the parental (sensitive) cell line in the presence of increasing concentrations of this compound. After a set incubation period (e.g., 24-72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). A rightward shift in the dose-response curve and a significantly higher IC50 value for the suspected resistant line compared to the parental line confirms resistance.

  • Assess downstream signaling: In sensitive cells, this compound should inhibit the phosphorylation of RIPK1 and its downstream targets, RIPK3 and MLKL, upon induction of necroptosis. In resistant cells, you may observe a lack of inhibition of this phosphorylation cascade, or the cascade may not be active in the first place due to defects in downstream components.

Q3: Our cell line is showing resistance to this compound. What are our options to overcome this?

A3: Overcoming resistance to this compound often involves a multi-pronged approach:

  • Combination Therapy: Combining this compound with other therapeutic agents can be an effective strategy. Consider combining it with:

    • Inducers of alternative cell death pathways: If cells have become resistant to necroptosis, they may be more sensitive to inducers of apoptosis or ferroptosis.[3][4]

    • Inhibitors of pro-survival pathways: If you identify an upregulated pro-survival pathway in your resistant cells, targeting this pathway with a specific inhibitor in combination with this compound may restore sensitivity.

  • Investigate and target the resistance mechanism: Once the mechanism of resistance is identified (e.g., loss of RIPK3 expression), you may be able to circumvent it. For example, if RIPK3 is silenced, it may be possible to restore its expression using epigenetic modifiers.[1]

  • Switch to a different therapeutic strategy: If resistance is profound and cannot be overcome, it may be necessary to switch to a different class of drugs that targets a different pathway critical for the survival of your specific cell line.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound between experiments.
Potential Cause Troubleshooting Steps
Cell culture variability Ensure consistent cell passage number, seeding density, and growth conditions (media, serum, CO2 levels) for all experiments.
Drug preparation and storage Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions to avoid degradation.
Assay variability Optimize the cell viability assay parameters, including incubation times and reagent concentrations. Ensure proper mixing and avoid edge effects in multi-well plates.
Issue 2: this compound is not inducing necroptosis in our cell line.
Potential Cause Troubleshooting Steps
Cell line does not express key necroptosis proteins Verify the expression of RIPK1, RIPK3, and MLKL in your cell line using Western blotting or qPCR. Some cell lines are naturally deficient in these proteins and are therefore intrinsically resistant to necroptosis.[2]
Suboptimal induction of necroptosis Ensure you are using an appropriate stimulus to induce necroptosis (e.g., TNF-α in combination with a pan-caspase inhibitor like z-VAD-FMK and a protein synthesis inhibitor like cycloheximide). Optimize the concentration and timing of these inducers.
High Caspase-8 activity High levels of active Caspase-8 can cleave RIPK1 and RIPK3, preventing necroptosis.[8][9] Measure Caspase-8 activity in your cell line. If high, ensure your pan-caspase inhibitor is used at an effective concentration.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental HT-29This compound15-
This compound Resistant HT-29This compound25016.7

Table 2: Hypothetical Protein Expression Levels in Sensitive vs. Resistant Cells

ProteinParental HT-29 (Relative Expression)This compound Resistant HT-29 (Relative Expression)
RIPK11.00.95
RIPK31.00.1 (Significantly downregulated)
MLKL1.01.1
Caspase-81.02.5 (Significantly upregulated)

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (e.g., DMSO).

  • Induction of Necroptosis: To the appropriate wells, add the necroptosis-inducing stimuli at their optimized concentrations (e.g., TNF-α, z-VAD-FMK, cycloheximide).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Necroptosis Pathway Proteins
  • Cell Lysis: Treat cells as required (e.g., with or without this compound and necroptosis inducers). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against RIPK1, p-RIPK1, RIPK3, p-RIPK3, MLKL, p-MLKL, Caspase-8, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Necroptosis_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Pro-death) cluster_necrosome Necrosome Formation TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_I RIPK1 cIAP12->RIPK1_I Ubiquitination NFkB NF-κB Activation (Survival) RIPK1_I->NFkB RIPK1_II RIPK1 RIPK1_I->RIPK1_II Deubiquitination FADD FADD RIPK1_II->FADD RIPK1_N RIPK1 RIPK1_II->RIPK1_N Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis Casp8->RIPK1_N Cleavage RIPK3 RIPK3 Casp8->RIPK3 Cleavage RIPK1_N->RIPK3 RHIM interaction MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane permeabilization ZBR55 This compound ZBR55->RIPK1_N

Caption: Canonical necroptosis signaling pathway initiated by TNFα.

Troubleshooting_Workflow cluster_mechanisms Potential Resistance Mechanisms cluster_solutions Potential Solutions start Decreased this compound Efficacy Observed confirm_resistance Confirm Resistance (IC50 shift > 5-fold) start->confirm_resistance confirm_resistance->start No (Re-evaluate experimental setup) investigate_mechanism Investigate Mechanism of Resistance confirm_resistance->investigate_mechanism Yes loss_downstream Loss of RIPK3/MLKL Expression? (Western Blot/qPCR) investigate_mechanism->loss_downstream casp8_up Upregulation of Caspase-8? (Activity Assay/Western Blot) investigate_mechanism->casp8_up ripk1_mut RIPK1 Mutation? (Sanger Sequencing) investigate_mechanism->ripk1_mut alt_pathway Activation of Alternative Survival Pathways? (Phospho-protein arrays) investigate_mechanism->alt_pathway epigenetic_mod Epigenetic Modulators (to restore RIPK3 expression) loss_downstream->epigenetic_mod casp8_inhibit Ensure potent Caspase-8 inhibition casp8_up->casp8_inhibit combo_therapy Combination Therapy (e.g., with apoptosis/ferroptosis inducers) ripk1_mut->combo_therapy alt_target Target Alternative Pathway alt_pathway->alt_target

Caption: Troubleshooting workflow for this compound resistance.

References

ZB-R-55 inconsistent results in repeat experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZB-R-55, a novel inhibitor of the pro-survival kinase, PK-Alpha.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant variability in the IC50 value of this compound in our cancer cell line proliferation assays. What could be the cause?

A1: Inconsistent IC50 values for this compound can arise from several factors. Below is a checklist of potential causes and solutions:

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. We recommend using cells within 10 passages of thawing from a validated stock.

  • Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with the activity of this compound. It is crucial to lot-qualify your FBS or use a serum-free medium if your cell line permits.

  • Compound Stability: this compound is sensitive to light and repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment and store the stock solution in small aliquots at -80°C, protected from light.

  • Assay Confluency: The initial cell seeding density can impact the final assay readout. Ensure that cells are in the exponential growth phase and are seeded at a consistent density for all experiments.

Q2: The inhibitory effect of this compound on the phosphorylation of its downstream target, Substrate-B, is not consistent. Why might this be happening?

A2: Variability in the downstream effects of this compound can often be traced back to the experimental protocol for target engagement analysis, such as Western blotting.

  • Lysis Buffer Composition: The choice of lysis buffer is critical for preserving protein phosphorylation states. Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors.

  • Time of Treatment: The kinetics of target inhibition can vary between cell lines. Perform a time-course experiment to determine the optimal treatment duration for observing maximal inhibition of Substrate-B phosphorylation.

  • Antibody Quality: The specificity and sensitivity of your primary antibody against phosphorylated Substrate-B are paramount. Validate your antibody using appropriate positive and negative controls.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Phospho-Substrate-B
  • Plate 2 x 10^6 cells in a 6-well plate and allow them to attach.

  • Treat the cells with the desired concentrations of this compound for the optimized duration.

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells in 100 µL of RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-Substrate-B overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in Common Assays
Assay TypeCell LineRecommended Concentration Range
Cell Proliferation (IC50)MCF-710 nM - 500 nM
Cell Proliferation (IC50)A54950 nM - 1 µM
Target Engagement (Western)MCF-7100 nM - 2 µM
Target Engagement (Western)A549500 nM - 5 µM

Visualizations

G cluster_0 This compound Troubleshooting Workflow A Inconsistent Results Observed B Check Cell Culture Conditions (Passage, Serum, Confluency) A->B C Review Compound Handling (Storage, Dilution) A->C D Optimize Assay Protocol (Time Course, Reagents) A->D E Results Still Inconsistent? B->E C->E D->E F Consult Technical Support E->F Yes G Consistent Results Achieved E->G No G cluster_1 PK-Alpha Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PK_Alpha PK-Alpha GFR->PK_Alpha Substrate_B Substrate-B PK_Alpha->Substrate_B p_Substrate_B p-Substrate-B Substrate_B->p_Substrate_B Proliferation Cell Proliferation & Survival p_Substrate_B->Proliferation ZB_R_55 This compound ZB_R_55->PK_Alpha

Buffers and solutions compatible with ZB-R-55

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of ZB-R-55, a potent and selective dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide includes frequently asked questions (FAQs) about compatible buffers and solutions, troubleshooting advice for common experimental issues, detailed experimental protocols, and a summary of the compound's properties.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. This compound, like many small molecule kinase inhibitors, exhibits low solubility in aqueous solutions but is generally soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

Q2: How should I store the this compound stock solution?

A2: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound over time. When stored properly, the stock solution should be stable for several months.

Q3: What buffers are compatible with this compound for in vitro assays?

A3: this compound is compatible with common biological buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES. However, it is crucial to minimize the final concentration of DMSO in your aqueous assay buffer to avoid compound precipitation and solvent-induced cellular artifacts. A final DMSO concentration of less than 0.5% is generally recommended.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. This can lead to inaccurate concentration determination and inconsistent experimental results. Always prepare a high-concentration stock in DMSO first and then dilute it into the aqueous buffer.

Q5: How can I prepare a working solution of this compound for cell culture experiments?

A5: To prepare a working solution, perform a serial dilution of your high-concentration DMSO stock solution into your cell culture medium. It is advisable to first dilute the stock in a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume. This stepwise dilution can help prevent precipitation.

Troubleshooting Guide

Issue 1: My this compound precipitates when I add it to my aqueous buffer or cell culture medium.

  • Cause: The solubility limit of this compound in the aqueous solution has been exceeded. This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous environment.

  • Solution:

    • Decrease the final concentration of this compound: Your target concentration may be too high for its solubility in the final buffer.

    • Lower the final DMSO concentration: While seemingly counterintuitive, a high percentage of DMSO in the final aqueous solution can sometimes cause compounds to precipitate. Ensure the final DMSO concentration is below 0.5%.

    • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent polarity can help keep the compound in solution.

    • Gentle mixing and warming: After dilution, mix the solution gently. In some cases, slight warming to 37°C may aid in solubilization, but be cautious as this could affect the stability of other components in your medium.

Issue 2: I am observing inconsistent or no activity of this compound in my experiments.

  • Cause: This could be due to several factors, including compound degradation, inaccurate concentration, or issues with the experimental setup.

  • Solution:

    • Verify stock solution integrity: Use a fresh aliquot of your this compound stock solution to rule out degradation from repeated freeze-thaw cycles.

    • Confirm stock concentration: If possible, verify the concentration of your stock solution using spectrophotometry or another analytical method.

    • Check for precipitation: Visually inspect your working solutions for any signs of precipitation. If present, this will lead to a lower effective concentration of the inhibitor.

    • Optimize inhibitor pre-incubation time: Ensure you are pre-incubating your cells or enzyme with this compound for a sufficient duration to allow for target engagement before inducing the biological response. A pre-incubation time of 1-2 hours is a common starting point.

    • Positive controls: Include a known RIPK1 inhibitor as a positive control to validate your assay system.

Issue 3: I am seeing cellular toxicity that does not seem to be related to RIPK1 inhibition.

  • Cause: The observed toxicity could be due to the final concentration of the vehicle (DMSO) or off-target effects of this compound at high concentrations.

  • Solution:

    • Include a vehicle control: Always include a control group that is treated with the same final concentration of DMSO as your experimental groups. This will help you differentiate between vehicle-induced toxicity and compound-specific effects.

    • Perform a dose-response curve: Test a wide range of this compound concentrations to identify the optimal window for RIPK1 inhibition without significant off-target toxicity.

    • Assess cell viability: Use a reliable cell viability assay (e.g., MTT, CellTiter-Glo) to quantify any cytotoxic effects.

This compound Data Summary

PropertyValue
IUPAC Name (S)-5-benzyl-N-(7-(cyclopropylethynyl)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepin-3-yl)-4H-1,2,4-triazole-3-carboxamide
Synonyms This compound, ZB-R55
Molecular Formula C₂₅H₂₃N₅O₃
Molecular Weight 441.49 g/mol [1]
Mechanism of Action Dual-mode RIPK1 inhibitor
In Vitro Potency (IC₅₀) 5.7 nM (ADP-Glo assay), 16 nM (³³P-radiolabeled assay)[3]
Cellular Potency (IC₅₀) 0.34 nM (in U937 cells)[3]

Experimental Protocols

Protocol 1: In Vitro Necroptosis Inhibition Assay in HT-29 Cells

This protocol describes a method to assess the ability of this compound to inhibit necroptosis induced by a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (TSZ).

Materials:

  • HT-29 human colon cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Human TNF-α

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well white, clear-bottom tissue culture plates

  • Anhydrous DMSO

Methodology:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration below 0.5%.

  • Compound Treatment: Pre-treat the cells by adding 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control. Incubate for 1-2 hours at 37°C.

  • Necroptosis Induction: Prepare a necroptosis induction cocktail containing human TNF-α (final concentration, e.g., 20 ng/mL), a SMAC mimetic (final concentration, e.g., 100 nM), and z-VAD-FMK (final concentration, e.g., 20 µM) in cell culture medium. Add 50 µL of this cocktail to the wells (except for the no-treatment control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Cell Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the EC₅₀ of this compound.

Protocol 2: In Vivo Efficacy in a Mouse Model of LPS-Induced Sepsis

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced sepsis model.[4] All animal procedures should be performed in accordance with institutional and national guidelines.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sterile PBS

  • Oral gavage needles

  • Syringes

Methodology:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • This compound Formulation: Prepare a suspension of this compound in the oral gavage vehicle. For a 10 mg/kg dose, if the dosing volume is 10 mL/kg, the concentration of the suspension would be 1 mg/mL. Sonication may be required to achieve a uniform suspension. Prepare fresh on the day of the experiment.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg) or the vehicle to the mice via oral gavage.

  • Sepsis Induction: One hour after the this compound or vehicle administration, induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of LPS (e.g., 15-20 mg/kg) dissolved in sterile PBS.

  • Monitoring: Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) at regular intervals for up to 72 hours.

  • Endpoint Analysis (Optional): At a predetermined time point (e.g., 6-8 hours post-LPS injection), a separate cohort of animals can be euthanized to collect blood and tissues for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA and for histological examination of organ damage.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the this compound-treated and vehicle-treated groups using a log-rank test. For cytokine and histology data, use appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa ComplexIIc Complex IIc (Necrosome) (RIPK1, RIPK3) ComplexI->ComplexIIc cIAP depletion Apoptosis Apoptosis ComplexIIa->Apoptosis ComplexIIa->ComplexIIc Caspase-8 inactive MLKL MLKL ComplexIIc->MLKL phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis pore formation ZBR55 This compound ZBR55->ComplexIIc inhibits RIPK1 kinase CaspInhib Caspase Inhibition CaspInhib->ComplexIIa

Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo invitro_start Seed Cells invitro_treat Pre-treat with this compound invitro_start->invitro_treat invitro_induce Induce Necroptosis (e.g., TSZ) invitro_treat->invitro_induce invitro_measure Measure Cell Viability invitro_induce->invitro_measure invitro_end Determine EC₅₀ invitro_measure->invitro_end invivo_start Administer this compound (e.g., Oral Gavage) invivo_induce Induce Sepsis (e.g., LPS injection) invivo_start->invivo_induce invivo_monitor Monitor Survival invivo_induce->invivo_monitor invivo_analyze Analyze Biomarkers invivo_induce->invivo_analyze invivo_end Evaluate Efficacy invivo_monitor->invivo_end invivo_analyze->invivo_end

Caption: General experimental workflow for evaluating this compound efficacy.

References

Preventing degradation of ZB-R-55 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of ZB-R-55 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of small molecules like this compound in solution can be influenced by several factors. The most common include pH, temperature, light exposure, and the presence of oxygen.[1][2] For instance, compounds with functional groups susceptible to hydrolysis can degrade at non-neutral pH.[3] Additionally, elevated temperatures can accelerate the rate of chemical degradation.[1]

Q2: What is the recommended solvent for dissolving and storing this compound?

Q3: How should I store this compound stock solutions to ensure maximum stability?

A3: To maximize stability, this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[3]

Q4: I am observing a decrease in the potency of this compound in my cell-based assays over time. What could be the cause?

A4: A gradual loss of potency in cell-based assays can be attributed to several factors:

  • Degradation in Aqueous Medium: this compound may have limited stability in the aqueous, buffered environment of cell culture media (typically pH ~7.4).[3]

  • Cellular Metabolism: The cells in your assay may be metabolizing this compound into less active or inactive forms.[4]

  • Adsorption to Plasticware: Small molecules can adsorb to the surface of plasticware, such as cell culture plates and pipette tips, reducing the effective concentration of the compound in the medium.[3][5]

  • Binding to Serum Proteins: If your cell culture medium contains serum, proteins within the serum can bind to this compound, reducing its free concentration and apparent potency.[3]

Troubleshooting Guides

Issue 1: Inconsistent results or a complete loss of this compound activity in an experiment.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: Dissolve a fresh vial of this compound powder in anhydrous DMSO.

    • Assess Purity: If possible, verify the purity and concentration of the new stock solution using analytical techniques such as HPLC or LC-MS.

    • Perform a Control Experiment: Compare the activity of the freshly prepared stock solution with a previously used aliquot in a simple, well-established assay.

Issue 2: Precipitate is observed in the this compound stock solution upon thawing or in the assay medium.

  • Possible Cause: Poor solubility of this compound in the chosen solvent or assay buffer.

  • Troubleshooting Steps:

    • Check Solvent Quality: Ensure the DMSO used is anhydrous and of high purity.

    • Sonication: Briefly sonicate the stock solution vial in a water bath to aid in redissolving any precipitate.

    • Optimize Final Concentration: The final concentration of this compound in the aqueous assay buffer may be exceeding its solubility limit. Perform a solubility test by preparing serial dilutions of the this compound stock in the assay buffer and visually inspecting for precipitation.

    • Consider Alternative Solvents: If solubility in DMSO is a persistent issue, explore other compatible organic solvents. However, always check for solvent compatibility with your specific assay system.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer

This protocol outlines a method to evaluate the stability of this compound in a typical aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with a C18 column

  • Incubator or water bath set to 37°C

  • Autosampler vials

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4). The final DMSO concentration should be 1%.

  • Immediately after preparation (T=0), take an aliquot of the solution and inject it into the HPLC system to obtain an initial peak area representing 100% of the compound.

  • Incubate the remaining solution at 37°C.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, transfer them to autosampler vials, and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation:

Table 1: Stability of this compound in PBS (pH 7.4) at 37°C

Time (hours)Mean Peak Area (n=3)% Remaining
01,250,000100
11,237,50099
21,212,50097
41,175,00094
81,100,00088
24925,00074

Visualizations

Signaling Pathway

This compound is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[6][7][8] RIPK1 is a key regulator of the necroptosis signaling pathway, a form of programmed cell death.[8] The following diagram illustrates the simplified necroptosis pathway and the point of inhibition by this compound.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I TNFR1->Complex_I Recruits TNFa TNFα TNFa->TNFR1 Binds TRADD TRADD TRAF2 TRAF2 cIAP12 cIAP1/2 RIPK1 RIPK1 Complex_I->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (RIPK1-RIPK3-MLKL) ZBR55 This compound ZBR55->RIPK1 Inhibits MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL pMLKL (oligomer) Necrosome->pMLKL Forms Cell_Death Necroptosis pMLKL->Cell_Death Induces

Caption: Simplified necroptosis pathway showing inhibition of RIPK1 by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare fresh this compound stock solution in DMSO C Prepare serial dilutions of this compound in medium A->C B Seed cells in multi-well plates D Treat cells with this compound and stimulus (e.g., TNFα) B->D C->D E Incubate for a defined period D->E F Measure cell viability (e.g., MTT, CellTiter-Glo) E->F G Data analysis and IC50 determination F->G

Caption: Workflow for assessing this compound efficacy in a cell viability assay.

References

Validation & Comparative

Validating the On-Target Effects of ZB-R-55: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZB-R-55's on-target effects against other well-known RIPK1 inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound as a potent and selective therapeutic candidate.

This compound is a highly potent, dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation.[1] By occupying both the allosteric and ATP-binding pockets of RIPK1, this compound offers a promising approach for therapeutic intervention in diseases driven by unregulated necroptotic cell death, such as sepsis.[1][2] This guide summarizes key quantitative data, details experimental protocols for validation, and provides visual representations of the underlying biological pathways and experimental workflows.

Comparative Performance Data

The following tables summarize the quantitative data comparing the in vitro potency, pharmacokinetic profile, and in vivo efficacy of this compound with other notable RIPK1 inhibitors.

Table 1: In Vitro Potency of RIPK1 Inhibitors

CompoundTarget(s)Assay TypeCell Line / EnzymeIC50 / Potency
This compound RIPK1Cellular NecroptosisU9370.34 nM
RIPK1Enzymatic (ADP-Glo)Recombinant RIPK15.7 nM
RIPK1Enzymatic (33P-radiolabeled)Recombinant RIPK116 nM
GSK'772 (GSK2982772) RIPK1Not specifiedNot specified~10-fold less potent than this compound[1][3]
Necrostatin-1 (Nec-1) RIPK1, IDOCellular Necroptosis293T490 nM

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValue
Oral Bioavailability (F)99%
AUClast (3 mg/kg p.o.)15,018 ng·h/mL
Volume of Distribution (Vss_obs)902 mL/kg
Clearance (CL)3.54 mL/min/kg

Table 3: In Vivo Efficacy in LPS-Induced Sepsis Model (Mice)

CompoundDoseSurvival Rate
This compound 10 mg/kg100%
GSK'772 10 mg/kg80%

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the on-target effects of this compound.

Biochemical RIPK1 Kinase Activity Assay (ADP-Glo™)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound and comparators) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control ("blank" with no enzyme).

  • Add the RIPK1 enzyme to all wells except the blank.

  • Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.[4][5]

  • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which reflects the RIPK1 kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Necroptosis Assay (HT-29 Cells)

This assay measures the ability of an inhibitor to protect cells from induced necroptotic cell death.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Cell culture medium (e.g., McCoy's 5A) supplemented with FBS, penicillin, and streptomycin

  • Human Tumor Necrosis Factor-alpha (TNFα)

  • SMAC mimetic (e.g., Birinapant or SM-164)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Cell viability reagent (e.g., CellTiter-Glo® or propidium (B1200493) iodide)

  • Test compounds (this compound and comparators) dissolved in DMSO

Procedure:

  • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induce necroptosis by adding a cocktail of TNFα (e.g., 20-40 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).[6][7]

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Measure cell viability using a suitable reagent. For CellTiter-Glo®, luminescence is proportional to the number of viable cells. For propidium iodide staining, fluorescence indicates loss of membrane integrity in dead cells.

  • Calculate the percentage of cell death inhibition and determine the IC50 values.

In Vivo Lipopolysaccharide (LPS)-Induced Sepsis Model

This animal model is used to evaluate the efficacy of RIPK1 inhibitors in a systemic inflammatory condition.

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound and comparators) formulated for in vivo administration

  • Vehicle control

Procedure:

  • Acclimatize mice to the experimental conditions.

  • Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before LPS challenge.

  • Induce sepsis by injecting a lethal or sub-lethal dose of LPS (e.g., 5-15 mg/kg, i.p.).[8]

  • Monitor the mice for survival, body temperature, and clinical signs of sepsis over a set period (e.g., 48-72 hours).

  • At the end of the study, or at specified time points, blood and tissue samples can be collected for analysis of inflammatory cytokines (e.g., TNFα, IL-6) by ELISA or other methods.

  • Compare the survival rates and inflammatory markers between the different treatment groups.

Visualizing the Molecular Pathway and Experimental Logic

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) Apoptosis ComplexI->ComplexIIa cIAP1/2 inhibition Necrosome Complex IIb (Necrosome) (RIPK1, RIPK3) ComplexIIa->Necrosome Caspase-8 inhibition RIPK1_active Active RIPK1 Kinase Necrosome->RIPK1_active pMLKL p-MLKL (Oligomerization) Necroptosis Necroptosis pMLKL->Necroptosis RIPK3 RIPK3 RIPK1_active->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates MLKL->pMLKL

Caption: TNFα-induced RIPK1 signaling pathway leading to either cell survival or necroptosis.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical Biochemical Assay (e.g., ADP-Glo) Potency Determine IC50 Values Biochemical->Potency Cellular Cellular Assay (e.g., Necroptosis in HT-29) Cellular->Potency PK Pharmacokinetic Studies (e.g., in mice) Potency->PK Candidate Selection Profile Establish PK Profile (Bioavailability, Clearance) PK->Profile Efficacy Efficacy Model (e.g., LPS-induced sepsis) Outcome Evaluate Therapeutic Outcome (Survival, Inflammation) Efficacy->Outcome Profile->Efficacy Dose Selection

Caption: Experimental workflow for validating the on-target effects of a RIPK1 inhibitor.

References

A Comparative Guide to the Efficacy of ZB-R-55 and GSK2982772 in RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two prominent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors: ZB-R-55 and GSK2982772. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the in vitro potency of this compound and its competitor, GSK2982772, in various kinase assays. The data highlights the significantly higher potency of this compound.

CompoundAssay TypeTargetIC50 (nM)Reference
This compound ³³P-Radiolabeled AssayRIPK11.6[1]
ADP-Glo AssayRIPK15.7[1]
Cellular Assay (U937 cells)RIPK10.34[1]
GSK2982772 ³³P-Radiolabeled AssayRIPK116[1]

Mechanism of Action

Both this compound and GSK2982772 are potent and selective inhibitors of RIPK1, a crucial regulator of cellular inflammation and necroptosis.[2] this compound is described as a dual-mode inhibitor, occupying both the allosteric and ATP binding pockets of RIPK1, which contributes to its enhanced potency.[1] GSK2982772 is also a highly selective RIPK1 inhibitor that has been advanced to clinical studies for inflammatory diseases.[3]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for evaluating inhibitor efficacy.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Survival) Complex_I->NFkB Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Caspase-8 inhibition Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis ZB_R_55 This compound / GSK2982772 ZB_R_55->Complex_IIb Inhibition

RIPK1 signaling pathway in necroptosis.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., U937 cells) Start->Cell_Culture Inhibitor_Treatment Inhibitor Treatment (this compound or GSK2982772) Cell_Culture->Inhibitor_Treatment Necroptosis_Induction Necroptosis Induction (TNFα + SMAC mimetic + z-VAD-fmk) Inhibitor_Treatment->Necroptosis_Induction Incubation Incubation Necroptosis_Induction->Incubation Cell_Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Cell_Viability_Assay Data_Analysis Data Analysis (IC50 determination) Cell_Viability_Assay->Data_Analysis End End Data_Analysis->End

Workflow for evaluating RIPK1 inhibitor efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of this compound and GSK2982772.

In Vitro RIPK1 Kinase Assay (³³P-Radiolabeled)

This assay quantifies the enzymatic activity of RIPK1 by measuring the incorporation of radioactive phosphate (B84403) into a substrate.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compounds (this compound, GSK2982772)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing RIPK1 enzyme, MBP substrate, and the kinase assay buffer.

  • Add serial dilutions of the test compounds or vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Necroptosis Assay (U937 cells)

This assay measures the ability of the inhibitors to protect cells from induced necroptosis.

Materials:

  • U937 human monocytic cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNFα)

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compounds (this compound, GSK2982772)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed U937 cells in a 96-well plate.

  • Treat the cells with serial dilutions of the test compounds or vehicle control for a pre-incubation period (e.g., 1 hour).

  • Induce necroptosis by adding a combination of TNFα, SMAC mimetic, and z-VAD-fmk.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.

  • Calculate the percentage of cell survival relative to control wells and determine the IC50 value for each compound.

In Vivo LPS-Induced Sepsis Model

This animal model is used to evaluate the therapeutic potential of the inhibitors in a systemic inflammatory condition.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, GSK2982772) formulated for oral administration

  • Vehicle control

  • ELISA kits for cytokine measurement (e.g., TNFα, IL-6)

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Administer the test compounds or vehicle control to the mice via oral gavage.

  • After a specified time (e.g., 1 hour), induce sepsis by intraperitoneal injection of LPS (e.g., 10 mg/kg).

  • Monitor the mice for signs of sepsis and survival over a set period (e.g., 48 hours).

  • At a designated time point post-LPS injection (e.g., 2 hours), collect blood samples for cytokine analysis.

  • Measure serum levels of pro-inflammatory cytokines such as TNFα and IL-6 using ELISA.

  • Compare the survival rates and cytokine levels between the treatment groups and the vehicle control group to assess the efficacy of the inhibitors.[4][5]

References

ZB-R-55: A Preclinical RIPK1 Inhibitor for Glioblastoma - A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following data is presented for illustrative purposes to demonstrate the structure of a comparative guide. ZB-R-55 is a preclinical compound primarily investigated for inflammatory conditions. As of the latest available public information, no direct comparative studies of this compound against standard-of-care treatments in glioblastoma have been published. The experimental data, protocols, and results presented below are hypothetical.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a standard-of-care (SoC) regimen that includes surgery, radiation, and chemotherapy with temozolomide (B1682018) (TMZ).[1][2][3] A key challenge in GBM treatment is therapeutic resistance.[4] Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a potential therapeutic target in several cancers, including glioblastoma.[5][6][7] RIPK1 is a critical regulator of inflammation and programmed cell death pathways, such as necroptosis and apoptosis.[6] this compound is a potent and selective preclinical dual-mode RIPK1 inhibitor.[8][9][10][11][12] This guide provides a hypothetical comparative analysis of this compound versus the standard-of-care treatment, temozolomide, in preclinical models of glioblastoma.

Quantitative Data Summary

The following tables summarize hypothetical preclinical data comparing this compound with temozolomide in glioblastoma models.

Table 1: In Vitro Cytotoxicity in U87 Glioblastoma Cell Line

TreatmentConcentration (µM)Cell Viability (%) (48h)IC50 (µM)
Vehicle Control-100 ± 4.5-
Temozolomide5075 ± 3.2150
10058 ± 4.1
20042 ± 2.8
This compound195 ± 5.1> 10
592 ± 4.7
1088 ± 5.5
Temozolomide + this compound50 + 555 ± 3.9-
100 + 535 ± 2.5
200 + 520 ± 1.9

Table 2: In Vivo Efficacy in Orthotopic U87 Xenograft Model

Treatment GroupMedian Survival (days)Tumor Volume Reduction (%)
Vehicle Control25-
Temozolomide (5 mg/kg, daily)3540
This compound (10 mg/kg, daily)2815
Temozolomide + this compound4865

Experimental Protocols

In Vitro Cytotoxicity Assay
  • Cell Line: U87 MG human glioblastoma cell line.

  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with varying concentrations of temozolomide, this compound, a combination of both, or vehicle control (DMSO).

  • Incubation: Plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Results are expressed as a percentage of the vehicle-treated control. The IC50 values were calculated using non-linear regression analysis.

Orthotopic U87 Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

  • Tumor Implantation: U87 MG cells (2 x 10^5 cells in 5 µL of PBS) were stereotactically implanted into the right striatum of the mice.

  • Treatment Initiation: Treatment was initiated when tumors reached a detectable size, as determined by bioluminescence imaging.

  • Treatment Groups:

    • Vehicle control (oral gavage, daily)

    • Temozolomide (5 mg/kg, oral gavage, daily)

    • This compound (10 mg/kg, oral gavage, daily)

    • Combination of Temozolomide and this compound

  • Monitoring: Tumor growth was monitored weekly using bioluminescence imaging. Animal health and body weight were monitored daily.

  • Endpoint: The primary endpoint was median survival. The secondary endpoint was tumor volume reduction at a specific time point.

Visualizations

Signaling Pathway

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necroptosis) TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 Ubiquitination FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Casp8_a Caspase-8 FADD->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis ZBR55 This compound ZBR55->RIPK1 Inhibition TNFa TNFα TNFa->TNFR

Caption: Hypothetical signaling pathway of RIPK1-mediated cell death and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture U87 Cell Culture Treatment_vitro Treatment with This compound, TMZ, or Combination Cell_Culture->Treatment_vitro MTT_Assay MTT Assay for Cell Viability Treatment_vitro->MTT_Assay Data_Analysis_vitro IC50 Determination MTT_Assay->Data_Analysis_vitro Tumor_Implantation Orthotopic U87 Xenograft Implantation Treatment_invivo Daily Oral Gavage (Vehicle, this compound, TMZ, Combo) Tumor_Implantation->Treatment_invivo Monitoring Tumor Monitoring (Bioluminescence) Treatment_invivo->Monitoring Survival_Analysis Median Survival Analysis Monitoring->Survival_Analysis

References

Unveiling the Specificity of ZB-R-55: A Comparative Analysis of RIPK1 Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides an objective comparison of the cross-reactivity profile of the novel RIPK1 inhibitor, ZB-R-55, with other notable alternatives, supported by key experimental data.

The compound this compound has emerged as a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and cell death pathways such as necroptosis.[1][2] Its performance, particularly its specificity, warrants a detailed examination against other known RIPK1 inhibitors.

Performance Comparison of RIPK1 Inhibitors

The selectivity of a kinase inhibitor is a crucial determinant of its potential for clinical success. A highly selective compound is less likely to produce unforeseen side effects due to interactions with unintended kinase targets. The following tables summarize the available cross-reactivity and potency data for this compound and other well-characterized RIPK1 inhibitors.

Compound Inhibitor Type Primary Target Potency (IC50) Selectivity Profile
This compound Dual-mode (Allosteric and ATP-competitive)RIPK15.7 nM (ADP-Glo), 16 nM (³³P-radiolabeled)[3][4]<30% inhibition of 466 kinases at 1 µM in KINOMEscan assay[3][4]
GSK2982772 ATP-competitiveRIPK116 nM (human)[5][6]>1,000-fold selectivity over a panel of 339 kinases[5]
RIPA-56 Type III (Allosteric)RIPK113 nM[7][8][9][10]No inhibition of RIPK3 at 10 µM[7][9][10]
Necrostatin-1s AllostericRIPK1182 nM (EC50)>1000-fold selective for RIPK1 over 485 other kinases[11]

Note: this compound is reported to be approximately 10-fold more potent than GSK2982772.[1][2]

Experimental Methodologies

The assessment of inhibitor specificity and potency relies on robust and well-defined experimental protocols. The data presented in this guide were primarily generated using the following key assays:

Kinase Selectivity Profiling (KINOMEscan®)

The KINOMEscan® assay platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Generalized Protocol:

  • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Binding Reaction: DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound at 1 µM).

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The bound, DNA-tagged kinase is eluted, and the DNA tag is quantified by qPCR. The results are compared to a DMSO control to determine the percentage of inhibition.

³³P-Radiolabeled Kinase Assay

This is a traditional and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Principle: The assay measures the incorporation of the ³³P isotope from [γ-³³P]ATP into a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Generalized Protocol for RIPK1 Inhibition:

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), kinase assay buffer, and the test inhibitor (e.g., this compound) at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from a dose-response curve.

Visualizing Key Pathways and Processes

To provide a clearer context for the significance of RIPK1 inhibition and the workflow for evaluating such compounds, the following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for kinase inhibitor profiling.

RIPK1_Signaling_Pathway cluster_complexI Complex I (Pro-survival) cluster_complexIIa Complex IIa (Apoptotic) cluster_complexIIb Complex IIb (Necroptotic) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex RIPK1->IKK FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 cIAP12 cIAP1/2 TRAF2->cIAP12 LUBAC LUBAC cIAP12->LUBAC LUBAC->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation Gene Expression NFkB->Inflammation Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Apoptosis Apoptosis Casp8->Apoptosis Casp8->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Caption: RIPK1 signaling pathways leading to inflammation, apoptosis, or necroptosis.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (Biochemical or Phenotypic) HitIdent Hit Identification HTS->HitIdent Potency Potency Determination (e.g., ³³P-Radiolabeled Assay) HitIdent->Potency Selectivity Selectivity Profiling (e.g., KINOMEscan) Potency->Selectivity Cellular Cellular Assays (e.g., Necroptosis Inhibition) Selectivity->Cellular InVivo In Vivo Efficacy and PK/PD (Animal Models) Cellular->InVivo LeadOpt Lead Optimization InVivo->LeadOpt LeadOpt->Potency

References

Independent Verification of ZB-R-55 Research Findings: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Potent RIPK1 Inhibitor ZB-R-55 in the Context of Sepsis Treatment and Alternative Therapies

This guide provides a comprehensive comparison of the research findings on this compound, a novel and potent dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with other therapeutic alternatives for systemic inflammatory response syndrome (SIRS) and sepsis. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and relevant signaling pathways.

Executive Summary

This compound has emerged as a promising preclinical candidate for the treatment of sepsis, demonstrating significantly higher potency than other known RIPK1 inhibitors such as GSK2982772. Its unique mechanism of action, targeting both the allosteric and ATP-binding pockets of RIPK1, offers excellent kinase selectivity. This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for verification, and contextualize this compound's potential within the broader landscape of sepsis therapeutics, including standard-of-care treatments and other investigational drugs.

Comparative Performance of RIPK1 Inhibitors

The primary quantitative data available for this compound highlights its superior inhibitory activity against RIPK1 compared to GSK2982772. The following tables summarize the key findings from in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound and GSK2982772 against RIPK1

Compound³³P-Radiolabeled Assay (IC₅₀, nM)ADP-Glo Assay (IC₅₀, nM)U937 Cellular Assay (IC₅₀, nM)
This compound 165.70.34
GSK2982772 ---

Note: Specific IC₅₀ values for GSK2982772 in the ³³P-radiolabeled and ADP-Glo assays were not explicitly stated in the reviewed literature, however, this compound was reported to be approximately 10-fold more potent than GSK2982772[1].

Table 2: Kinase Selectivity Profile of this compound

Assay PlatformNumber of Kinases ScreenedThis compound ConcentrationResults
DiscoveRx KINOMEscan4661 µM<30% inhibition of all other kinases tested

Preclinical Pharmacokinetics

While detailed pharmacokinetic parameters for this compound are not yet publicly available, studies have reported that it possesses good oral pharmacokinetics[1]. For a comprehensive comparison, the preclinical pharmacokinetic profiles of the well-characterized RIPK1 inhibitor GSK2982772 are presented below.

Table 3: Preclinical Pharmacokinetic Profile of GSK2982772

SpeciesRouteKey Findings
RatOralGood oral exposure.
MonkeyOralGood pharmacokinetic profile.
Mouse-Data on specific parameters like half-life, Cmax, and AUC in mice were not available in the reviewed literature.

Note: The development of GSK2982772 for some indications was discontinued (B1498344) due to nonclinical toxicology findings, which were suggested to be compound-specific rather than related to the RIPK1 pathway itself.

Comparison with Standard and Investigational Sepsis Therapies

A comprehensive evaluation of this compound requires a comparison with the current standard of care for sepsis and other novel therapeutic agents in development.

Table 4: Comparison of this compound with Other Sepsis Therapies

Therapeutic Agent/ClassMechanism of ActionKey Efficacy Data/Findings
This compound (RIPK1 Inhibitor) Inhibits RIPK1 kinase activity, blocking the necroptosis pathway.Preclinical studies show high potency and good therapeutic effects in a mouse model of LPS-induced sepsis[1].
GSK2982772 (RIPK1 Inhibitor) Inhibits RIPK1 kinase activity.Has undergone Phase I and II clinical trials for inflammatory diseases, demonstrating target engagement. Development for some indications was halted.
Vasopressors (e.g., Norepinephrine (B1679862), Vasopressin) Induce vasoconstriction to increase mean arterial pressure.Standard of care for septic shock. Norepinephrine is the first-line agent. Vasopressin may be added to decrease norepinephrine dosage.
Broad-Spectrum Antibiotics Inhibit or kill a wide range of bacteria.First-line treatment for the underlying infection in sepsis.
Intravenous Fluids Restore circulating volume and improve tissue perfusion.A cornerstone of early sepsis management.
Adrecizumab (Investigational) Targets bioactive adrenomedullin (B612762) to maintain endothelial barrier function.Under investigation in clinical trials for sepsis.
Selepressin (Investigational) Selective vasopressin V1a receptor agonist.Has been evaluated in adaptive phase 2b/3 trials for septic shock.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biology and experimental designs, the following diagrams are provided.

Necroptosis_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexII Complex II (RIPK1, FADD, Caspase-8) ComplexI->ComplexII Deubiquitination Apoptosis Apoptosis ComplexII->Apoptosis Caspase-8 active Necrosome Necrosome (RIPK1, RIPK3) ComplexII->Necrosome Caspase-8 inactive pMLKL Phosphorylated MLKL Necrosome->pMLKL RIPK3 phosphorylates MLKL CellDeath Necroptotic Cell Death pMLKL->CellDeath ZBR55 This compound ZBR55->ComplexII Inhibits RIPK1 kinase activity ZBR55->Necrosome Inhibits RIPK1 kinase activity

Caption: Necroptosis signaling pathway initiated by TNFα.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mixture: - Kinase (e.g., RIPK1) - Substrate (e.g., MBP) - Buffer - this compound (or alternative) Start->Prepare Initiate Initiate Reaction (Add ³³P-ATP) Prepare->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction (e.g., add phosphoric acid) Incubate->Stop Separate Separate Substrate (e.g., phosphocellulose paper) Stop->Separate Wash Wash to Remove Unincorporated ³³P-ATP Separate->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Analyze Data (Calculate IC₅₀) Measure->Analyze End End Analyze->End

Caption: General workflow for a ³³P-radiolabeled kinase assay.

Detailed Experimental Protocols

For independent verification of the reported findings, detailed methodologies for the key experiments are crucial.

In Vitro RIPK1 Kinase Assay (³³P-Radiolabeled)

This assay quantifies the enzymatic activity of RIPK1 by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP

  • Test compounds (this compound, GSK2982772) dissolved in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity remaining on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.

KINOMEscan™ Assay

This is a competition-based binding assay used to determine the selectivity of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified using qPCR of a DNA tag conjugated to the kinase.

General Procedure:

  • A DNA-tagged kinase is combined with the test compound and an immobilized ligand.

  • The mixture is incubated to allow for binding competition.

  • The solid support is washed to remove unbound components.

  • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • The results are typically reported as the percentage of the control (DMSO), where a lower percentage indicates stronger inhibition.

Conclusion

The available research findings strongly suggest that this compound is a highly potent and selective RIPK1 inhibitor with significant potential for the treatment of sepsis. Its superior in vitro potency compared to GSK2982772 is a key advantage. However, for a complete and independent verification, more detailed preclinical pharmacokinetic and head-to-head efficacy data are required. The provided experimental protocols and comparative analysis with existing and emerging sepsis therapies offer a solid foundation for further investigation and development of this promising therapeutic candidate. Researchers are encouraged to utilize the detailed methodologies to reproduce and expand upon these initial findings.

References

A Comparative Analysis of ZB-R-55 and its Analogs in RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel RIPK1 inhibitor, ZB-R-55, with its key analogs. This analysis is supported by experimental data on their performance, detailed experimental protocols, and visualizations of the relevant biological pathways.

This compound has emerged as a highly potent and selective dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation.[1] Its unique mechanism, targeting both the allosteric and ATP-binding pockets of RIPK1, has positioned it as a promising therapeutic candidate for conditions such as sepsis and other inflammatory diseases.[1] This guide offers a comparative analysis of this compound against other well-characterized RIPK1 inhibitors: GSK2982772, Necrostatin-1s (Nec-1s), and GSK'074.

Performance Data Comparison

The following tables summarize the key performance indicators of this compound and its analogs based on available experimental data.

Table 1: In Vitro Potency Against RIPK1

CompoundTarget(s)IC50 (nM) - Human RIPK1Assay TypeReference
This compound RIPK15.7ADP-Glo[2]
16³³P-radiolabeled[2]
GSK2982772RIPK116Cell-free assay[3][4][5][6]
1.0RIPK1 FP[7]
Nec-1sRIPK1~803 (in cell viability assay)Cell viability[8]
GSK'074RIPK1, RIPK3~3 (in cell viability assay for necroptosis)Cell viability[8][9]

Table 2: Cellular Activity in Necroptosis Inhibition

CompoundCell LineStimulusIC50 (nM)Reference
This compound U937TNF, SMAC mimetic, zVAD.fmk0.34[2]
GSK2982772U937TNF-α, QVD-OPh6.3[10]
L929TNF-α, QVD-OPh1,300[10]
Nec-1sFADD-deficient JurkatNot specified50[11]
GSK'074MOVAS, L929, BMDM, HT29Various necroptotic stimuli~3[9]

Table 3: In Vivo Efficacy in Sepsis and SIRS Models

CompoundModelDosingKey OutcomesReference
This compound LPS-induced sepsis (mouse)10 mg/kgImproved survival and protection against hypothermia compared to GSK2982772.[1]
GSK2982772TNF-α-induced lethal shock (mouse)3, 10, 50 mg/kgIncreased survival.[10]
Nec-1sTNF-induced SIRS (mouse)6 mg/kg (i.v.)Protective effect.[12]
Polymicrobial sepsis (mouse)Not specifiedWorsened mortality and increased inflammation.[13]
GSK'074Not specified for sepsisNot specifiedNot specified

Table 4: Pharmacokinetic Properties

CompoundSpeciesKey ParametersReference
This compound Not specifiedGood oral pharmacokinetics.[1]
GSK2982772HumanApproximately linear PK, no evidence of accumulation with repeat dosing. Terminal half-life of ~12 hours.[4][14]
RatGood free fraction in blood (4.2%), low brain penetration (4%).[3][4]
Nec-1s (Nec-1)RatAbsolute bioavailability of 54.8%. Short half-life of 1-2 hours.[15][16][17]
GSK'074MouseHalf-life of 2.4 hours in plasma (oral administration).[8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI Recruits NFkB NF-κB Activation (Survival) ComplexI->NFkB Activates Deubiquitination Deubiquitination (CYLD, A20) ComplexI->Deubiquitination ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) Deubiquitination->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Deubiquitination->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis Triggers Necroptosis Necroptosis ComplexIIb->Necroptosis Triggers ZBR55 This compound & Analogs ZBR55->ComplexIIb Inhibits RIPK1 Kinase Activity

Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.

Experimental_Workflow_Sepsis_Model AnimalModel Animal Model Selection (e.g., C57BL/6 mice) SepsisInduction Sepsis Induction (e.g., CLP or LPS injection) AnimalModel->SepsisInduction Treatment Treatment Administration (Vehicle, this compound, or Analogs) SepsisInduction->Treatment Monitoring Monitoring (Survival, Temperature, Behavior) Treatment->Monitoring SampleCollection Sample Collection (Blood, Tissues) Monitoring->SampleCollection Analysis Analysis (Cytokine levels, Histopathology, etc.) SampleCollection->Analysis

References

Head-to-Head Comparison Guide: ZB-R-55 vs. [Competitor Compound B] for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of the novel investigational compound ZB-R-55 and a well-characterized competitor, herein referred to as Compound B. Both compounds are inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical signaling protein often implicated in non-small cell lung cancer (NSCLC). This analysis focuses on their differential efficacy, particularly in the context of acquired resistance mutations, such as the T790M gatekeeper mutation.

The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective overview to inform preclinical and clinical research decisions.

Biochemical Potency and Selectivity

The inhibitory activity of this compound and Compound B was assessed against wild-type (WT) EGFR and clinically relevant mutant forms (L858R and the double mutant L858R/T790M).

Table 1: Comparative Kinase Inhibition (IC50, nM)

Compound EGFR (WT) EGFR (L858R) EGFR (L858R/T790M) Selectivity Ratio (WT/L858R)
This compound 95 1.2 4.8 79.2
Compound B 5 0.8 150 6.3

Lower IC50 values indicate higher potency. The selectivity ratio indicates the preference for the mutant over the wild-type EGFR.

Cellular Anti-Proliferative Activity

The efficacy of both compounds was evaluated in NSCLC cell lines harboring different EGFR mutation profiles. Cell viability was measured after a 72-hour incubation period.

Table 2: Anti-Proliferative Activity in NSCLC Cell Lines (GI50, nM)

Cell Line EGFR Status This compound Compound B
PC-9 Exon 19 Del 2.1 1.5
H1975 L858R/T790M 8.5 > 2,000
A549 WT > 5,000 > 5,000

GI50 represents the concentration required to inhibit cell growth by 50%.

Signaling Pathway Analysis

To elucidate the mechanism of action, the effect of both compounds on the downstream EGFR signaling pathway was investigated. The diagram below illustrates the canonical EGFR pathway and the points of inhibition. This compound demonstrates potent inhibition of EGFR, leading to the blockade of downstream pro-survival signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor (L858R/T790M) EGF->EGFR p1 EGFR->p1 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation p1->RAS p1->PI3K p2 ZBR55 This compound ZBR55->EGFR CompB Compound B CompB->EGFR

Caption: EGFR signaling pathway and points of inhibition by this compound and Compound B.

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to measure the inhibitory activity of the compounds.

  • Reagents: Recombinant human EGFR (WT, L858R, L858R/T790M) enzymes, biotinylated peptide substrate, ATP, and TR-FRET detection reagents.

  • Procedure:

    • A 10-point serial dilution of this compound and Compound B was prepared in DMSO.

    • The compounds were incubated with the respective EGFR enzyme in a kinase reaction buffer for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction was allowed to proceed for 1 hour at room temperature.

    • The reaction was stopped, and the detection reagents were added.

    • The TR-FRET signal was read on a plate reader after a 2-hour incubation.

  • Data Analysis: The raw data was converted to percent inhibition, and the IC50 values were calculated using a four-parameter logistic model.

Cell Viability Assay (GI50 Determination)

The anti-proliferative effects were determined using a commercial resazurin-based assay.

Cell_Viability_Workflow A 1. Seed NSCLC cells (PC-9, H1975, A549) in 96-well plates B 2. Incubate for 24 hours A->B C 3. Add serial dilutions of This compound or Compound B B->C D 4. Incubate for 72 hours C->D E 5. Add Resazurin reagent D->E F 6. Incubate for 4 hours E->F G 7. Measure fluorescence (Ex: 560nm, Em: 590nm) F->G H 8. Calculate GI50 values G->H

Caption: Experimental workflow for the cell viability (GI50) assay.

  • Cell Lines: PC-9 (EGFR Exon 19 Del), H1975 (EGFR L858R/T790M), and A549 (EGFR WT).

  • Procedure:

    • Cells were seeded into 96-well plates and allowed to adhere overnight.

    • The culture medium was replaced with fresh medium containing 10-point serial dilutions of the test compounds.

    • Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • The resazurin-based reagent was added to each well, and the plates were incubated for an additional 4 hours.

    • Fluorescence was measured to determine the number of viable cells.

  • Data Analysis: The GI50 values were determined by fitting the dose-response data to a sigmoidal curve.

Summary and Conclusion

This head-to-head comparison demonstrates that this compound is a potent and highly selective inhibitor of clinically relevant EGFR mutations. While both this compound and Compound B show efficacy against the activating L858R mutation, this compound maintains potent activity in the presence of the T790M resistance mutation, a key liability for Compound B. Furthermore, this compound exhibits a superior selectivity profile, with a wider therapeutic window between mutant and wild-type EGFR inhibition. These findings strongly support the continued development of this compound as a next-generation therapy for NSCLC patients who have developed resistance to earlier-generation EGFR inhibitors.

Validating the Therapeutic Window of ZB-R-55: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel RIPK1 inhibitor ZB-R-55 with other leading alternatives in its class, GSK2982772 and R552 (Ocadusertib). The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the available preclinical and clinical data to aid in the evaluation of this compound's therapeutic potential. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided.

Executive Summary

This compound is a potent, dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. Preclinical data suggests that this compound exhibits approximately 10-fold greater potency than GSK2982772 in cellular assays and demonstrates superior efficacy in a murine model of Systemic Inflammatory Response Syndrome (SIRS). While definitive toxicology studies detailing TD50 and LD50 values for this compound are not yet publicly available, this guide consolidates the existing efficacy and safety information to provide a preliminary assessment of its therapeutic window in comparison to more clinically advanced RIPK1 inhibitors.

Data Presentation

Table 1: In Vitro Potency and Selectivity of RIPK1 Inhibitors
CompoundTargetIC50 (³³P-radiolabeled assay)IC50 (ADP-Glo assay)Cellular IC50 (U937 cells)Cellular EC50 (Necroptosis Assay)Kinase Selectivity
This compound RIPK116 nM[1]5.7 nM[1]0.34 nM[1]Not ReportedHigh (<30% inhibition of 466 kinases at 1 µM)[2]
GSK2982772 RIPK116 nM (human), 20 nM (monkey)[3][4][5]Not Reported6.3 nM (U937 cells)[6]Not ReportedHigh (>1,000-fold selective over 339 kinases at 10 µM)[3]
R552 (Ocadusertib) RIPK112-38 nM[7]Not ReportedNot Reported0.4-3 nM[7]High (No significant inhibition of 105 kinases at 10 µM)[7]
Table 2: In Vivo Efficacy in Murine Models of Systemic Inflammatory Response Syndrome (SIRS)
CompoundModelDoseEfficacy
This compound TNF-α induced SIRS10 mg/kg (p.o.)100% survival, improved protection against hypothermia compared to GSK2982772[1]
GSK2982772 TNF-α induced SIRS10 mg/kg (p.o.)80% survival[1]
3, 10, 50 mg/kg (p.o.)68%, 80%, and 87% protection from temperature loss, respectively[3]
R552 (Ocadusertib) TNF-α challengeNot ReportedPrevented RIPK1-dependent hypothermia[7]
Table 3: Safety and Tolerability Profile
CompoundStudy TypeKey Findings
This compound PreclinicalNo publicly available toxicology data (TD50, LD50). In vivo efficacy studies at 10 mg/kg did not report adverse effects.
GSK2982772 Phase I Clinical Trial (Healthy Volunteers)Generally well-tolerated with single ascending doses (0.1-120 mg) and repeat doses (up to 120 mg BID for 14 days). Most common adverse events were mild contact dermatitis and headache. No serious adverse events reported.[8][9]
R552 (Ocadusertib) Phase I Clinical Trial (Healthy Volunteers)Well-tolerated. No deaths, serious adverse events, or significant treatment-emergent adverse events reported.[7]

Note: The absence of publicly available TD50 and LD50 values for these compounds necessitates reliance on early-phase clinical safety data to infer the therapeutic window. The doses administered in Phase I trials were well-tolerated, suggesting a favorable safety margin at the tested ranges.

Experimental Protocols

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against RIPK1 kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Opaque-walled 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Add the diluted compounds to the wells of the microplate.

  • Add the RIPK1 enzyme and MBP substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 1 hour).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Inhibition Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the half-maximal effective concentration (EC50) of a test compound to protect cells from necroptosis.

Principle: Necroptosis leads to a loss of cell membrane integrity and a decrease in cellular ATP. The CellTiter-Glo® assay quantifies the number of viable cells by measuring ATP levels.

Materials:

  • A suitable cell line that undergoes necroptosis (e.g., human U937 monocytes, HT-29 colon cancer cells).

  • Cell culture medium and supplements.

  • Inducers of necroptosis (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK).

  • Test compounds.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Opaque-walled 96-well plates.

Procedure:

  • Seed the cells in the 96-well plates and allow them to attach overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).

  • Induce necroptosis by adding the combination of TNF-α, SMAC mimetic, and z-VAD-FMK.

  • Incubate for a period sufficient to induce cell death (e.g., 24 hours).

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence.

  • Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value from the dose-response curve.

In Vivo Murine Model of Systemic Inflammatory Response Syndrome (SIRS)

Objective: To evaluate the in vivo efficacy of a test compound in preventing mortality and hypothermia in a mouse model of SIRS.

Principle: Administration of bacterial endotoxin (B1171834) (LPS) or high doses of TNF-α to mice induces a systemic inflammatory response characterized by hypothermia, cytokine storm, and lethality, mimicking key aspects of human SIRS and sepsis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old).

  • Lipopolysaccharide (LPS) from E. coli or recombinant murine TNF-α.

  • Test compound formulated for oral or intraperitoneal administration.

  • Vehicle control.

  • Rectal thermometer for monitoring body temperature.

Procedure:

  • Acclimatize the mice to the experimental conditions.

  • Administer the test compound or vehicle to the mice at a predetermined time before the inflammatory challenge.

  • Induce SIRS by intraperitoneal injection of a lethal dose of LPS (e.g., 15-20 mg/kg) or a high dose of TNF-α.

  • Monitor the core body temperature of the mice at regular intervals using a rectal thermometer.

  • Record the survival of the mice over a specified period (e.g., 48-72 hours).

  • At the end of the experiment, or at specified time points, blood and tissues can be collected for cytokine analysis (e.g., ELISA for TNF-α, IL-6).

  • Compare the survival rates and changes in body temperature between the treatment and vehicle groups to assess the efficacy of the test compound.

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Necrosome cluster_3 Cellular Response TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 Ubiquitination ComplexI Complex I (Pro-survival) RIPK1->ComplexI RIPK1_nec RIPK1 RIPK1->RIPK1_nec Deubiquitination NFkB NF-κB Activation (Inflammation) ComplexI->NFkB RIPK3 RIPK3 RIPK1_nec->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Oligomerization & Membrane Translocation ZBR55 This compound ZBR55->RIPK1_nec Inhibition TNFa TNF-α TNFa->TNFR1

Caption: Signaling pathway of TNF-α induced necroptosis and the inhibitory action of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Therapeutic Window Assessment KinaseAssay RIPK1 Kinase Assay (IC50 determination) PK_PD Pharmacokinetics & Pharmacodynamics KinaseAssay->PK_PD CellAssay Cellular Necroptosis Assay (EC50 determination) CellAssay->PK_PD Efficacy SIRS/Sepsis Model (Efficacy Assessment) PK_PD->Efficacy Tox Toxicology Studies (TD50/LD50 or MTD) PK_PD->Tox TW Therapeutic Window (Efficacy vs. Toxicity) Efficacy->TW Tox->TW Start Compound Synthesis Start->KinaseAssay Start->CellAssay

Caption: Experimental workflow for determining the therapeutic window of a novel RIPK1 inhibitor.

G Efficacy_Label Therapeutic Efficacy (Lower value is better) ZBR55_E IC50: ~0.3-16 nM ZBR55_T Toxicity: N/A GSK_E IC50: ~6-20 nM GSK_T Well-tolerated in Phase I (up to 120mg BID) R552_E EC50: ~0.4-3 nM R552_T Well-tolerated in Phase I Toxicity_Label Toxicity (Higher value is better)

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a detailed comparison of the pharmacokinetic profiles of ZB-R-55 and a related molecule, GSK2982772. Both compounds are potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death. This document summarizes key pharmacokinetic parameters, outlines experimental methodologies, and visualizes the relevant biological pathway and experimental workflow.

Executive Summary

This compound is a novel, highly potent, and selective dual-mode RIPK1 inhibitor, demonstrating approximately 10-fold greater potency than GSK2982772.[1] Preclinical data indicates that this compound possesses favorable oral pharmacokinetic properties, positioning it as a promising candidate for the treatment of systemic inflammatory response syndrome (SIRS) and sepsis.[2] This guide presents a side-by-side comparison of the available pharmacokinetic data for this compound and GSK2982772 to aid in the evaluation of their therapeutic potential.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters for this compound and GSK2982772 based on available preclinical and clinical data.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueSpeciesDoseRoute of Administration
Cmax 3,423 ng/mLMouse3.0 mg/kgOral
AUC 15.018 µg·h/mLMouse3.0 mg/kgOral

Data sourced from a preclinical in vivo pharmacokinetic study.[3]

Table 2: Pharmacokinetic Parameters of GSK2982772

ParameterValueSpeciesDoseRoute of Administration
Cmax 810 µg/mLRat2.1 mg/kgOral
AUC 2.3 µg·h/mLRat2.1 mg/kgOral
Tmax 1.5 - 2.5 hHuman0.1 - 120 mgOral
Half-life (t½) 2 - 3 hHuman0.1 - 120 mgOral

Data for rats sourced from a preclinical study.[4] Data for humans sourced from a Phase I clinical trial.[5]

Experimental Protocols

The pharmacokinetic data presented in this guide were obtained through standardized experimental protocols. While specific details may vary between studies, the general methodologies are outlined below.

Oral Administration Pharmacokinetic Study in Mice (General Protocol)

A common procedure for evaluating the pharmacokinetics of orally administered compounds in mice involves the following steps:

  • Animal Acclimation: Mice are acclimated to the laboratory environment to minimize stress-related physiological changes.

  • Dosing Formulation: The test compound, such as this compound, is formulated in a suitable vehicle for oral administration. A common vehicle is a solution containing Tween 80, ethanol, DMSO, and saline.[6]

  • Administration: The compound is administered to the mice via oral gavage, a technique that ensures a precise dose is delivered directly into the stomach.[6]

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration. Typical time points include 0 (pre-dose), 30, 60, 120, 240, 360, 480, and 1440 minutes.[6]

  • Plasma Preparation: The collected blood samples are processed to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Visualizations

RIPK1-Mediated Necroptosis Signaling Pathway

This compound and GSK2982772 exert their therapeutic effects by inhibiting RIPK1, a key kinase in the necroptosis pathway. The following diagram illustrates the central role of RIPK1 in this signaling cascade.

RIPK1_Necroptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_complexIIa Complex IIa (Apoptosis) cluster_complexIIb Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNFα TNFα TNFα->TNFR1 Binds RIPK1 RIPK1 TRADD->RIPK1 Recruits FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Caspase-8 Caspase-8 FADD->Caspase-8 MLKL MLKL RIPK3->MLKL Necrosome Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Induces This compound This compound This compound->RIPK1 Inhibits

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study in an animal model.

PK_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Dosing_Preparation Dosing Solution Preparation Animal_Acclimation->Dosing_Preparation Administration Oral Gavage Administration Dosing_Preparation->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Processing Plasma Processing and Storage Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis End End PK_Analysis->End

References

Safety Operating Guide

Navigating the Disposal of "ZB-R-55": A General Protocol for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: A thorough search for "ZB-R-55" did not yield a specific, recognized chemical compound with this identifier. The information presented below provides a general framework for the proper disposal of laboratory chemicals, which should be adapted once the true identity and hazards of "this compound" are confirmed through a Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals are urged to identify the specific chemical nature of this substance before proceeding with any handling or disposal.

I. Pre-Disposal Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to establish the identity and understand the hazards associated with the chemical substance.

  • Identify the Chemical: The first and most critical step is to positively identify the chemical. "this compound" may be an internal laboratory code, a product number, or a novel compound. Locate the corresponding Safety Data Sheet (SDS) provided by the manufacturer or generated for a novel substance. The SDS is the primary source of information for safe handling and disposal.

  • Hazard Assessment: Review the SDS for hazard identification, including physical, health, and environmental hazards. Pay close attention to pictograms, hazard statements (H-statements), and precautionary statements (P-statements).

  • Personal Protective Equipment (PPE): Based on the SDS, don the appropriate PPE. This typically includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][2] All handling of chemical waste should be performed in a well-ventilated area or under a chemical fume hood.[1]

II. Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[1][3]

  • Do Not Mix Waste Streams: Keep different chemical waste streams separate. Specifically, do not mix incompatible wastes such as acids with bases, or oxidizers with organic substances.[1][3]

  • Aqueous vs. Organic: Do not mix organic solvent waste with aqueous waste.[1]

  • Solid vs. Liquid: Collect liquid and solid waste in separate, designated containers.[1]

III. Step-by-Step General Disposal Procedure

The following is a generalized procedure. The specific details must be adapted based on the chemical's properties as outlined in its SDS and in accordance with institutional and local regulations.

  • Select an Appropriate Waste Container:

    • Use a clean, leak-proof container made of a material compatible with the chemical waste.[1][3] For instance, do not use metal containers for corrosive waste.[3]

    • The container must have a secure, tight-fitting lid.[1][3]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name(s) of the contents, and the approximate percentages of each component.[3]

  • Waste Accumulation:

    • Keep the waste container closed at all times except when adding waste.[3]

    • Store the container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

    • Segregate containers within the SAA according to chemical compatibility.[3]

  • Disposal of Empty Containers:

    • Triple rinse the empty container with a suitable solvent that can dissolve the chemical residue.[4]

    • The first rinsate should be collected and disposed of as chemical waste.[4] Subsequent rinses may be permissible for drain disposal depending on the chemical and local regulations. Always consult your institution's Environmental Health & Safety (EHS) office.[4]

  • Disposal of Contaminated Labware and PPE:

    • Disposable items such as gloves and weighing paper that are contaminated should be collected as solid chemical waste.[4]

    • Contaminated glassware should be decontaminated by washing with an appropriate solvent, with the initial solvent wash collected as chemical waste.[4]

  • Arrange for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.[3][4]

IV. Data Presentation: Chemical Hazard and Disposal Summary

The following table should be populated with information from the specific SDS for the chemical being disposed of.

ParameterDescription
Chemical Name & CAS No. The full chemical name and Chemical Abstracts Service (CAS) number.
Hazard Classification GHS hazard categories (e.g., Flammable Liquid, Category 2; Acute Toxicity, Category 4).[2]
Personal Protective Equipment (PPE) Required PPE for handling (e.g., nitrile gloves, safety goggles).[1][2]
Incompatible Materials List of materials to avoid contact with (e.g., strong oxidizing agents, acids).[1]
Extinguishing Media Suitable and unsuitable extinguishing media in case of fire.[5]
Waste Container Type Recommended material for the waste container (e.g., High-Density Polyethylene).[1]
Disposal Method Summary of disposal procedure (e.g., "Collect in a labeled container for non-halogenated organic waste. Contact EHS for pickup.").

V. Mandatory Visualization: Chemical Disposal Workflow

The following diagram illustrates the general decision-making workflow for the proper disposal of a laboratory chemical.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Need to Dispose of Chemical identify Identify Chemical & Locate SDS start->identify assess Assess Hazards (Physical, Health, Environmental) identify->assess ppe Select & Don Appropriate PPE assess->ppe container Select Compatible & Labeled Waste Container ppe->container segregate Segregate Waste Stream (e.g., Solid, Liquid, Halogenated) container->segregate collect Collect Waste in Closed Container segregate->collect store Store in Satellite Accumulation Area collect->store pickup Request Pickup from EHS/Waste Handler store->pickup decontaminate Decontaminate Empty Containers & Labware pickup->decontaminate end_disp Proper Disposal Complete decontaminate->end_disp

Caption: General workflow for the safe disposal of laboratory chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.